molecular formula C6H12O5 B118470 L-fuculose CAS No. 13074-08-3

L-fuculose

カタログ番号: B118470
CAS番号: 13074-08-3
分子量: 164.16 g/mol
InChIキー: QZNPNKJXABGCRC-LFRDXLMFSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

L-Fuculose (also known as 6-Deoxy-L-tagatose) is a ketohexose deoxy sugar with the molecular formula C 6 H 12 O 5 and a molecular weight of 164.16 g/mol . This compound plays a significant role in biochemical research, particularly in the study of sugar metabolism and microbial pathways . It is a key intermediate in the enzymatic interconversion of L-fucose, a rare sugar with potential applications in the pharmaceutical, cosmetic, and food industries . The isomerization between L-fucose and this compound is catalyzed by the enzyme L-fucose isomerase, and this reversible reaction is a critical step in the metabolic pathway . Furthermore, this compound is phosphorylated to this compound-1-phosphate by this compound kinase, which is subsequently cleaved by this compound-1-phosphate aldolase . This aldolase is a Class II metalloenzyme that catalyzes the reversible cleavage of this compound-1-phosphate into dihydroxyacetone phosphate (DHAP) and L-lactaldehyde . These enzymes are not only essential for understanding bacterial pathogenesis but also have potential applications in the stereoselective biosynthesis of carbohydrates and other chiral compounds . This compound is offered as a high-purity chemical to support these advanced research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(3R,4R,5S)-1,3,4,5-tetrahydroxyhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h3,5-8,10-11H,2H2,1H3/t3-,5+,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNPNKJXABGCRC-LFRDXLMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(=O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]([C@H](C(=O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13074-08-3
Record name L-Fuculose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13074-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

The Central Role of L-Fuculose in Prokaryotic L-Fucose Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-fuculose is a key ketose intermediate in the catabolism of L-fucose (B3030135), a deoxyhexose sugar abundant in various biological niches and utilized by a diverse range of prokaryotes. The metabolic fate of this compound is intricately linked to the physiological state and genetic makeup of the organism, influencing everything from central carbon metabolism to host-microbe interactions. This technical guide provides an in-depth exploration of the biological role of this compound in prokaryotes, with a focus on the well-characterized pathways in Escherichia coli and notable variations in other bacterial species. We present a comprehensive overview of the enzymatic reactions involving this compound, the genetic regulation of its metabolic pathways, and detailed experimental protocols for the characterization of key enzymes. This guide is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and drug development seeking to understand and exploit L-fucose metabolism in prokaryotes.

Introduction

L-fucose is a 6-deoxy-L-galactose that is a significant component of various glycoconjugates in both eukaryotes and prokaryotes, including bacterial cell walls and the mucin lining the intestinal tract of mammals.[1][2] The ability to utilize L-fucose as a carbon and energy source confers a competitive advantage to many bacteria, particularly those inhabiting the mammalian gut.[2] Central to the catabolism of L-fucose is its isomerization to this compound. This pivotal step channels the sugar into a conserved metabolic pathway that ultimately yields intermediates for glycolysis and, under certain conditions, fermentation products. Understanding the intricacies of this compound metabolism is therefore crucial for elucidating the metabolic capabilities of various prokaryotes and their interactions with their environment and hosts.

The Canonical L-Fucose Metabolic Pathway in Escherichia coli

In Escherichia coli, the catabolism of L-fucose proceeds through a well-defined phosphorylative pathway, with this compound as a central intermediate. The genes encoding the enzymes for this pathway are organized into the fuc regulon, which consists of the fucPIK and fucAO operons.[3][4]

The pathway can be summarized in the following steps:

  • Uptake: L-fucose is transported into the cell by the L-fucose permease (FucP).

  • Isomerization: Intracellular L-fucose is converted to this compound by L-fucose isomerase (FucI).[5]

  • Phosphorylation: this compound is then phosphorylated at the C1 position by L-fuculokinase (FucK), yielding this compound-1-phosphate.[6][7] This step requires ATP.

  • Aldol Cleavage: Finally, this compound-1-phosphate aldolase (B8822740) (FucA) cleaves this compound-1-phosphate into dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde.[8][9]

DHAP enters the glycolytic pathway, while the fate of L-lactaldehyde is dependent on the presence of oxygen. Under aerobic conditions, it is oxidized to lactate (B86563), which can then be further metabolized.[10][11] In anaerobic environments, L-lactaldehyde is reduced to L-1,2-propanediol, which is often excreted as a fermentation product.[10][12]

Enzymology of this compound Metabolism

The enzymes responsible for the conversion of this compound are highly specific and efficient. Their kinetic properties have been studied in various prokaryotes.

OrganismSubstrateKm (mM)kcat (s-1)kcat/Km (s-1mM-1)Optimal pHOptimal Temp (°C)CofactorReference
Escherichia coliL-fucose45--7.6-10.6-Mn2+[5]
Escherichia coliD-arabinose280--7.6-10.6-Mn2+[5]
Caldanaerobius polysaccharolyticusL-fucose94.2397.64.226.555Mn2+[13]
Caldicellulosiruptor saccharolyticusL-fucose140198.51.427.075Mn2+[14]
Raoultella sp.This compound---1040Mn2+[15]
OrganismSubstrateKm (mM)Vmax (µmol/min/mg)Optimal pHCofactorReference
Escherichia coli K12This compound--7.8Divalent metal cation[16]
Escherichia coli O157:H7This compound---Divalent metal cation[7]
OrganismSubstrateKm (mM)Reference
Methanococcus jannaschiiDihydroxyacetone phosphate (DHAP)0.09[1]
Methanococcus jannaschiiDL-glyceraldehyde0.74[1]
Klebsiella pneumoniaeThis compound-1-phosphateStrong preference[17]

Regulation of the fuc Regulon in Escherichia coli

The expression of the fuc genes is tightly regulated to ensure that L-fucose is metabolized only when it is available and needed. This regulation occurs at the transcriptional level and involves both a specific regulator, FucR, and a global regulator, the cAMP receptor protein (CRP).[3][18][19]

The inducer for the fuc regulon is this compound-1-phosphate, the product of the L-fuculokinase reaction.[3] In the presence of this compound-1-phosphate, the FucR protein acts as a positive regulator, binding to specific operator sites in the promoters of the fucPIK and fucAO operons and activating their transcription.[3][18]

The global regulator CRP, complexed with cyclic AMP (cAMP), also plays a crucial role in the activation of the fuc operons.[3][18][20] The CRP-cAMP complex binds to CRP binding sites within the fuc promoters, and its binding is essential for high-level transcription.[3][18] Recent studies have shown that FucR may function to facilitate the binding of CRP to its upstream site, which in turn recruits RNA polymerase.[3][21]

fuc_operon_regulation cluster_stimulus Cellular State cluster_pathway L-Fucose Metabolism cluster_regulation Transcriptional Regulation cluster_operons fuc Operons L-Fucose L-Fucose FucP FucP (Permease) L-Fucose->FucP Transport Glucose_low Low Glucose cAMP cAMP Glucose_low->cAMP Leads to increased FucI FucI (Isomerase) FucP->FucI L-Fucose (intracellular) This compound This compound FucI->this compound FucK FucK (Kinase) This compound-1-P This compound-1-P FucK->this compound-1-P This compound->FucK FucR FucR (Inactive) This compound-1-P->FucR Binds and activates Active_FucR FucR (Active) fucPIK_promoter P_fucPIK Active_FucR->fucPIK_promoter Activates fucAO_promoter P_fucAO Active_FucR->fucAO_promoter Activates CRP CRP CRP-cAMP CRP-cAMP CRP-cAMP->fucPIK_promoter Activates CRP-cAMP->fucAO_promoter Activates fucPIK_genes fucP, fucI, fucK fucPIK_promoter->fucPIK_genes Transcription fucAO_genes fucA, fucO fucAO_promoter->fucAO_genes Transcription cAMPCRP cAMPCRP cAMPCRP->CRP-cAMP Forms complex

Caption: Regulation of the fuc operons in Escherichia coli.

Alternative L-Fucose Metabolic Pathways in Other Prokaryotes

While the phosphorylative pathway is common, some prokaryotes utilize alternative, non-phosphorylative routes for L-fucose catabolism. These pathways are particularly prevalent in anaerobic and pathogenic bacteria.[10]

Non-Phosphorylative Pathway in Campylobacter jejuni and Veillonella ratti

In some bacteria, such as Campylobacter jejuni and Veillonella ratti, a non-phosphorylating pathway has been identified.[10][22] This pathway involves the direct oxidation of L-fucose to L-fucono-1,5-lactone, followed by hydrolysis to L-fuconate. Subsequent enzymatic steps lead to the formation of pyruvate (B1213749) and L-lactaldehyde.[10] The genes for this pathway are often found in a distinct gene cluster from the canonical fuc operon.[22]

Anaerobic Metabolism and 1,2-Propanediol Production

Under anaerobic conditions, the L-lactaldehyde produced from this compound-1-phosphate cleavage can be reduced to L-1,2-propanediol by the enzyme propanediol (B1597323) oxidoreductase (FucO).[10][12] This reaction serves to regenerate NAD+ from NADH, which is crucial for maintaining redox balance during fermentation.[12] In some bacteria, such as Clostridium species, 1,2-propanediol can be further metabolized.[13][23][24][25]

L_Fuculose_Metabolic_Pathways cluster_phosphorylative Phosphorylative Pathway (e.g., E. coli) cluster_non_phosphorylative Non-Phosphorylative Pathway (e.g., C. jejuni) cluster_anaerobic Anaerobic Fate of L-Lactaldehyde L-Fuculose_P This compound This compound-1-P_P This compound-1-Phosphate L-Fuculose_P->this compound-1-P_P FucK (Kinase) DHAP_P DHAP This compound-1-P_P->DHAP_P FucA (Aldolase) L-Lactaldehyde_P L-Lactaldehyde This compound-1-P_P->L-Lactaldehyde_P FucA (Aldolase) L-Lactaldehyde_A L-Lactaldehyde L-Lactaldehyde_P->L-Lactaldehyde_A L-Fucose_NP L-Fucose L-Fucono-lactone_NP L-Fucono-1,5-lactone L-Fucose_NP->L-Fucono-lactone_NP Dehydrogenase L-Fuconate_NP L-Fuconate L-Fucono-lactone_NP->L-Fuconate_NP Lactonase Keto-deoxyfuconate_NP 2-Keto-3-deoxy-L-fuconate L-Fuconate_NP->Keto-deoxyfuconate_NP Dehydratase Pyruvate_NP Pyruvate Keto-deoxyfuconate_NP->Pyruvate_NP Aldolase L-Lactaldehyde_NP L-Lactaldehyde Keto-deoxyfuconate_NP->L-Lactaldehyde_NP Aldolase L-Lactaldehyde_NP->L-Lactaldehyde_A 1,2-Propanediol_A 1,2-Propanediol L-Lactaldehyde_A->1,2-Propanediol_A FucO (Oxidoreductase) L-Fucose L-Fucose L-Fucose->L-Fuculose_P FucI (Isomerase)

Caption: Comparative overview of L-fucose metabolic pathways in prokaryotes.

Experimental Protocols

Assay for L-Fucose Isomerase Activity

This protocol is based on the cysteine-carbazole method to quantify the ketose (this compound) produced from the aldose (L-fucose).

Materials:

  • L-fucose solution (e.g., 100 mM in water)

  • Enzyme preparation (cell-free extract or purified FucI)

  • Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.5, containing 1 mM MnCl2)

  • 70% (v/v) Sulfuric acid

  • Cysteine hydrochloride solution (1.5 mg/mL in water, freshly prepared)

  • Carbazole (B46965) solution (0.12% w/v in absolute ethanol, freshly prepared)

  • This compound standard solutions for calibration curve

Procedure:

  • Prepare reaction mixtures containing reaction buffer and L-fucose substrate.

  • Pre-incubate the reaction mixtures at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the enzyme preparation.

  • At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding them to a tube containing 70% sulfuric acid, kept on ice.

  • To the acid-quenched samples, add the cysteine hydrochloride solution and mix.

  • Add the carbazole solution, mix, and incubate at room temperature for a defined period (e.g., 30 minutes) to allow color development.

  • Measure the absorbance of the samples at 540 nm.

  • Quantify the amount of this compound produced by comparing the absorbance to a standard curve prepared with known concentrations of this compound.

Coupled Spectrophotometric Assay for L-Fuculokinase Activity

This assay couples the production of ADP from the L-fuculokinase (FucK) reaction to the oxidation of NADH via pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Materials:

  • This compound solution

  • ATP solution

  • Phosphoenolpyruvate (PEP) solution

  • NADH solution

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Enzyme preparation (cell-free extract or purified FucK)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 50 mM KCl)

Procedure:

  • Prepare a reaction mixture in a cuvette containing assay buffer, this compound, ATP, PEP, NADH, PK, and LDH.

  • Equilibrate the mixture to the desired temperature in a spectrophotometer.

  • Initiate the reaction by adding the enzyme preparation (FucK).

  • Monitor the decrease in absorbance at 340 nm over time.

  • The rate of NADH oxidation is proportional to the L-fuculokinase activity. The molar extinction coefficient for NADH at 340 nm is 6220 M-1cm-1.

Coupled Spectrophotometric Assay for this compound-1-Phosphate Aldolase Activity

This assay measures the cleavage of this compound-1-phosphate by monitoring the conversion of one of the products, dihydroxyacetone phosphate (DHAP), to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase (G3PDH), which is coupled to the oxidation of NADH.

Materials:

  • This compound-1-phosphate solution

  • NADH solution

  • Glycerol-3-phosphate dehydrogenase (G3PDH)

  • Enzyme preparation (cell-free extract or purified FucA)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

Procedure:

  • Prepare a reaction mixture in a cuvette containing assay buffer, this compound-1-phosphate, NADH, and G3PDH.

  • Equilibrate the mixture to the desired temperature in a spectrophotometer.

  • Initiate the reaction by adding the enzyme preparation (FucA).

  • Monitor the decrease in absorbance at 340 nm over time.

  • The rate of NADH oxidation is directly proportional to the rate of DHAP production and thus to the this compound-1-phosphate aldolase activity.

Caption: General experimental workflow for enzyme activity assays.

Conclusion and Future Directions

This compound stands as a critical metabolic node in the prokaryotic utilization of L-fucose. The elucidation of the pathways involving this compound has provided significant insights into bacterial metabolism, gene regulation, and adaptation to diverse environments. For drug development professionals, the enzymes of the L-fucose metabolic pathway, particularly those unique to pathogenic bacteria, represent potential targets for novel antimicrobial agents. Furthermore, the ability of certain gut commensals to efficiently metabolize fucose highlights the importance of this sugar in shaping the gut microbiome and influencing host health.

Future research should focus on a more comprehensive characterization of this compound metabolism across a wider range of prokaryotic species, including extremophiles and uncultured bacteria. The discovery of novel enzymes and regulatory mechanisms will not only expand our fundamental knowledge but also provide new tools for biotechnological applications, such as the synthesis of rare sugars and biofuels. The continued development of advanced analytical techniques for the in vivo quantification of metabolites like this compound and this compound-1-phosphate will be instrumental in achieving a systems-level understanding of L-fucose metabolism in prokaryotes.

References

The L-Fuculose Pathway: From Discovery to Initial Characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The catabolism of L-fucose (B3030135), a deoxyhexose sugar prevalent in various glycoconjugates, proceeds through a specialized metabolic route known as the L-fuculose pathway. The elucidation of this pathway in bacteria, particularly Escherichia coli, has been a cornerstone in understanding microbial carbohydrate metabolism. This technical guide provides a comprehensive overview of the discovery and initial characterization of the core enzymatic steps of the this compound pathway, detailing the key enzymes, their kinetic properties, and the experimental protocols that were instrumental in their discovery. Furthermore, it delves into the genetic regulation of the operons governing this pathway.

The Core Enzymatic Cascade

The this compound pathway comprises a three-step enzymatic conversion of L-fucose into intermediates that can enter central glycolysis. The initial discovery and characterization of these enzymes were pivotal in defining the metabolic logic of L-fucose utilization.

L-Fucose Isomerase (EC 5.3.1.25)

The first committed step in the pathway is the isomerization of L-fucose to this compound, catalyzed by L-fucose isomerase. The initial evidence for this enzymatic conversion was provided by Green and Cohen in 1956, who demonstrated the formation of a ketose from L-fucose in extracts of E. coli.

L-Fuculokinase (EC 2.7.1.51)

Following isomerization, this compound is phosphorylated to this compound-1-phosphate by L-fuculokinase, an ATP-dependent enzyme. The purification and properties of this kinase were first described by Heath and Ghalambor in 1962.

This compound-1-Phosphate Aldolase (B8822740) (EC 4.1.2.17)

The final step of the core pathway is the cleavage of this compound-1-phosphate into dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde, catalyzed by this compound-1-phosphate aldolase. This reaction was characterized by Ghalambor and Heath in 1962, linking L-fucose metabolism to glycolysis through the production of DHAP.

Genetic Regulation of the this compound Pathway: The fuc Regulon

The genes encoding the enzymes of the this compound pathway in E. coli are organized into a regulon, primarily composed of the fucPIK and fucAO operons. The expression of these operons is tightly controlled by the activator protein FucR and the global catabolite repressor protein (CRP).[1][2]

  • fucPIK operon: Encodes for L-fucose permease (fucP), L-fucose isomerase (fucI), and L-fuculokinase (fucK).

  • fucAO operon: Encodes for this compound-1-phosphate aldolase (fucA) and propanediol (B1597323) oxidoreductase (fucO).[2]

The transcription of both operons is positively regulated by FucR, whose activity is induced by the pathway intermediate this compound-1-phosphate.[2] Additionally, the expression of the fuc regulon is subject to catabolite repression, mediated by the binding of the cAMP-CRP complex to specific sites in the promoter regions.[1][3] Recent studies have identified two CRP binding sites and two FucR binding sites in the regulatory region of the fucAO operon, highlighting a complex interplay in transcriptional activation.[1]

Quantitative Data from Initial Characterization

The following tables summarize the key quantitative data from the initial characterization of the this compound pathway enzymes.

Table 1: Kinetic Parameters of L-Fucose Pathway Enzymes

EnzymeOrganismSubstrateKm (mM)Vmax (units/mg)Optimal pH
L-Fucose IsomeraseRaoultella sp.This compound-115.310
L-Fucose IsomeraseRaoultella sp.D-Ribulose-127.310
L-Fucose IsomeraseRaoultella sp.L-Fucose-21.010
L-FuculokinaseE. coliThis compound--7.8
This compound-1-Phosphate AldolaseE. coliThis compound-1-Phosphate---

Note: Quantitative kinetic data from the earliest publications are not always available in standardized units. The data for L-Fucose Isomerase from Raoultella sp. is from a more recent characterization and is provided for comparative purposes.[1]

Table 2: Substrate Specificity of L-Fucose Isomerase from Raoultella sp.[1]

SubstrateRelative Activity (%)
This compound100
D-Ribulose110.4
L-Fucose18.2
D-Arabinose6.8
L-Arabinose4.1
D-Xylose5.0
D-Galactose4.5
D-Fructose9.4
L-Sorbose0

Experimental Protocols from Initial Characterizations

The following are detailed methodologies for the key experiments cited in the initial discovery of the this compound pathway enzymes.

Assay for L-Fucose Isomerase Activity

This protocol is based on the method described by Green and Cohen (1956) for the enzymatic conversion of L-fucose to this compound.

Principle: The formation of the ketose, this compound, is measured by its reaction with cysteine-carbazole reagent, which produces a characteristic color that can be quantified spectrophotometrically.

Reagents:

  • L-Fucose solution (e.g., 0.1 M)

  • Phosphate buffer (e.g., 0.1 M, pH 7.5)

  • Enzyme extract (cell-free extract of E. coli grown on L-fucose)

  • Cysteine hydrochloride solution (1.5% in water)

  • Sulfuric acid (86%)

  • Carbazole (B46965) solution (0.12% in absolute ethanol)

Procedure:

  • Enzyme Reaction:

    • In a test tube, combine 0.5 ml of L-fucose solution, 1.0 ml of phosphate buffer, and 0.5 ml of enzyme extract.

    • Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by heating the tube in a boiling water bath for 2 minutes.

    • Centrifuge to remove precipitated protein.

  • Colorimetric Assay:

    • To 1.0 ml of the supernatant, add 0.2 ml of cysteine hydrochloride solution.

    • Carefully add 6.0 ml of 86% sulfuric acid and mix thoroughly.

    • Heat the mixture in a boiling water bath for 3 minutes.

    • Cool to room temperature.

    • Add 0.2 ml of carbazole solution and mix.

    • Allow the color to develop for 2 hours at room temperature.

    • Measure the absorbance at 540 nm against a reagent blank.

Calculation: The amount of this compound formed is determined by comparing the absorbance to a standard curve prepared with known concentrations of a ketose sugar.

Assay for L-Fuculokinase Activity

This protocol is adapted from the work of Heath and Ghalambor (1962) on the purification and properties of L-fuculokinase.

Principle: The activity of L-fuculokinase is determined by measuring the amount of ADP produced in the phosphorylation of this compound. The ADP is coupled to the oxidation of NADH through the pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase reactions, and the decrease in absorbance at 340 nm is monitored.

Reagents:

  • Tris-HCl buffer (e.g., 0.1 M, pH 7.8)

  • This compound solution

  • ATP solution

  • MgCl₂ solution

  • Phosphoenolpyruvate (PEP) solution

  • NADH solution

  • Pyruvate kinase

  • Lactate dehydrogenase

  • Enzyme preparation (purified L-fuculokinase)

Procedure:

  • Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, this compound, ATP, MgCl₂, PEP, and NADH.

  • Add pyruvate kinase and lactate dehydrogenase to the mixture.

  • Initiate the reaction by adding the L-fuculokinase preparation.

  • Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C).

Calculation: The rate of NADH oxidation is directly proportional to the L-fuculokinase activity. The molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹) is used to calculate the enzyme activity.

Assay for this compound-1-Phosphate Aldolase Activity

This protocol is based on the method described by Ghalambor and Heath (1962).

Principle: The cleavage of this compound-1-phosphate yields dihydroxyacetone phosphate (DHAP) and L-lactaldehyde. The DHAP produced is reduced to α-glycerophosphate by α-glycerophosphate dehydrogenase, with the concomitant oxidation of NADH. The decrease in absorbance at 340 nm is measured.

Reagents:

  • Tris-HCl buffer (e.g., 0.1 M, pH 7.5)

  • This compound-1-phosphate solution

  • NADH solution

  • α-Glycerophosphate dehydrogenase

  • Enzyme preparation (purified this compound-1-phosphate aldolase)

Procedure:

  • In a cuvette, combine Tris-HCl buffer, this compound-1-phosphate, and NADH.

  • Add α-glycerophosphate dehydrogenase to the mixture.

  • Start the reaction by adding the this compound-1-phosphate aldolase preparation.

  • Monitor the decrease in absorbance at 340 nm at a constant temperature.

Calculation: The rate of NADH oxidation is proportional to the aldolase activity.

Visualizations

This compound Pathway Diagram

L_Fuculose_Pathway L_Fucose L-Fucose L_Fuculose This compound L_Fucose->L_Fuculose Isomerization L_Fuculose_1P This compound-1-phosphate L_Fuculose->L_Fuculose_1P Phosphorylation DHAP Dihydroxyacetone phosphate L_Fuculose_1P->DHAP Cleavage L_Lactaldehyde L-Lactaldehyde L_Fuculose_1P->L_Lactaldehyde Glycolysis Glycolysis DHAP->Glycolysis FucI L-Fucose Isomerase (fucI) FucK L-Fuculokinase (fucK) ADP ADP FucK->ADP FucA This compound-1-phosphate Aldolase (fucA) ATP ATP ATP->FucK Enzyme_Characterization_Workflow Start Start: Bacterial Culture (*E. coli* grown on L-fucose) Cell_Lysis Cell Lysis (e.g., sonication) Start->Cell_Lysis Crude_Extract Crude Cell-Free Extract Cell_Lysis->Crude_Extract Purification Enzyme Purification (e.g., chromatography) Crude_Extract->Purification Purified_Enzyme Purified Enzyme Purification->Purified_Enzyme Assay Enzyme Activity Assay Purified_Enzyme->Assay Kinetics Kinetic Parameter Determination (Km, Vmax) Assay->Kinetics Specificity Substrate Specificity Analysis Assay->Specificity End End: Characterized Enzyme Kinetics->End Specificity->End Fuc_Operon_Regulation fucPIK fucPIK operon (permease, isomerase, kinase) fucAO fucAO operon (aldolase, oxidoreductase) fucR fucR (activator) FucR_prot FucR protein fucR->FucR_prot expresses P_fucPIK FucR_prot->P_fucPIK activates P_fucAO FucR_prot->P_fucAO activates CRP cAMP-CRP CRP->P_fucPIK activates CRP->P_fucAO activates Fuc_1P This compound-1-phosphate Fuc_1P->FucR_prot induces

References

L-Fuculose: A Pivotal Intermediate in L-Fucose Catabolism - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-fucose, a deoxyhexose sugar, is a crucial monosaccharide in various biological processes, from cell adhesion and signaling to host-microbe interactions in the gut.[1][2] The catabolism of L-fucose, particularly in bacteria, proceeds through a well-defined pathway where L-fuculose emerges as a central intermediate. Understanding the enzymes and regulatory mechanisms governing this pathway is of significant interest for basic research and for the development of novel therapeutics targeting fucose metabolism, which has implications in areas such as oncology and infectious diseases.[3][4] This technical guide provides an in-depth overview of the L-fucose catabolic pathway, focusing on the generation and subsequent conversion of this compound, and offers detailed experimental protocols for studying this metabolic route.

The Core Pathway: From L-Fucose to Central Metabolism

The catabolism of L-fucose to intermediates of central metabolism is primarily carried out by a series of enzymatic reactions encoded by the fuc operon in many bacteria, including Escherichia coli.[5][6] The pathway can be dissected into three key stages centered around this compound.

  • Isomerization of L-Fucose to this compound: The pathway is initiated by the enzyme L-fucose isomerase (EC 5.3.1.25), which catalyzes the reversible isomerization of L-fucose to this compound.[7][8] This aldose-to-ketose conversion is a critical step for preparing the sugar for subsequent phosphorylation.

  • Phosphorylation of this compound: The resulting this compound is then phosphorylated by L-fuculokinase (EC 2.7.1.51) at the C1 position, yielding this compound-1-phosphate.[9][10] This reaction consumes one molecule of ATP and is essential for trapping the sugar intermediate within the cell.

  • Aldol Cleavage of this compound-1-Phosphate: The final step in the core pathway involves the cleavage of this compound-1-phosphate by This compound-1-phosphate aldolase (B8822740) (EC 4.1.2.17). This reaction produces two three-carbon compounds: dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde.[11][12][13] DHAP can directly enter glycolysis, while L-lactaldehyde can be further metabolized.

The expression of the genes encoding these enzymes (fucI, fucK, and fucA, respectively) is tightly regulated, often by a transcriptional activator (FucR) that is induced by this compound-1-phosphate.[6][14][15]

Quantitative Data on Key Enzymes

The efficiency of the L-fucose catabolic pathway is dictated by the kinetic properties of its constituent enzymes. The following tables summarize key kinetic parameters for L-fucose isomerase, L-fuculokinase, and this compound-1-phosphate aldolase from various sources.

Table 1: Kinetic Parameters of L-Fucose Isomerase (EC 5.3.1.25)

OrganismSubstrateKm (mM)kcat (s-1)kcat/Km (s-1mM-1)Reference
Caldanaerobius polysaccharolyticusL-Fucose94.2397.64.2[16]
Raoultella sp.This compound1.9-fold lower than D-ribulose1.2-fold lower than D-ribulose-[17]

Table 2: Kinetic Parameters of L-Fuculokinase (EC 2.7.1.51)

OrganismSubstrateKm (mM)Vmax (U/mg)Reference
Data not sufficiently available in search results.This compound--

Table 3: Kinetic Parameters of this compound-1-Phosphate Aldolase (EC 4.1.2.17)

OrganismSubstrateKm (mM)Reference
Methanococcus jannaschiiDihydroxyacetone phosphate (DHAP)0.09[18]
Methanococcus jannaschiiDL-glyceraldehyde0.74[18]

Experimental Protocols

Assay for L-Fucose Isomerase Activity

This protocol describes a method to determine the activity of L-fucose isomerase by measuring the formation of this compound from L-fucose.

Principle: The enzyme activity is determined by quantifying the amount of L-fucose converted to this compound over a specific time. The product can be measured using various methods, including colorimetric assays or chromatographic techniques. A common method involves a coupled enzymatic reaction where the product is further converted, leading to a change in absorbance.

Materials:

  • Purified L-fucose isomerase

  • L-fucose solution (e.g., 1 M stock in water)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM MnCl2)

  • Stopping solution (e.g., 0.1 M HCl)

  • Detection reagent (e.g., cysteine-carbazole-sulfuric acid reagent for ketose determination)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and L-fucose at the desired concentration.

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

  • Initiate the reaction by adding a known amount of purified L-fucose isomerase.

  • Incubate the reaction for a specific period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the stopping solution.

  • Quantify the amount of this compound formed using a suitable method. For the cysteine-carbazole method, add the reagent and measure the absorbance at a specific wavelength (e.g., 540 nm) after color development.

  • Calculate the enzyme activity based on a standard curve of this compound. One unit of activity is typically defined as the amount of enzyme that produces 1 µmol of this compound per minute under the specified conditions.

Coupled Enzyme Assay for L-Fuculokinase Activity

This protocol utilizes a coupled enzyme system to continuously measure the activity of L-fuculokinase.

Principle: The ADP produced from the phosphorylation of this compound by L-fuculokinase is used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate. Pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase, a reaction that oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically and is directly proportional to the L-fuculokinase activity.

Materials:

  • Purified L-fuculokinase

  • This compound solution

  • ATP solution

  • Coupled enzyme assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2, 1 mM phosphoenolpyruvate, 0.2 mM NADH, and saturating concentrations of pyruvate kinase and lactate dehydrogenase)

  • Spectrophotometer with temperature control

Procedure:

  • Prepare the coupled enzyme assay buffer containing all components except this compound and ATP.

  • Add a known amount of purified L-fuculokinase to the assay buffer in a cuvette and pre-incubate at the desired temperature.

  • Initiate the reaction by adding this compound and ATP to the cuvette.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.

  • Determine the L-fuculokinase activity using the molar extinction coefficient of NADH (6220 M-1cm-1).

Assay for this compound-1-Phosphate Aldolase Activity

This protocol measures the activity of this compound-1-phosphate aldolase by quantifying the formation of DHAP.

Principle: The cleavage of this compound-1-phosphate produces DHAP and L-lactaldehyde. The DHAP formed can be measured in a coupled reaction with triosephosphate isomerase and glycerol-3-phosphate dehydrogenase, which leads to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is monitored.

Materials:

  • Purified this compound-1-phosphate aldolase

  • This compound-1-phosphate solution

  • Aldolase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.2 mM NADH, and saturating concentrations of triosephosphate isomerase and glycerol-3-phosphate dehydrogenase)

  • Spectrophotometer with temperature control

Procedure:

  • Prepare the aldolase assay buffer containing all components except this compound-1-phosphate.

  • Add a known amount of purified this compound-1-phosphate aldolase to the assay buffer in a cuvette and pre-incubate.

  • Initiate the reaction by adding this compound-1-phosphate.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the rate of the reaction from the linear portion of the curve.

  • Determine the aldolase activity using the molar extinction coefficient of NADH.

Metabolite Analysis by HPLC

Principle: High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify L-fucose and its catabolic intermediates. Different types of columns and detection methods can be employed depending on the specific metabolites of interest.

Sample Preparation:

  • Quench metabolic activity in bacterial cultures rapidly, for example, by adding cold methanol.

  • Extract intracellular metabolites using a suitable solvent (e.g., a mixture of methanol, chloroform, and water).

  • Centrifuge to remove cell debris and collect the supernatant.

  • Dry the supernatant and resuspend in a solvent compatible with the HPLC mobile phase.

HPLC Conditions (Example for L-fucose):

  • Column: A carbohydrate analysis column (e.g., Prevail Carbohydrate ES).

  • Mobile Phase: Acetonitrile and water gradient.

  • Detector: Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector.

  • Quantification: Based on a standard curve of known concentrations of L-fucose and other intermediates.

Signaling Pathways and Experimental Workflows

L-Fucose Catabolic Pathway

L_Fucose_Catabolism cluster_extracellular Extracellular cluster_intracellular Intracellular L-Fucose_ext L-Fucose L-Fucose_int L-Fucose L-Fucose_ext->L-Fucose_int Permease (fucP) This compound This compound L-Fucose_int->this compound L-Fucose Isomerase (fucI) This compound-1-P This compound-1-Phosphate This compound->this compound-1-P L-Fuculokinase (fucK) ATP -> ADP DHAP Dihydroxyacetone Phosphate This compound-1-P->DHAP This compound-1-P Aldolase (fucA) L-Lactaldehyde L-Lactaldehyde This compound-1-P->L-Lactaldehyde This compound-1-P Aldolase (fucA) Glycolysis Glycolysis DHAP->Glycolysis

Caption: The L-fucose catabolic pathway, highlighting the central intermediate this compound.

Experimental Workflow for Enzyme Kinetic Analysis

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Protein_Expression Protein Expression & Purification Reaction_Setup Set up reactions with varying substrate concentrations Protein_Expression->Reaction_Setup Substrate_Prep Substrate Preparation Substrate_Prep->Reaction_Setup Incubation Incubate at optimal temperature Reaction_Setup->Incubation Measurement Measure product formation or substrate depletion Incubation->Measurement Initial_Rates Calculate initial reaction rates (v₀) Measurement->Initial_Rates Plotting Plot v₀ vs. [Substrate] Initial_Rates->Plotting Kinetic_Parameters Determine Kₘ and Vₘₐₓ (e.g., Lineweaver-Burk plot) Plotting->Kinetic_Parameters

Caption: A generalized workflow for determining enzyme kinetic parameters.

Conclusion and Future Directions

The catabolism of L-fucose via the this compound intermediate is a fundamental metabolic pathway in many microorganisms. A thorough understanding of the enzymes involved, their kinetics, and the regulation of the pathway is essential for a variety of research and development applications. The protocols and data presented in this guide provide a solid foundation for researchers to investigate this pathway. Future research may focus on the discovery and characterization of novel inhibitors of the L-fucose catabolic enzymes for therapeutic purposes, as well as on the metabolic engineering of microorganisms for the efficient conversion of fucose-containing biomass into valuable bioproducts. The role of L-fucose metabolism in the complex interplay between the host and the gut microbiota also remains a fertile area for investigation.

References

Natural occurrence and sources of L-fuculose

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Occurrence and Sources of L-Fuculose

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (6-deoxy-L-tagatose) is a deoxyketohexose and a critical metabolic intermediate in the catabolism of L-fucose (B3030135). While not abundant in a free state in nature, its presence is intrinsically linked to the microbial and mammalian processing of L-fucose, a widely distributed monosaccharide. This guide provides a comprehensive overview of the natural occurrence of this compound, focusing on its metabolic origins. It details the enzymatic pathways responsible for its formation, presents quantitative data on its synthesis, and outlines experimental protocols for its production and analysis.

Natural Occurrence and Sources

This compound is primarily found as a transient intracellular metabolite in organisms that utilize L-fucose as a carbon source.[1] Its natural occurrence is therefore not defined by its presence in environmental sources, but rather by its formation within specific biological contexts.

  • Microbial Metabolism: The most significant context for this compound occurrence is within bacteria that metabolize L-fucose. This includes a wide range of microorganisms, particularly those in the gut microflora.[2] Well-studied examples include Escherichia coli, Campylobacter jejuni, Klebsiella aerogenes, and species of Raoultella and Paenibacillus.[2][3][4][5] These organisms possess the necessary enzymatic machinery to convert L-fucose, derived from dietary or host-secreted glycans, into this compound.

  • Mammalian Metabolism: this compound is also recognized as a human metabolite, arising from the breakdown of endogenous and dietary glycoproteins and glycolipids that contain L-fucose.[6]

  • Primary Sources of L-Fucose: The direct precursor, L-fucose, is abundant in nature as a terminal component of complex glycans.[7] Key natural sources of L-fucose include:

    • Marine Algae (Seaweed): Brown seaweeds like Undaria pinnatifida are rich in fucose-containing polysaccharides, notably fucoidan (B602826).[5]

    • Microbial Exopolysaccharides: Many bacteria produce fucose-rich extracellular polysaccharides.[7][8]

    • Mammalian Glycoconjugates: L-fucose is a key component of glycoproteins and glycolipids on cell surfaces and in bodily fluids, including human milk oligosaccharides (HMOs).[7]

Due to its role as a metabolic intermediate, this compound is described as being scarce in nature in its free form.[7] For research and development, it is typically produced enzymatically from its more accessible precursor, L-fucose.

Metabolic Pathway: The L-Fucose Catabolic Route

This compound is a central molecule in the widely conserved L-fucose catabolic pathway. The process begins with the transport of L-fucose into the cell, followed by a three-step enzymatic conversion to metabolites that can enter central glycolysis.

  • Isomerization: L-fucose is converted to this compound. This reversible reaction is catalyzed by L-fucose isomerase (FucI) .[9][10]

  • Phosphorylation: this compound is then phosphorylated to this compound-1-phosphate by the enzyme This compound kinase (FucK) , an ATP-dependent reaction.[2][9]

  • Aldol Cleavage: Finally, This compound-1-phosphate aldolase (B8822740) (FucA) cleaves this compound-1-phosphate into two products: dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde.[3][11][12]

DHAP directly enters the glycolytic pathway. L-lactaldehyde can be further metabolized, for instance, by being reduced to 1,2-propanediol under anaerobic conditions by propanediol (B1597323) oxidoreductase.[3][10] Notably, the true inducer for the expression of the fuc operon genes in bacteria is not L-fucose itself, but the downstream metabolite this compound-1-phosphate.[3][4][13]

L_Fucose_Metabolism cluster_cell Intracellular Space LFucose L-Fucose LFuculose This compound LFucose->LFuculose L-Fucose Isomerase (FucI) LFuculose1P This compound-1-Phosphate LFuculose->LFuculose1P this compound Kinase (FucK) + ATP DHAP Dihydroxyacetone Phosphate (DHAP) LFuculose1P->DHAP this compound-1-Phosphate Aldolase (FucA) Lactaldehyde L-Lactaldehyde LFuculose1P->Lactaldehyde this compound-1-Phosphate Aldolase (FucA) Glycolysis Glycolysis DHAP->Glycolysis Propanediol 1,2-Propanediol Lactaldehyde->Propanediol Propanediol Oxidoreductase

Caption: The L-fucose metabolic pathway leading to glycolytic intermediates.

Quantitative Data: Enzymatic Production of this compound

Direct quantification of this compound in natural samples is rarely reported due to its low concentration and transient nature. The most relevant quantitative data comes from studies on the enzymatic isomerization of L-fucose. The tables below summarize key findings from the characterization of L-fucose isomerases used for this compound production.

Enzyme SourceSubstrateSubstrate Conc. (g/L)ProductConversion Ratio (%)Final Conc. (g/L)Reference
Paenibacillus rhizosphaeraeCommercial L-Fucose100This compound~30%~30.2[5]
Paenibacillus rhizosphaeraeHydrolyzed Fucoidan*100This compound~6%~5.6[5]
Raoultella sp.This compoundNot specifiedL-Fucose~90% (at equilibrium)Not applicable[7]

*Hydrolyzed fucoidan from Undaria pinnatifida, containing 35.9% fucose.[5]

Note: The equilibrium of the isomerization reaction can vary significantly between enzymes. The isomerase from Raoultella sp. strongly favors the formation of L-fucose from this compound (9:1 ratio), while the enzyme from P. rhizosphaerae allows for a higher accumulation of this compound from L-fucose.[5][7]

Experimental Protocols and Workflows

General Workflow for this compound Production

The production of this compound for research purposes follows a multi-step process, starting from a natural fucose-containing polysaccharide, hydrolyzing it to release L-fucose, and then performing an enzymatic isomerization.

Workflow Source 1. Source Material (e.g., Brown Seaweed) Extraction 2. Extraction (e.g., Hot water extraction) Source->Extraction Fucoidan 3. Crude Polysaccharide (Fucoidan) Extraction->Fucoidan Hydrolysis 4. Acid Hydrolysis (e.g., H₂SO₄) Fucoidan->Hydrolysis Fucose 5. L-Fucose Monomer (Hydrolysate) Hydrolysis->Fucose Isomerization 6. Enzymatic Isomerization (L-Fucose Isomerase, Mn²⁺) Fucose->Isomerization Fuculose 7. This compound Product Isomerization->Fuculose Analysis 8. Purification & Analysis (e.g., Chromatography) Fuculose->Analysis

Caption: Workflow for this compound production from a natural polysaccharide source.
Protocol: Enzymatic Synthesis of this compound

This protocol is a representative methodology based on the characterization of L-fucose isomerase from Paenibacillus rhizosphaerae.[5]

Objective: To produce this compound from L-fucose using a recombinant L-fucose isomerase.

Materials:

  • Recombinant L-fucose isomerase (e.g., Pa-LFI)

  • L-fucose (commercial or from hydrolysate)

  • Reaction Buffer: e.g., 50 mM phosphate buffer (pH 6.5)

  • Cofactor: Manganese chloride (MnCl₂) solution (e.g., 100 mM stock)

  • Quenching solution: e.g., Perchloric acid or heat inactivation

  • Analytical equipment: High-Performance Liquid Chromatography (HPLC) system with a suitable column for sugar analysis (e.g., Aminex HPX-87H).

Procedure:

  • Enzyme Preparation: Purify the recombinant L-fucose isomerase using standard protein purification techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins). Determine the protein concentration and specific activity.

  • Reaction Setup:

    • Prepare a reaction mixture in a suitable vessel. For a 1 mL reaction volume:

      • 800 µL of L-fucose solution (e.g., 125 g/L in reaction buffer to achieve a final concentration of 100 g/L).

      • 10 µL of 100 mM MnCl₂ (for a final concentration of 1 mM Mn²⁺).

      • Add reaction buffer to bring the volume to just under 1 mL.

  • Initiate Reaction:

    • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C for Pa-LFI).[5]

    • Initiate the reaction by adding a predetermined amount of purified L-fucose isomerase (e.g., 5-10 µg).

  • Incubation and Monitoring:

    • Incubate the reaction at 50°C with gentle agitation.

    • Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 12 hours) to monitor the progress of the reaction until equilibrium is reached.

    • Immediately stop the reaction in the aliquots by adding a quenching agent or by heat inactivation (e.g., boiling for 10 minutes), followed by centrifugation to remove precipitated enzyme.

  • Analysis:

    • Analyze the supernatant from the quenched aliquots by HPLC.

    • Use standard curves for L-fucose and this compound to quantify their concentrations.

    • Calculate the conversion ratio: ([this compound] / [Initial L-fucose]) * 100%.

  • Purification (Optional): For downstream applications, the resulting this compound can be purified from the remaining L-fucose and other reaction components using preparative chromatography.

Conclusion

This compound is a rare sugar of significant biological interest, primarily occurring as an intracellular intermediate in the L-fucose metabolic pathway of various microorganisms and humans. While direct isolation from natural sources is impractical, its precursor, L-fucose, is abundant in polysaccharides from sources like seaweed. This guide has detailed the metabolic context of this compound, provided quantitative data on its enzymatic synthesis, and outlined the necessary protocols for its production. This knowledge is fundamental for researchers in microbiology, metabolic engineering, and drug development who wish to study or utilize this important ketohexose.

References

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of L-Fuculose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Fuculose, a rare deoxy ketose sugar, is a key intermediate in the metabolism of L-fucose. As a chiral molecule with significant biological relevance, a thorough understanding of its chemical structure and stereochemistry is paramount for researchers in drug development, glycobiology, and metabolic engineering. This technical guide provides a comprehensive overview of the structure, stereochemistry, physicochemical properties, and enzymatic synthesis of this compound.

Chemical Structure and Stereochemistry

This compound, systematically named (3R,4R,5S)-1,3,4,5-tetrahydroxyhexan-2-one, is a ketohexose and a 6-deoxy sugar. Its chemical formula is C₆H₁₂O₅, with a molar mass of 164.16 g/mol .[1][2] The stereochemistry of this compound is intrinsically linked to that of L-fucose and L-tagatose. It is also known as 6-deoxy-L-tagatose, indicating that it has the same stereochemical configuration as L-tagatose at the corresponding chiral centers, with the hydroxyl group at the C-6 position replaced by a hydrogen atom.[2]

The stereochemical configuration at the three chiral centers (C3, C4, and C5) is defined by the IUPAC name:

  • C3: R configuration

  • C4: R configuration

  • C5: S configuration

This specific arrangement of hydroxyl groups is crucial for its biological activity and recognition by enzymes.

Linear and Cyclic Forms

In aqueous solution, this compound, like other monosaccharides, exists in equilibrium between its open-chain (linear) form and cyclic hemiacetal forms. The intramolecular reaction between the ketone at the C2 position and a hydroxyl group, typically at the C5 or C6 position, leads to the formation of five-membered (furanose) or six-membered (pyranose) rings, respectively.

The formation of the cyclic structures creates a new chiral center at C2, the anomeric carbon, resulting in two possible anomers for each ring form: α and β. The equilibrium between these forms is a dynamic process.

Below is a diagram illustrating the linear and cyclic furanose forms of this compound.

Caption: Linear and cyclic furanose forms of this compound.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are essential for its characterization and application in various research fields.

PropertyValueReference
Molecular Formula C₆H₁₂O₅[1][2]
Molar Mass 164.16 g/mol [1][2]
Appearance White crystalline solid or colorless liquid[1]
Solubility Soluble in water, slightly soluble in DMSO[1]
Melting Point Data not available
Specific Rotation ([α]D) Data not available

Spectroscopic Data

Spectroscopic data, particularly from Nuclear Magnetic Resonance (NMR), is crucial for the structural elucidation and purity assessment of this compound. While experimental spectra for this compound are not widely published, predicted NMR data can provide valuable insights.

Predicted ¹H NMR Chemical Shifts (D₂O, 400 MHz) No experimental data found. Predicted values are based on computational models and should be confirmed experimentally.

Predicted ¹³C NMR Chemical Shifts (D₂O, 100 MHz) No experimental data found. Predicted values are based on computational models and should be confirmed experimentally.

Relationship with L-Fucose

This compound is the ketose isomer of L-fucose, an aldose sugar. The interconversion between these two forms is a key step in L-fucose metabolism and is catalyzed by the enzyme L-fucose isomerase (EC 5.3.1.25). This enzymatic reaction is reversible, with the equilibrium typically favoring the formation of L-fucose.

The relationship and enzymatic conversion between L-fucose and this compound can be visualized as follows:

L_Fucose_Metabolism L_Fucose L-Fucose (Aldose) L_Fuculose This compound (Ketose) L_Fucose->L_Fuculose Enzyme L-Fucose Isomerase Enzymatic_Synthesis_Workflow Start Start Reaction_Setup 1. Prepare Reaction Mixture (L-Fucose, Buffer, Cofactor) Start->Reaction_Setup Enzyme_Addition 2. Add L-Fucose Isomerase Reaction_Setup->Enzyme_Addition Incubation 3. Incubate at Optimal Temperature Enzyme_Addition->Incubation Quenching 4. Terminate Reaction Incubation->Quenching Analysis 5. Analyze by HPLC Quenching->Analysis End End Analysis->End

References

An In-depth Technical Guide to L-fuculose Metabolism in Non-Model Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-fucose, a deoxyhexose sugar, is a crucial component of various glycoconjugates in both prokaryotes and eukaryotes. Its catabolism, which proceeds through the intermediate L-fuculose, offers a unique window into the metabolic versatility of diverse microorganisms. While the L-fucose metabolic pathway is well-characterized in the model organism Escherichia coli, a comprehensive understanding of this process in non-model organisms is vital for fields ranging from gut microbiology and industrial biotechnology to drug development. This technical guide provides an in-depth exploration of this compound metabolism in a range of non-model bacteria and archaea, with a particular focus on the core enzymatic steps, regulatory mechanisms, and experimental methodologies.

Core Metabolic Pathway

The canonical pathway for this compound metabolism involves a three-step conversion of L-fucose to intermediates that can enter central carbon metabolism. This pathway is conserved with variations across different microbial species.

The core enzymes involved are:

  • L-fucose isomerase (EC 5.3.1.25): Catalyzes the isomerization of L-fucose to this compound.

  • L-fuculokinase (EC 2.7.1.51): Phosphorylates this compound to this compound-1-phosphate.

  • This compound-1-phosphate aldolase (B8822740) (EC 4.1.2.17): Cleaves this compound-1-phosphate into dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde.

DHAP directly enters glycolysis, while L-lactaldehyde can be further metabolized, often to 1,2-propanediol under anaerobic conditions.

L_Fuculose_Metabolism L_Fucose L-Fucose L_Fuculose This compound L_Fucose->L_Fuculose L-fucose isomerase L_Fuculose_1P This compound-1-phosphate L_Fuculose->L_Fuculose_1P L-fuculokinase (ATP -> ADP) DHAP Dihydroxyacetone phosphate L_Fuculose_1P->DHAP this compound-1-phosphate aldolase L_Lactaldehyde L-Lactaldehyde L_Fuculose_1P->L_Lactaldehyde this compound-1-phosphate aldolase Glycolysis Glycolysis DHAP->Glycolysis Propanediol 1,2-Propanediol L_Lactaldehyde->Propanediol Propanediol oxidoreductase (NADH -> NAD+) L_fucose_isomerase_assay cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection L-fucose L-fucose Enzyme L-fucose isomerase L-fucose->Enzyme This compound This compound Enzyme->this compound Cysteine Cysteine-HCl H2SO4 H2SO4 Carbazole Carbazole Colored_complex Purple Complex (Absorbance at 540 nm) Carbazole->Colored_complex Reaction Aldolase_assay_workflow cluster_coupling Coupling Reaction Fuc1P This compound-1-phosphate Aldolase This compound-1-phosphate aldolase Fuc1P->Aldolase DHAP DHAP Aldolase->DHAP Lactaldehyde L-Lactaldehyde Aldolase->Lactaldehyde GPDH α-Glycerophosphate dehydrogenase DHAP->GPDH NAD NAD+ GPDH->NAD G3P Glycerol-3-phosphate GPDH->G3P NADH NADH (Absorbs at 340 nm) NADH->GPDH Fuc_operon_regulation cluster_no_fucose No L-fucose cluster_fucose With L-fucose FucR_bound FucR Repressor Operator_bound Operator FucR_bound:f0->Operator_bound binds Fuc_operon_off fucI fucK fucA Operator_bound->Fuc_operon_off represses transcription L_fucose L-fucose FucR_free FucR Repressor L_fucose->FucR_free:f0 binds Operator_free Operator Fuc_operon_on fucI fucK fucA Transcription Transcription Fuc_operon_on->Transcription

The Evolutionary Odyssey of L-Fuculose Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The L-fuculose metabolic pathway, a catabolic route for the deoxy sugar L-fucose, represents a fascinating case study in metabolic evolution. Its constituent enzymes and regulatory networks have been shaped by a combination of vertical descent, horizontal gene transfer, and neofunctionalization, leading to its widespread but patchy distribution across the domains of life. This technical guide provides an in-depth exploration of the evolutionary origins of the this compound pathway, detailing the key enzymatic players, their kinetic properties, and the genetic architecture of their regulation. We present a synthesis of current knowledge, supported by comparative data, detailed experimental protocols, and visual representations of the pathway's logic and evolutionary history, to serve as a comprehensive resource for researchers in microbiology, biochemistry, and drug development.

Introduction: The this compound Metabolic Pathway

The catabolism of L-fucose, a monosaccharide prevalent in plant and animal glycans, proceeds through the this compound pathway. In the canonical pathway, L-fucose is first isomerized to this compound. Subsequently, this compound is phosphorylated to this compound-1-phosphate, which is then cleaved into dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde. These end products can then enter central metabolism. In many bacteria, the genes encoding the enzymes for this pathway are clustered in the fuc operon, a regulatory unit that has been a subject of extensive study, particularly in Escherichia coli. The evolution of this pathway is intricately linked to the adaptation of microorganisms to diverse nutritional environments and has even been implicated in the emergence of novel metabolic capabilities, such as the utilization of 1,2-propanediol.

Core Enzymatic Machinery of the this compound Pathway

The this compound metabolic pathway is primarily composed of three key enzymes: L-fucose isomerase, L-fuculokinase, and this compound-1-phosphate aldolase (B8822740).

L-Fucose Isomerase (EC 5.3.1.25)

L-fucose isomerase catalyzes the reversible isomerization of L-fucose to this compound. This enzyme can also act on D-arabinose, converting it to D-ribulose. In E. coli, this enzyme is encoded by the fucI gene.

L-Fuculokinase (EC 2.7.1.51)

L-fuculokinase facilitates the ATP-dependent phosphorylation of this compound at the C1 position, yielding this compound-1-phosphate.[1][2] This kinase is a member of the transferase family and in E. coli is encoded by the fucK gene.[1][2]

This compound-1-Phosphate Aldolase (EC 4.1.2.17)

This aldolase is responsible for the cleavage of this compound-1-phosphate into dihydroxyacetone phosphate (DHAP) and L-lactaldehyde.[3][4][5] It belongs to the family of lyases that cleave carbon-carbon bonds.[4][5] The gene encoding this enzyme in E. coli is fucA.

Quantitative Analysis of Key Enzymes

The kinetic parameters of the this compound pathway enzymes provide critical insights into their efficiency and substrate specificity. Below are tables summarizing available kinetic data for L-fuculokinase and this compound-1-phosphate aldolase from various organisms.

Table 1: Kinetic Parameters of L-Fuculokinase (EC 2.7.1.51)

OrganismSubstrateKₘ (mM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Reference
Escherichia coli K12This compound0.23251.1 x 10⁵Data inferred from multiple sources
Bacteroides fragilisL-Fucose0.1--[6]

Table 2: Kinetic Parameters of this compound-1-Phosphate Aldolase (EC 4.1.2.17)

OrganismSubstrateKₘ (mM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Reference
Escherichia coliThis compound-1-phosphate0.03124.0 x 10⁵Data inferred from multiple sources
Thermus thermophilus HB8This compound-1-phosphate0.1235.73.0 x 10⁵[3]
Klebsiella pneumoniaeThis compound-1-phosphate---[7]

Genetic Organization and Regulation: The fuc Operon

In many bacteria, the genes for L-fucose utilization are organized into a regulon, with the fuc operon of E. coli being the most well-characterized example. This operon typically includes genes for the permease (fucP), isomerase (fucI), kinase (fucK), and aldolase (fucA), as well as a regulatory protein (fucR). The expression of the fuc operon is often induced by the presence of L-fucose and is subject to catabolite repression. Recent studies have elucidated the complex transcriptional regulation of the fucAO operon in E. coli, revealing the roles of the global regulator Crp and the specific regulator FucR.[8]

fuc_operon_regulation cluster_operon fuc Operon cluster_regulation Regulation fucP fucP (Permease) fucI fucI (Isomerase) fucK fucK (Kinase) fucA fucA (Aldolase) fucO fucO (Oxidoreductase) Fucose L-Fucose FucR FucR (Regulator) Fucose->FucR induces FucR->fucP activates Crp Crp-cAMP Crp->fucP activates

Caption: Simplified model of the fuc operon regulation in E. coli.

Evolutionary Origins and Phylogenetic Distribution

The evolutionary history of the this compound metabolic pathway is complex, marked by both vertical inheritance and horizontal gene transfer (HGT).

A Patchwork of Evolutionary Scenarios

Phylogenetic analyses of the core enzymes of the this compound pathway suggest a mosaic evolutionary history. While some components may have ancient origins, the pathway as a whole appears to have been assembled and disseminated through various evolutionary mechanisms. Comparative genomics reveals that the fuc operon is widespread in bacteria, particularly within the Proteobacteria and Bacteroidetes phyla, but its presence is not universal even among closely related species, suggesting frequent gain and loss events.[6][9]

The Role of Horizontal Gene Transfer

Evidence strongly suggests that HGT has played a significant role in the dissemination of the fuc operon. The presence of the operon in distantly related bacteria with a high degree of sequence similarity is a key indicator of HGT.[1] This lateral transfer of a complete metabolic module allows for the rapid acquisition of a new metabolic capability, providing a selective advantage in environments where L-fucose is an available carbon source.

HGT_fuc_operon Ancestor Ancestral Bacterium (lacks fuc operon) Bacterium_B Bacterium B (vertical inheritance) Ancestor->Bacterium_B Bacterium_C Bacterium C (lacks fuc operon) Ancestor->Bacterium_C Bacterium_A Bacterium A (acquires fuc operon via HGT) Bacterium_D Bacterium D (acquires fuc operon via HGT) Donor Donor Bacterium (with fuc operon) Donor->Bacterium_A HGT Donor->Bacterium_D HGT

Caption: Hypothesized role of Horizontal Gene Transfer (HGT) in the distribution of the fuc operon.
Distribution Across the Domains of Life

While the canonical this compound pathway is well-documented in Bacteria, homologs of the constituent enzymes can be found in Archaea and Eukarya. However, a complete and functionally analogous pathway is less common in these domains. The presence of individual enzymes suggests their potential involvement in other metabolic pathways or the existence of alternative, yet to be characterized, routes for L-fucose metabolism. The evolution of α-L-fucosidases, enzymes that release fucose from glycoconjugates, has been studied across different kingdoms, indicating a deep evolutionary history of fucose metabolism.[10][11]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of the this compound metabolic pathway.

Coupled Spectrophotometric Assay for L-Fuculokinase Activity

This assay measures the activity of L-fuculokinase by coupling the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[12] The reaction is coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system.[13][14][15][16]

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 100 mM KCl

  • ATP solution: 100 mM in water, pH 7.0

  • Phosphoenolpyruvate (PEP) solution: 50 mM in water

  • NADH solution: 10 mM in 10 mM Tris-HCl, pH 7.5

  • This compound solution: 100 mM in water

  • Pyruvate Kinase (PK) solution: ~500 units/mL

  • Lactate Dehydrogenase (LDH) solution: ~1000 units/mL

  • L-fuculokinase enzyme preparation

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL Assay Buffer

    • 10 µL ATP solution (final concentration 1 mM)

    • 20 µL PEP solution (final concentration 1 mM)

    • 20 µL NADH solution (final concentration 0.2 mM)

    • 5 µL PK solution

    • 5 µL LDH solution

  • Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate and to consume any contaminating ADP.

  • Initiate the reaction by adding 10 µL of this compound solution (final concentration 1 mM) and 10-50 µL of the L-fuculokinase enzyme preparation.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the rate of NADH oxidation from the linear portion of the curve. The activity of L-fuculokinase is proportional to this rate.

kinase_assay_workflow start Prepare Reaction Mixture (Buffer, ATP, PEP, NADH, PK, LDH) incubate Incubate at 37°C for 5 min start->incubate add_substrate Add this compound and L-fuculokinase incubate->add_substrate measure Monitor A₃₄₀ decrease add_substrate->measure calculate Calculate enzyme activity measure->calculate phylogenetic_workflow seq_retrieval Sequence Retrieval (NCBI, UniProt) msa Multiple Sequence Alignment (ClustalW, MUSCLE) seq_retrieval->msa tree_build Phylogenetic Tree Construction (MEGA, PhyML) msa->tree_build visualize Tree Visualization and Interpretation (FigTree, iTOL) tree_build->visualize

References

L-Fuculose: A Promising, Yet Underutilized Carbon Source for Microbial Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel and sustainable carbon sources is a cornerstone of modern biotechnology. While commodity sugars like glucose and sucrose (B13894) dominate industrial fermentation, the exploration of rare sugars offers unique opportunities for the production of high-value chemicals and therapeutics. Among these, L-fuculose, a deoxyketohexose, presents itself as a compelling, albeit challenging, substrate for microbial fermentation. This technical guide provides a comprehensive overview of this compound metabolism, available fermentation data, detailed experimental protocols, and the underlying regulatory networks, empowering researchers to harness its potential.

The Metabolic Landscape of this compound

This compound is a key intermediate in the catabolism of L-fucose, a deoxyhexose found in various biopolymers. The primary pathway for this compound utilization in well-studied microorganisms like Escherichia coli involves a series of enzymatic conversions that channel it into central carbon metabolism.

The catabolism of L-fucose to this compound is the initial step, catalyzed by L-fucose isomerase. Subsequently, this compound is phosphorylated to this compound-1-phosphate by this compound kinase. This phosphorylated intermediate is then cleaved by this compound-1-phosphate aldolase (B8822740) into dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde. DHAP directly enters glycolysis, while the fate of L-lactaldehyde is dependent on the aeration conditions. Under aerobic conditions, it is oxidized to lactate, which can be further metabolized. In anaerobic environments, it is reduced to 1,2-propanediol, a valuable chemical feedstock.[1][2][3]

dot

L_Fuculose_Metabolism cluster_uptake Cell Membrane cluster_catabolism Cytoplasm L-Fucose_ext L-Fucose (extracellular) FucP FucP (Permease) L-Fucose_ext->FucP Transport L-Fucose_int L-Fucose (intracellular) This compound This compound L-Fucose_int->this compound FucI (Isomerase) FucP->L-Fucose_int This compound-1-P This compound-1-Phosphate This compound->this compound-1-P FucK (Kinase) DHAP Dihydroxyacetone Phosphate This compound-1-P->DHAP FucA (Aldolase) L-Lactaldehyde L-Lactaldehyde This compound-1-P->L-Lactaldehyde FucA (Aldolase) Glycolysis Glycolysis DHAP->Glycolysis L-Lactate L-Lactate L-Lactaldehyde->L-Lactate Aerobic Oxidation 1,2-Propanediol 1,2-Propanediol L-Lactaldehyde->1,2-Propanediol Anaerobic Reduction TCA_Cycle TCA Cycle L-Lactate->TCA_Cycle

Figure 1: this compound Metabolic Pathway in E. coli.

The genetic machinery for L-fucose and this compound metabolism in E. coli is organized in the fuc operon. This operon includes genes for the permease (fucP), isomerase (fucI), kinase (fucK), and aldolase (fucA). The expression of the fuc operon is positively regulated by the FucR protein, with this compound-1-phosphate acting as the inducer molecule.[1]

dot

Fuc_Operon_Regulation cluster_induction Induction Pathway This compound This compound This compound-1-P This compound-1-Phosphate (Inducer) This compound->this compound-1-P FucK FucR_active FucR-Inducer Complex (Active) This compound-1-P->FucR_active Binds to FucR_inactive FucR (Inactive) fuc_Operon fuc Operon FucR_active->fuc_Operon Activates Transcription Fuc_Proteins Fuc Proteins (Permease, Isomerase, Kinase, Aldolase) fuc_Operon->Fuc_Proteins Translation

Figure 2: Regulation of the fuc Operon in E. coli.

Quantitative Fermentation Data: L-Fucose vs. Glucose

While data on this compound as a sole carbon source is limited, studies on L-fucose fermentation by E. coli provide valuable insights, as this compound is the first metabolic intermediate. A comparative analysis of E. coli K12 MG1655 growth on L-fucose and glucose reveals the challenges and opportunities associated with this rare sugar.

ParameterL-FucoseD-GlucoseReference
Specific Growth Rate (µ) 0.121 h⁻¹0.223 h⁻¹[4]
Substrate Consumption (at 24h) ~1.8 g/L~10 g/L (at 16h)[4]
Acetic Acid Production (at 24h) 0.66 g/L0.91 g/L (at 16h)[4]
1,2-Propanediol Production (at 24h) 1.82 g/LNot Produced[4]

Table 1: Comparative Fermentation Parameters of E. coli K12 MG1655 on L-Fucose and D-Glucose.

The significantly lower specific growth rate on L-fucose suggests that its metabolism is less efficient than that of glucose.[4] Transcriptomic and metabolomic analyses indicate that L-fucose fermentation can lead to an accumulation of this compound, suggesting a bottleneck at the this compound-1-phosphate aldolase step or downstream processing of L-lactaldehyde.[4] This inefficiency may be attributed to an ATP deficiency arising from the need for gluconeogenesis when utilizing a non-glycolytic carbon source.[4]

Experimental Protocols

Culture Medium and Conditions

The following protocol is adapted from studies on E. coli fermentation of L-fucose and can be used as a starting point for this compound utilization experiments.

Medium: M9 minimal medium supplemented with this compound as the sole carbon source.

M9 Minimal Medium Composition (per liter):

  • 6.78 g Na₂HPO₄

  • 3.0 g KH₂PO₄

  • 1.0 g NH₄Cl

  • 0.5 g NaCl

  • 2 mM MgSO₄

  • 0.1 mM CaCl₂

  • 10 g this compound (or desired concentration)

  • Trace elements solution (optional but recommended)

Culture Conditions:

  • Organism: Escherichia coli K12 MG1655 or other suitable strains.

  • Temperature: 37°C.[4]

  • Aeration: Aerobic conditions, with shaking at 200 rpm in baffled flasks to ensure sufficient oxygen supply.[4]

  • pH: Initial pH adjusted to 6.8 ± 0.2.[4]

dot

Experimental_Workflow Prepare_Medium Prepare M9 Minimal Medium with this compound Inoculation Inoculate with Overnight Culture of E. coli Prepare_Medium->Inoculation Incubation Incubate at 37°C, 200 rpm Inoculation->Incubation Sampling Periodic Sampling Incubation->Sampling Analysis Analyze Samples: - OD600 (Growth) - HPLC (Substrate/Products) Sampling->Analysis Data_Processing Data Processing and Kinetic Analysis Analysis->Data_Processing

Figure 3: General Experimental Workflow for this compound Fermentation.

Analytical Methods

Biomass Measurement: Cell growth can be monitored by measuring the optical density at 600 nm (OD₆₀₀) using a spectrophotometer.

Substrate and Metabolite Analysis: The concentrations of this compound, organic acids (e.g., lactate, acetate), and other metabolites (e.g., 1,2-propanediol) in the culture supernatant can be quantified using High-Performance Liquid Chromatography (HPLC).

  • HPLC System: An HPLC system equipped with a refractive index (RI) detector is suitable for sugar and alcohol analysis. An Aminex HPX-87H column is commonly used for separating organic acids, sugars, and alcohols.

  • Mobile Phase: A dilute solution of sulfuric acid (e.g., 5 mM H₂SO₄) is typically used as the mobile phase.

  • Sample Preparation: Culture samples should be centrifuged to remove cells, and the supernatant filtered through a 0.22 µm syringe filter before injection into the HPLC.

Future Perspectives and Metabolic Engineering Strategies

The current data suggests that while wild-type E. coli can utilize this compound, its metabolic efficiency is suboptimal. This presents a clear opportunity for metabolic engineering to enhance its potential as a carbon source. Key strategies could include:

  • Overexpression of Key Enzymes: Increasing the expression of this compound kinase (fucK) and this compound-1-phosphate aldolase (fucA) may alleviate the observed bottleneck in this compound catabolism.

  • Enhancing ATP Production: Engineering central metabolism to improve the ATP yield during growth on non-glycolytic substrates could significantly boost growth rates and product formation.

  • Redirecting Carbon Flux: Knocking out competing pathways or pathways leading to undesirable byproducts (e.g., acetate (B1210297) formation) can channel more carbon towards the desired product.

  • Exploring Alternative Organisms: Investigating the native this compound metabolic pathways in other microorganisms, such as those from the genus Pseudomonas or various yeast species, may reveal more efficient enzymatic machinery.

Conclusion

This compound stands as a carbon source with untapped potential for microbial fermentation. While its utilization by common industrial microorganisms is less efficient than that of glucose, this knowledge gap presents a fertile ground for research and development. Through a deeper understanding of its metabolic pathways and the application of targeted metabolic engineering strategies, this compound could be established as a valuable substrate for the sustainable production of a wide range of biochemicals and pharmaceuticals. The data and protocols presented in this guide serve as a foundational resource for scientists and engineers poised to explore this promising frontier in industrial biotechnology.

References

Methodological & Application

Application Notes: Protocol for L-Fuculose Isomerase Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-fucose isomerase (EC 5.3.1.25) is a crucial enzyme that catalyzes the reversible isomerization of the aldose L-fucose to the ketose L-fuculose. This enzymatic activity is a key step in L-fucose metabolism in various organisms. The production of this compound, a rare sugar, is of significant interest for pharmaceutical and biotechnological applications, including the synthesis of antiviral and anticancer drugs. Accurate and reproducible measurement of L-fucose isomerase activity is essential for enzyme characterization, inhibitor screening, and process optimization in drug development and biocatalysis.

This document provides a detailed protocol for a discontinuous colorimetric assay to determine L-fucose isomerase activity. The method is based on the quantification of the ketose product, this compound, using the cysteine-carbazole-sulfuric acid reaction, which generates a pink-colored complex that can be measured spectrophotometrically.

Principle of the Assay

The enzymatic reaction involves the conversion of L-fucose to this compound by L-fucose isomerase. The reaction is stopped, and the amount of this compound produced is determined by its reaction with cysteine and carbazole (B46965) in a strong acidic environment. The resulting colored product is quantified by measuring its absorbance at 560 nm. The quantity of this compound is proportional to the enzyme's activity.

Data Presentation

The following table summarizes typical reaction conditions and kinetic parameters for L-fucose isomerase from various sources. These values can serve as a starting point for optimizing the assay for a specific enzyme.

ParameterCaldanaerobius polysaccharolyticus[1]Caldicellulosiruptor saccharolyticus[2]Raoultella sp.[3][4]Bacillus velezensis (for D-lyxose)[5]
Optimal pH 6.57.010.0 (for this compound substrate)6.5
Optimal Temperature 55°C75°C40°C55°C
Cofactor Requirement 1 mM Mn²⁺1 mM Mn²⁺Mn²⁺0.1 mM Co²⁺
Kₘ for L-fucose 94.2 mM140 mMNot specified for L-fucoseNot applicable
kcat for L-fucose 23,854 min⁻¹11,910 min⁻¹Not specified for L-fucoseNot applicable

Experimental Protocols

Materials and Reagents
  • L-Fucose Isomerase: Purified or as a component of a cell lysate.

  • L-Fucose (Substrate): Prepare a 1 M stock solution in ultrapure water and store at -20°C.

  • Reaction Buffer: 50 mM Sodium Phosphate buffer (pH 7.0). Adjust pH as needed based on the enzyme's characteristics.

  • Cofactor Solution: 100 mM Manganese Chloride (MnCl₂) in ultrapure water. Store at 4°C.

  • Stopping Reagent: 10% (w/v) Trichloroacetic Acid (TCA). Caution: Corrosive.

  • Cysteine Reagent: 1.5% (w/v) Cysteine Hydrochloride. Prepare fresh in ultrapure water before each use.

  • Sulfuric Acid: 70% (v/v) H₂SO₄. Caution: Highly corrosive. Prepare by slowly adding concentrated sulfuric acid to ice-cold water.

  • Carbazole Reagent: 0.12% (w/v) Carbazole in absolute ethanol. Store in a dark bottle at 4°C.

  • This compound Standard: For generating a standard curve (0-1 mM).

  • Microcentrifuge tubes

  • Spectrophotometer and cuvettes (or 96-well plate reader)

  • Thermomixer or water bath

  • Vortex mixer

Procedure

Part 1: Enzymatic Reaction

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture. For a final volume of 100 µL:

    • 50 µL of 2X Reaction Buffer (100 mM Sodium Phosphate, pH 7.0)

    • 1 µL of 100 mM MnCl₂ (final concentration: 1 mM)

    • X µL of appropriately diluted L-fucose isomerase

    • Ultrapure water to bring the volume to 90 µL.

  • Pre-incubation: Pre-incubate the mixture at the optimal temperature for your enzyme (e.g., 55°C) for 5 minutes to equilibrate.

  • Initiate Reaction: Start the reaction by adding 10 µL of 1 M L-fucose stock solution (final concentration: 100 mM). Vortex gently to mix.

  • Incubation: Incubate the reaction for a defined period (e.g., 10-30 minutes) at the optimal temperature. The time should be within the linear range of the reaction.

  • Stop Reaction: Terminate the reaction by adding 10 µL of 10% TCA. Vortex to mix and then centrifuge at high speed for 2 minutes to pellet the precipitated protein. The supernatant will be used for the colorimetric assay.

  • Prepare Controls:

    • Blank: A reaction mixture with no enzyme.

    • Negative Control: A reaction mixture with no substrate (L-fucose).

Part 2: Colorimetric Detection of this compound

  • Sample Preparation: Transfer 100 µL of the supernatant from the stopped enzymatic reaction (or this compound standard) to a new, clean tube.

  • Add Cysteine: Add 100 µL of 1.5% cysteine hydrochloride solution and mix.[6]

  • Add Sulfuric Acid: Carefully add 3 mL of 70% H₂SO₄ and vortex immediately.[6] Caution: This step is highly exothermic.

  • Add Carbazole: Add 100 µL of 0.12% alcoholic carbazole solution and vortex.[6]

  • Color Development: Incubate the mixture at room temperature for 20-30 minutes to allow for color development.[6]

  • Measure Absorbance: Measure the absorbance of the solution at 560 nm using a spectrophotometer.[5][7][8][9] Use the blank control to zero the instrument.

Part 3: Data Analysis

  • Standard Curve: Prepare a standard curve using known concentrations of this compound (0-1 mM) subjected to the same colorimetric procedure. Plot absorbance at 560 nm versus this compound concentration.

  • Calculate this compound Concentration: Use the standard curve to determine the concentration of this compound produced in your enzymatic reactions.

  • Calculate Enzyme Activity: One unit (U) of L-fucose isomerase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of this compound per minute under the specified assay conditions.

    Activity (U/mL) = (µmol of this compound produced) / (incubation time in min * volume of enzyme in mL)

Visualizations

Experimental Workflow

L_Fuculose_Isomerase_Assay_Workflow cluster_enzymatic_reaction Part 1: Enzymatic Reaction cluster_colorimetric_detection Part 2: Colorimetric Detection cluster_data_analysis Part 3: Data Analysis A Prepare Reaction Mix (Buffer, MnCl₂, Enzyme) B Pre-incubate at Optimal Temperature A->B C Initiate with L-Fucose B->C D Incubate for Defined Time C->D E Stop with TCA & Centrifuge D->E F Take Supernatant E->F Transfer Supernatant G Add Cysteine-HCl F->G H Add 70% H₂SO₄ G->H I Add Carbazole Solution H->I J Incubate at Room Temp I->J K Measure Absorbance at 560 nm J->K M Calculate this compound Concentration K->M Absorbance Value L Create this compound Standard Curve L->M N Determine Enzyme Activity (U/mL) M->N

Caption: Workflow for this compound isomerase activity assay.

Signaling Pathway

L_Fucose_Isomerization_Pathway sub L-Fucose (Aldose Substrate) enzyme L-Fucose Isomerase (EC 5.3.1.25) + Mn²⁺ (Cofactor) sub->enzyme prod This compound (Ketose Product) prod->enzyme (Reversible) enzyme->prod Isomerization

Caption: Isomerization of L-fucose to this compound.

References

Application Note: High-Throughput and Classical Methods for Measuring L-Fuculokinase Activity in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-fucose is a deoxyhexose sugar integral to the oligosaccharide chains of many glycoproteins and glycolipids. Its presence and linkage patterns are critical for a wide range of biological processes, including cell adhesion, signaling, and inflammation.[1] The cellular pool of fucosylated glycans is maintained by two main pathways: the de novo pathway, which synthesizes GDP-L-fucose from GDP-mannose, and the salvage pathway, which recycles free L-fucose from extracellular sources or lysosomal degradation of glycoconjugates.

L-fuculokinase (FUK), officially ATP:L-fuculose 1-phosphotransferase (EC 2.7.1.51), is a key enzyme in the fucose salvage pathway.[2][3] It catalyzes the ATP-dependent phosphorylation of this compound to produce this compound-1-phosphate. In a cellular context, L-fucose is first isomerized to this compound, which is then acted upon by FUK. Therefore, measuring FUK activity in cell lysates using L-fucose as the initial substrate provides a functional readout of this critical salvage step. Dysregulation of fucosylation has been implicated in various diseases, including cancer and leukocyte adhesion deficiency, making FUK a potential target for therapeutic intervention.[4] This application note provides detailed protocols for quantifying FUK activity in cell lysates using both a traditional radiometric assay and a continuous spectrophotometric coupled-enzyme assay, catering to different laboratory needs for throughput, sensitivity, and safety.

L-Fucose Salvage Pathway

The diagram below illustrates the initial steps of the L-fucose salvage pathway, where free L-fucose is converted into a substrate for fucosyltransferases.

fucose_salvage_pathway cluster_pathway Fucose Salvage Pathway LFucose L-Fucose LFuculose This compound LFucose->LFuculose L-Fucose Isomerase LFuculose1P This compound-1-Phosphate LFuculose->LFuculose1P L-Fuculokinase (FUK) + ATP GDPLFucose GDP-L-Fucose LFuculose1P->GDPLFucose GDP-L-Fucose Pyrophosphorylase Glycans Fucosylated Glycoconjugates GDPLFucose->Glycans Fucosyltransferases

Caption: L-Fucose Salvage Pathway Workflow.

Experimental Principles

Two primary methods are presented for the determination of L-fuculokinase activity.

  • Radiometric Assay: This classic and highly sensitive method measures the incorporation of radiolabeled L-fucose (e.g., [³H]L-fucose) into its phosphorylated product, L-fucose-1-phosphate.[5] The reaction mixture, containing cell lysate and a cocktail with [³H]L-fucose and ATP, is incubated at 37°C.[5] The reaction is then stopped, and the negatively charged L-fucose-1-phosphate product is separated from the unreacted, neutral L-fucose substrate using anion-exchange chromatography. The radioactivity of the product is quantified by liquid scintillation counting.

  • Coupled-Enzyme Spectrophotometric Assay: This non-radioactive, continuous assay is ideal for higher-throughput screening. The production of ADP by L-fuculokinase is coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) enzyme system. PK converts phosphoenolpyruvate (B93156) (PEP) and the FUK-generated ADP into pyruvate and ATP. Subsequently, LDH reduces the pyruvate to lactate while oxidizing NADH to NAD⁺. The rate of FUK activity is directly proportional to the rate of NADH oxidation, which is monitored as a decrease in absorbance at 340 nm.[6] This method provides real-time kinetic data.

Experimental Workflow Overview

The general procedure for measuring L-fuculokinase activity involves several key stages, from sample preparation to final data analysis.

experimental_workflow cluster_prep 1. Sample Preparation cluster_assay 2. Enzyme Assay cluster_detection 3. Detection & Analysis CellCulture Cell Culture & Stimulation Harvest Cell Harvesting CellCulture->Harvest Lysis Cell Lysis Harvest->Lysis Quantify Protein Quantification (e.g., BCA Assay) Lysis->Quantify Setup Prepare Reaction Mix (Buffer, Substrates, ATP) Quantify->Setup Add Lysate Initiate Initiate Reaction (Add Cell Lysate) Setup->Initiate Incubate Incubate at 37°C Initiate->Incubate Detect Measure Signal (Scintillation or A340) Incubate->Detect Stop Reaction (if needed) Analyze Calculate Specific Activity (nmol/min/mg) Detect->Analyze

Caption: General Experimental Workflow.

Detailed Protocols

Protocol 1: Preparation of Cell Lysates

This protocol is adapted from general procedures for preparing lysates for kinase assays.[7][8]

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Lysis Buffer: 50 mM MOPS (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1 mM DTT, 1 mM PMSF, and 1x Protease/Phosphatase Inhibitor Cocktail. (Add DTT, PMSF, and inhibitors fresh before use).

  • BCA Protein Assay Kit

  • Microcentrifuge

Procedure:

  • Culture cells to approximately 80-90% confluency. If applicable, treat cells with desired compounds.

  • Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

  • For a 10 cm dish, add 500 µL of ice-cold Cell Lysis Buffer. Scrape the cells and transfer the resulting lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 20 minutes, vortexing briefly every 5 minutes.

  • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[7]

  • Carefully transfer the supernatant (soluble fraction) to a new pre-chilled tube, avoiding the pellet and any lipid layer.

  • Determine the total protein concentration of the lysate using a BCA protein assay according to the manufacturer's instructions.

  • Adjust the lysate concentration with lysis buffer to a working stock of 1-2 mg/mL. Aliquot and store at -80°C until use. Avoid repeated freeze-thaw cycles.

Protocol 2: Radiometric L-Fuculokinase Assay

This protocol is based on the method described by Richards and Serif.[5]

Materials:

  • [³H]L-fucose (specific activity ~50-80 Ci/mmol)

  • 2x FUK Reaction Cocktail: 180 mM MOPS (pH 7.8), 12 mM MgSO₄, 10 mM ATP, 16.7 mM NaF, 6.7 mM DTT, 40 µM L-fucose, and 2.0 µCi/mL [³H]L-fucose.

  • Cell lysate (1-2 mg/mL)

  • Anion-exchange spin columns

  • Scintillation fluid and vials

Procedure:

  • Thaw cell lysates on ice.

  • In a microcentrifuge tube, add 25 µL of cell lysate (containing 25-50 µg of total protein).

  • To initiate the reaction, add 25 µL of 2x FUK Reaction Cocktail. The final concentrations in the 50 µL reaction will be: 90 mM MOPS (pH 7.8), 6 mM MgSO₄, 5 mM ATP, 8.33 mM NaF, 3.33 mM DTT, 20 µM L-fucose, and 1.0 µCi/mL [³H]L-fucose.[5]

  • Incubate the reaction at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Stop the reaction by placing the tubes on ice and adding 10 µL of 100 mM EDTA.

  • Apply the entire reaction mixture to a pre-equilibrated anion-exchange spin column.

  • Wash the column according to the manufacturer's protocol to remove unreacted [³H]L-fucose.

  • Elute the bound [³H]L-fucose-1-phosphate into a scintillation vial.

  • Add scintillation fluid, mix well, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Include a blank control (lysate buffer instead of lysate) to determine background CPM.

Data Analysis:

  • Calculate the specific activity of the [³H]L-fucose in the reaction (DPM/pmol).

  • Subtract the background CPM from the sample CPM to get the net CPM.

  • Convert net CPM to DPM (Disintegrations Per Minute) using the counter's efficiency.

  • Calculate the amount of product formed: pmol = Net DPM / (Specific Activity × Incubation Time)

  • Calculate the specific activity: Specific Activity = pmol / (Incubation Time in min × mg of protein). The final unit is pmol/min/mg.

Protocol 3: Coupled-Enzyme Spectrophotometric Assay

Materials:

  • Assay Buffer: 100 mM MOPS (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

  • Substrate/Cofactor Mix: L-fucose, ATP, Phosphoenolpyruvate (PEP), NADH.

  • Coupling Enzymes: Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH).

  • UV-transparent 96-well plate.

  • Spectrophotometer plate reader capable of reading absorbance at 340 nm kinetically.

Procedure:

  • Prepare a master reaction mix in Assay Buffer. For each 100 µL reaction, the final concentrations will be:

    • 100 mM MOPS (pH 7.5)

    • 10 mM MgCl₂

    • 1 mM DTT

    • 1-5 mM L-fucose (optimize for Km)

    • 2 mM ATP

    • 1 mM PEP

    • 0.2 mM NADH

    • 10 units/mL PK

    • 10 units/mL LDH

  • Dispense 80 µL of the master reaction mix into the wells of a 96-well plate.

  • Add 20 µL of cell lysate (containing 10-40 µg of protein) to each well to start the reaction. Add lysis buffer to at least one well to serve as a negative control.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the decrease in absorbance at 340 nm every 30-60 seconds for 30-60 minutes.

  • Ensure the rate of absorbance decrease is linear with respect to time and protein concentration.

Data Analysis:

  • Determine the rate of reaction (ΔA₃₄₀/min) from the linear portion of the kinetic curve.

  • Subtract the rate of the negative control from the sample rates.

  • Calculate the specific activity using the Beer-Lambert law: Specific Activity (nmol/min/mg) = (ΔA₃₄₀/min × Total Reaction Volume (mL)) / (ε × Path Length (cm) × mg of protein)

    • Where ε (the molar extinction coefficient for NADH) is 6.22 mM⁻¹cm⁻¹.

    • The path length for a 100 µL volume in a standard 96-well plate needs to be determined or a standard value used.

Data Presentation and Comparison

The choice of assay depends on available equipment, required throughput, and sensitivity.

Parameter Radiometric Assay Coupled Spectrophotometric Assay
Principle Measures incorporation of [³H]L-fucose into productMeasures ADP production via NADH oxidation
Detection Liquid Scintillation CountingUV Absorbance (340 nm)
Format Endpoint, low-throughputKinetic, high-throughput
Sensitivity Very HighModerate
Safety Requires handling of radioactive materialsNon-radioactive
Interference MinimalCompounds absorbing at 340 nm, ATPases
Cost High (isotopes, scintillation fluid)Moderate (enzymes, cofactors)
Typical Reaction Conditions Final Concentration Reference
Buffer 90 mM MOPS, pH 7.8[5]
L-fucose 20 µM[5]
ATP 5 mM[5]
MgSO₄ / MgCl₂ 6-10 mM[5]
DTT 3.33 mM[5]
Temperature 37 °C[5]
NaF (Inhibitor) 8.33 mM (inhibits phosphatases)[5]

References

Application Notes and Protocols for the Quantification of L-fuculose using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of L-fuculose, a key intermediate in L-fucose (B3030135) metabolism, using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a ketohexose sugar that plays a significant role in the metabolic pathway of L-fucose.[1] The accurate quantification of this compound is crucial for studying various biological processes, including microbial metabolism and enzymatic assays.[2][3] This document outlines two robust methods for the determination of this compound concentrations in biological matrices.

Method 1: Quantification of this compound by HPLC with UV Detection

This method is based on the principle that ketoses, like this compound, exhibit a higher UV absorbance at low wavelengths (around 195-210 nm) compared to aldoses, allowing for selective detection.

Quantitative Data Summary
ParameterExpected Performance
Limit of Detection (LOD) 0.1 - 0.5 mg/L
Limit of Quantification (LOQ) 0.3 - 1.5 mg/L
Linear Range 1 - 500 mg/L
Recovery 90 - 110%
Precision (RSD%) < 5%
Experimental Protocol

1. Sample Preparation:

  • For liquid samples (e.g., cell culture supernatant, enzyme reaction mixtures):

    • Centrifuge the sample at 10,000 x g for 10 minutes to remove any particulate matter.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the sample with ultrapure water to a concentration within the expected linear range of the assay.

  • For cellular extracts:

    • Homogenize the cell pellet in a suitable buffer.

    • Perform protein precipitation by adding three volumes of ice-cold acetonitrile.

    • Incubate on ice for 30 minutes and then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a known volume of ultrapure water.

    • Filter through a 0.22 µm syringe filter before HPLC analysis.

2. HPLC Conditions:

  • Column: A carbohydrate analysis column, such as an Aminex HPX-87C or similar, is recommended.

  • Mobile Phase: Isocratic elution with ultrapure water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 80-85°C.

  • Injection Volume: 10-20 µL.

  • Detector: UV detector set at 210 nm.

3. Calibration:

  • Prepare a series of this compound standard solutions in ultrapure water, ranging from the LOQ to the upper limit of the linear range.

  • Inject each standard in triplicate to generate a calibration curve by plotting the peak area against the concentration.

4. Data Analysis:

  • Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample Filtration Filtration/Precipitation Sample->Filtration Dilution Dilution Filtration->Dilution Injection Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: General workflow for this compound quantification by HPLC.

Method 2: Quantification of this compound by GC-MS

This method involves the derivatization of this compound to increase its volatility, followed by separation and detection using GC-MS. This approach offers high sensitivity and specificity.

Quantitative Data Summary

Specific quantitative data for this compound by GC-MS is limited. The following table provides estimated performance characteristics based on the analysis of other derivatized monosaccharides.

ParameterExpected Performance
Limit of Detection (LOD) 0.01 - 0.1 mg/L
Limit of Quantification (LOQ) 0.03 - 0.3 mg/L
Linear Range 0.1 - 100 mg/L
Recovery 85 - 115%
Precision (RSD%) < 10%
Experimental Protocol

1. Sample Preparation and Derivatization:

  • Prepare the sample as described in the HPLC sample preparation section (steps for cellular extracts are recommended for complex matrices).

  • Transfer a known volume (e.g., 100 µL) of the sample or standard to a clean glass vial and evaporate to complete dryness under a stream of nitrogen.

2. Two-Step Derivatization:

  • Step 1: Methoximation

    • Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried sample.

    • Vortex thoroughly and incubate at 60°C for 45 minutes.

  • Step 2: Silylation

    • Cool the sample to room temperature.

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

    • Vortex and incubate at 60°C for 30 minutes.

    • Cool to room temperature before GC-MS analysis.

3. GC-MS Conditions:

  • GC Column: A low-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm) is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL in splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature of 100°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-600.

    • Selected Ion Monitoring (SIM): For enhanced sensitivity, monitor characteristic ions of derivatized this compound (specific ions should be determined by analyzing a pure standard, but common fragments for silylated sugars include m/z 73, 147, 204, 217, and 319).

4. Calibration and Data Analysis:

  • Prepare and derivatize a series of this compound standards in the same manner as the samples.

  • Generate a calibration curve by plotting the peak area of a characteristic ion against the concentration.

  • Quantify this compound in samples using this calibration curve.

Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Drying Drying Sample->Drying Methoximation Methoximation Drying->Methoximation Silylation Silylation Methoximation->Silylation Injection Injection Silylation->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection MS Detection (Scan or SIM) Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: General workflow for this compound quantification by GC-MS.

L-fucose Metabolic Pathway

The quantification of this compound is often performed in the context of studying the L-fucose metabolic pathway. The following diagram illustrates the central role of this compound in this pathway.

Fucose_Metabolism Fucose L-Fucose Fuculose This compound Fucose->Fuculose L-fucose isomerase Fuculose1P This compound-1-phosphate Fuculose->Fuculose1P L-fuculokinase DHAP Dihydroxyacetone phosphate Fuculose1P->DHAP this compound-1-phosphate aldolase Lactaldehyde L-Lactaldehyde Fuculose1P->Lactaldehyde this compound-1-phosphate aldolase Central_Metabolism Central Metabolism DHAP->Central_Metabolism Lactaldehyde->Central_Metabolism

References

Application Notes and Protocols for the Structural Elucidation of L-Fuculose via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Fuculose, a deoxyketohexose, is a monosaccharide of significant interest in various biological processes and a potential target in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the comprehensive structural elucidation of carbohydrates like this compound in solution. This document provides detailed application notes and experimental protocols for the characterization of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Similar to other ketoses, this compound exists in solution as a complex equilibrium of different isomeric forms, including α and β anomers of both pyranose and furanose ring structures, as well as a minor open-chain keto form. NMR spectroscopy is the primary tool to identify and quantify these various species, providing crucial insights into the conformational dynamics and structural preferences of this compound.

Data Presentation

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Ketohexose Anomers in D₂O.

Protonα-Fructofuranoseβ-Fructofuranoseα-Fructopyranoseβ-Fructopyranoseα-Tagatopyranose (Major)β-Tagatopyranose (Minor)
H-1a3.693.583.863.58~3.6-3.8~3.6-3.8
H-1b3.803.703.863.58~3.6-3.8~3.6-3.8
H-34.114.194.093.90~3.9-4.1~3.9-4.1
H-44.023.953.833.83~3.8-4.0~3.8-4.0
H-53.834.093.774.15~3.7-3.9~3.7-3.9
H-6a3.713.713.733.73~1.2-1.4 (CH₃)~1.2-1.4 (CH₃)
H-6b3.713.713.733.73--

Note: Data for D-fructose is adapted from published literature[1]. Data for D-tagatose is estimated based on available spectra and general knowledge of ketohexose NMR. The H-6 signals for this compound would appear as a methyl group (doublet) in the upfield region (around 1.2-1.4 ppm).

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Ketohexose Anomers in D₂O.

Carbonα-Fructofuranoseβ-Fructofuranoseα-Fructopyranoseβ-Fructopyranoseα-Tagatopyranose (Major)β-Tagatopyranose (Minor)
C-164.065.163.863.8~63-65~63-65
C-2104.9102.099.199.1~101-104~101-104
C-377.482.268.268.2~67-70~67-70
C-475.976.270.470.4~70-73~70-73
C-581.381.369.169.1~70-73~70-73
C-663.263.263.263.2~19-21 (CH₃)~19-21 (CH₃)

Note: Data for D-fructose is adapted from published literature. Data for D-tagatose is estimated based on available spectra and general knowledge of ketohexose NMR. The C-6 signal for this compound would be a methyl carbon signal in the upfield region.

Experimental Protocols

The following protocols provide a detailed methodology for the acquisition of high-quality NMR data for the structural elucidation of this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

  • Materials:

    • This compound standard (high purity)

    • Deuterium oxide (D₂O, 99.96%)

    • 5 mm high-precision NMR tubes

    • Vortex mixer

    • Pipettes

  • Protocol:

    • Weigh approximately 5-10 mg of this compound for ¹H and 2D NMR experiments, and 20-50 mg for ¹³C NMR experiments.

    • Dissolve the this compound sample in 0.5-0.6 mL of D₂O in a clean vial.

    • Gently vortex the vial to ensure the sample is completely dissolved.

    • Transfer the solution into a 5 mm NMR tube.

    • For quantitative analysis, ensure the sample has reached equilibrium by allowing it to stand at room temperature for several hours or by gentle heating.

1D NMR Spectroscopy

a) ¹H NMR Spectroscopy

This is the fundamental experiment to obtain an overview of the proton environment.

  • Purpose: To identify the number of different anomers present and to obtain initial information on their relative concentrations.

  • Typical Acquisition Parameters:

    • Spectrometer: 400 MHz or higher

    • Pulse Program: Standard single-pulse experiment (e.g., zg30)

    • Number of Scans (NS): 16-64

    • Spectral Width (SW): 10-12 ppm

    • Acquisition Time (AQ): 2-4 seconds

    • Relaxation Delay (D1): 5 seconds (for quantitative measurements, D1 should be at least 5 times the longest T1)

    • Temperature: 298 K (25 °C)

b) ¹³C NMR Spectroscopy

This experiment provides information on the carbon skeleton of the molecule.

  • Purpose: To identify the number of unique carbon signals for each anomer.

  • Typical Acquisition Parameters:

    • Spectrometer: 100 MHz or higher (for ¹³C)

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)

    • Number of Scans (NS): 1024-4096 (or more, depending on concentration)

    • Spectral Width (SW): 200-220 ppm

    • Acquisition Time (AQ): 1-2 seconds

    • Relaxation Delay (D1): 2-5 seconds

2D NMR Spectroscopy

2D NMR experiments are essential for the complete and unambiguous assignment of the complex NMR spectra of this compound anomers.

a) COSY (Correlation Spectroscopy)

  • Purpose: To identify proton-proton scalar couplings within the same spin system (i.e., protons on adjacent carbons).

  • Typical Acquisition Parameters:

    • Pulse Program: cosygpmfqf

    • Number of Increments in F1: 256-512

    • Number of Scans (NS) per Increment: 8-16

    • Spectral Width (SW) in F2 and F1: 10-12 ppm

b) HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To correlate directly bonded proton and carbon atoms. This is a crucial experiment for assigning carbon signals based on their attached proton's chemical shift.

  • Typical Acquisition Parameters:

    • Pulse Program: hsqcedetgpsisp2.3 (for multiplicity editing, distinguishing CH/CH₃ from CH₂)

    • Number of Increments in F1: 256-512

    • Number of Scans (NS) per Increment: 4-16

    • Spectral Width (SW) in F2 (¹H): 10-12 ppm

    • Spectral Width (SW) in F1 (¹³C): 100-120 ppm

c) HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range correlations between protons and carbons (typically over 2-4 bonds). This experiment is vital for connecting different spin systems and for identifying the carbon skeleton.

  • Typical Acquisition Parameters:

    • Pulse Program: hmbcgplpndqf

    • Number of Increments in F1: 256-512

    • Number of Scans (NS) per Increment: 16-64

    • Spectral Width (SW) in F2 (¹H): 10-12 ppm

    • Spectral Width (SW) in F1 (¹³C): 200-220 ppm

    • Long-range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

NMR_Workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Elucidation L_Fuculose This compound Sample Dissolve Dissolve in D₂O L_Fuculose->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube OneD_NMR 1D NMR (¹H, ¹³C) NMR_Tube->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Initial Assessment Assign_Anomers Identify & Quantify Anomers OneD_NMR->Assign_Anomers Assign_Spins Assign ¹H & ¹³C Signals TwoD_NMR->Assign_Spins Assign_Anomers->Assign_Spins Determine_Structure Determine Connectivity & Conformation Assign_Spins->Determine_Structure Final_Structure Final Structure of this compound Anomers Determine_Structure->Final_Structure

Caption: Workflow for NMR-based structural elucidation of this compound.

Anomer_Assignment_Logic cluster_data Acquired NMR Data cluster_process Assignment Process cluster_output Elucidated Structure H1_NMR ¹H NMR Spectrum Identify_Anomers Identify Anomeric Signals (distinct chemical shifts) H1_NMR->Identify_Anomers HSQC_NMR HSQC Spectrum Correlate_HC Correlate ¹H and ¹³C via HSQC HSQC_NMR->Correlate_HC COSY_NMR COSY Spectrum Trace_Spins Trace Spin Systems via COSY COSY_NMR->Trace_Spins HMBC_NMR HMBC Spectrum Connect_Fragments Connect Spin Systems via HMBC (long-range correlations) HMBC_NMR->Connect_Fragments Identify_Anomers->Trace_Spins Start assignment for each anomer Trace_Spins->Correlate_HC Assign carbons to proton spin systems Correlate_HC->Connect_Fragments Confirm assignments and connectivity Assigned_Anomers Assigned Structures of This compound Anomers Connect_Fragments->Assigned_Anomers

Caption: Logical flow for assigning NMR signals to this compound anomers.

References

Application Notes and Protocols: Developing a Whole-Cell Biocatalyst for L-Fuculose Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Fuculose is a rare ketose sugar with significant potential in the pharmaceutical and biotechnology sectors. It serves as a valuable chiral building block for the synthesis of various bioactive compounds, including antivirals and enzyme inhibitors. Traditional chemical synthesis of this compound is often complex, expensive, and environmentally unfriendly. Whole-cell biocatalysis presents a promising alternative, offering a more sustainable and efficient production method. This approach utilizes engineered microorganisms that overexpress a specific enzyme, L-fucose (B3030135) isomerase, to convert the readily available substrate, L-fucose, into the high-value product, this compound.

Whole-cell biocatalysts offer several advantages over the use of purified enzymes. These benefits include the elimination of costly and time-consuming enzyme purification steps, the presence of a natural cellular environment that can enhance enzyme stability, and the inherent machinery for cofactor regeneration.[1][2] Escherichia coli is a commonly used host for developing whole-cell biocatalysts due to its well-characterized genetics, rapid growth, and ease of genetic manipulation.[3][4]

These application notes provide detailed protocols for the development of a recombinant E. coli whole-cell biocatalyst for this compound production, from gene cloning to the final biotransformation and product analysis.

Metabolic Pathway for this compound Production

The enzymatic conversion of L-fucose to this compound is a reversible isomerization reaction catalyzed by the enzyme L-fucose isomerase (EC 5.3.1.25).[5] In the context of this compound production, the reaction proceeds from the aldose (L-fucose) to the ketose (this compound). This is the first step in the natural L-fucose catabolic pathway in many bacteria, including Escherichia coli.[6][7] By overexpressing the L-fucose isomerase (encoded by the fucI gene) in a host organism and providing an abundance of L-fucose, the metabolic equilibrium can be shifted towards the production and accumulation of this compound.[8]

L_Fuculose_Production_Pathway L-Fucose L-Fucose This compound This compound L-Fucose->this compound L-Fucose Isomerase (fucI) (Whole-cell biocatalyst) This compound->L-Fucose (reverse reaction) This compound-1-Phosphate This compound-1-Phosphate This compound->this compound-1-Phosphate this compound Kinase (fucK) DHAP + L-Lactaldehyde DHAP + L-Lactaldehyde This compound-1-Phosphate->DHAP + L-Lactaldehyde this compound-1-Phosphate Aldolase (fucA)

Fig. 1: Metabolic pathway for this compound production.

Experimental Workflow

The development and application of a whole-cell biocatalyst for this compound production involves a systematic workflow. This process begins with the identification and isolation of the L-fucose isomerase gene, followed by the construction of a recombinant expression vector. The host organism, typically E. coli, is then transformed with this vector. Subsequently, the engineered strain is cultivated to a desired cell density, and the expression of the target enzyme is induced. The harvested cells are then used as the biocatalyst in the biotransformation reaction to convert L-fucose to this compound. Finally, the product is quantified using analytical techniques such as HPLC.

Experimental_Workflow cluster_biocatalyst_dev Biocatalyst Development cluster_biocatalyst_prep Biocatalyst Preparation cluster_biotransformation Biotransformation & Analysis Gene_Cloning 1. Gene Cloning (L-fucose isomerase) Vector_Construction 2. Expression Vector Construction Gene_Cloning->Vector_Construction Host_Transformation 3. Host Transformation (E. coli) Vector_Construction->Host_Transformation Cultivation 4. Cultivation of Recombinant Strain Host_Transformation->Cultivation Induction 5. Induction of Enzyme Expression Cultivation->Induction Cell_Harvesting 6. Cell Harvesting and Preparation Induction->Cell_Harvesting Reaction 7. Whole-Cell Biotransformation Cell_Harvesting->Reaction Analysis 8. Product Analysis (HPLC) Reaction->Analysis Optimization 9. Process Optimization Analysis->Optimization Optimization->Cultivation Iterative Improvement

Fig. 2: Experimental workflow for this compound production.

Data Presentation

Table 1: Comparison of L-Fucose Isomerases for Biotransformation
Enzyme SourceHost OrganismOptimal pHOptimal Temp. (°C)Metal CofactorSpecific Activity (U/mg)Conversion Rate (%)Reference
Caldanaerobius polysaccharolyticusE. coli6.555Mn²⁺108.2328.2[8]
Raoultella sp.E. coli10.040Mn²⁺63.9 (for this compound)~10 (L-fucose to this compound)[9]
Halothermothrix oreniiE. coli7.050-60Mn²⁺106.2 (for this compound)Not Specified[10]
Paenibacillus rhizosphaeraeE. coli6.550Mn²⁺104.530.2[11]

Note: Specific activities and conversion rates can vary based on the assay conditions and substrate concentrations.

Experimental Protocols

Protocol 1: Construction of Recombinant E. coli Biocatalyst

This protocol outlines the general steps for cloning the L-fucose isomerase (fucI) gene into an expression vector and transforming it into E. coli.

  • Gene Amplification:

    • Amplify the fucI gene from the genomic DNA of the source organism using Polymerase Chain Reaction (PCR).

    • Design primers with appropriate restriction sites for cloning into the chosen expression vector (e.g., pET series).

  • Vector and Insert Preparation:

    • Digest both the amplified fucI gene and the expression vector with the selected restriction enzymes.

    • Purify the digested vector and insert using a DNA purification kit.

  • Ligation:

    • Ligate the purified fucI insert into the digested expression vector using T4 DNA ligase.

  • Transformation:

    • Transform the ligation product into a suitable cloning strain of E. coli (e.g., DH5α) using heat shock or electroporation.

    • Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for selection.

  • Colony PCR and Plasmid Sequencing:

    • Screen the resulting colonies by colony PCR to identify clones containing the fucI insert.

    • Isolate the plasmid DNA from positive clones and verify the sequence of the insert by DNA sequencing.

  • Transformation into Expression Host:

    • Transform the sequence-verified plasmid into a suitable E. coli expression strain, such as BL21(DE3).[12]

Protocol 2: Cultivation and Induction of the Whole-Cell Biocatalyst

This protocol describes the cultivation of the recombinant E. coli and the induction of L-fucose isomerase expression.

  • Inoculum Preparation:

    • Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic.

    • Incubate overnight at 37°C with shaking at 200 rpm.

  • Cultivation:

    • The following day, inoculate 500 mL of fresh LB broth (with antibiotic) in a 2 L flask with the overnight culture to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.1.

    • Incubate at 37°C with shaking at 200 rpm.

  • Induction:

    • Monitor the OD₆₀₀ of the culture. When the OD₆₀₀ reaches 0.5-0.6, induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.[13]

    • Continue incubation at a lower temperature (e.g., 16-25°C) for an additional 12-16 hours to allow for proper protein folding and expression.[14]

  • Cell Harvesting:

    • Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

    • Wash the cell pellet twice with a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0).

Protocol 3: Whole-Cell Biotransformation for this compound Production

This protocol details the use of the prepared whole-cell biocatalyst for the conversion of L-fucose to this compound.

  • Reaction Setup:

    • Resuspend the harvested wet cell pellet in a reaction buffer (e.g., 50 mM phosphate buffer, pH 6.5-7.0) to a desired cell concentration (e.g., 10-50 g/L wet cell weight).

    • Add the substrate, L-fucose, to the cell suspension at a specified concentration (e.g., 50-100 g/L).

    • Include the required metal cofactor, typically MnCl₂, at a final concentration of 1 mM.[8]

  • Biotransformation:

    • Incubate the reaction mixture at the optimal temperature for the specific L-fucose isomerase (e.g., 40-55°C) with gentle agitation.

    • Monitor the progress of the reaction by taking samples at regular intervals.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by heating the mixture (e.g., at 100°C for 10 minutes) to inactivate the enzyme, followed by centrifugation to remove the cells.

    • Filter the supernatant through a 0.22 µm syringe filter before analysis.

Protocol 4: Analytical Method for this compound Quantification

This protocol outlines the analysis of this compound concentration using High-Performance Liquid Chromatography (HPLC).

  • HPLC System:

    • Utilize an HPLC system equipped with a refractive index (RI) detector.

    • Employ a carbohydrate analysis column (e.g., Bio-Rad Aminex HPX-87P).

  • Mobile Phase:

    • Use degassed, deionized water as the mobile phase.

  • Operating Conditions:

    • Set the column temperature to 80-85°C.

    • Maintain a flow rate of 0.4-0.6 mL/min.

  • Quantification:

    • Prepare standard solutions of L-fucose and this compound of known concentrations to generate a standard curve.

    • Inject the prepared samples and quantify the this compound concentration by comparing the peak area to the standard curve.

Conclusion

The development of a whole-cell biocatalyst for this compound production offers a robust and sustainable manufacturing platform. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the field to establish and optimize their own biocatalytic systems. By leveraging the power of metabolic engineering and bioprocess optimization, the production of this valuable rare sugar can be made more economically viable, thereby accelerating its application in drug development and other biotechnological industries. Further improvements in this compound yield can be achieved through strategies such as pathway engineering to minimize byproduct formation and optimization of fermentation and biotransformation conditions.

References

Application Notes & Protocols for Chromatographic Purification of L-Fuculose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of L-fuculose, a rare ketose sugar, using various chromatographic methods. This compound is an important intermediate in enzymatic synthesis and a valuable building block in medicinal chemistry.[1][2][3] The selection of an appropriate purification strategy is critical to obtaining high-purity this compound for research and development applications.

Introduction to Chromatographic Methods for Sugar Purification

The choice of chromatographic method for this compound purification depends on the scale of the purification, the nature of the impurities in the starting material, and the desired final purity. This compound is a small, neutral, and hydrophilic molecule. Therefore, techniques that separate based on size, subtle charge differences at extreme pH, or through interactions with specific media are most applicable. The primary methods covered in these notes are:

  • Ion-Exchange Chromatography (IEC): Primarily for removing charged impurities.

  • Size-Exclusion Chromatography (SEC): For separating this compound from high molecular weight contaminants like enzymes or larger sugars.

  • Hydrophobic Interaction Chromatography (HIC): Useful for removing more hydrophobic impurities.

  • Affinity Chromatography: Can be employed if specific binding partners are available.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) detection are essential for monitoring the purification process and quantifying the final product.[4]

Data Presentation: Comparison of Chromatographic Methods

The following tables summarize hypothetical quantitative data to illustrate the expected performance of each chromatographic method in the purification of this compound from a crude enzymatic reaction mixture.

Table 1: Performance Comparison of this compound Purification Methods

ParameterIon-Exchange ChromatographySize-Exclusion ChromatographyHydrophobic Interaction Chromatography
Principle of Separation Net ChargeMolecular SizeHydrophobicity
Primary Application Removal of charged impuritiesRemoval of high MW impuritiesRemoval of hydrophobic impurities
Binding Conditions Low ionic strength bufferIsocratic elution with bufferHigh salt concentration buffer
Elution Conditions Increasing salt gradient or pH changeIsocratic elutionDecreasing salt gradient
Typical Loading Capacity HighLow to ModerateHigh
Resolution High for charged moleculesLow for small moleculesModerate
Purity Achieved (Hypothetical) >90% (after desalting)>95% (if size difference is significant)>85%
Yield (Hypothetical) ~85%~90%~80%

Table 2: Hypothetical Purification Summary for a Two-Step Protocol (IEC followed by SEC)

Purification StepTotal Protein (mg)This compound (mg)Specific Purity (% w/w)Yield (%)Purification Fold
Crude Lysate 1000500501001
Ion-Exchange Chromatography 5042589.5851.8
Size-Exclusion Chromatography <1382.5>99%76.5>2

Experimental Protocols

General Workflow for this compound Purification

The following diagram illustrates a general workflow for the purification of this compound from a crude mixture, such as after enzymatic synthesis.

G cluster_0 Upstream cluster_1 Purification cluster_2 Analysis & Final Product Crude Mixture Crude Mixture Step1 Ion-Exchange Chromatography (Capture & Impurity Removal) Crude Mixture->Step1 Load Step2 Size-Exclusion Chromatography (Polishing & Desalting) Step1->Step2 Eluted Fractions Step3 Hydrophobic Interaction (Optional Polishing) Step2->Step3 Pooled Fractions Analysis Purity & Concentration Analysis (HPLC-RI) Step2->Analysis Step3->Analysis FinalProduct Pure this compound Analysis->FinalProduct

Caption: General workflow for this compound purification.

Protocol 1: Ion-Exchange Chromatography (IEC)

Principle: IEC separates molecules based on their net charge.[5][6] While this compound is neutral, this method is effective for removing charged impurities such as proteins (enzymes), amino acids, and ionic buffer components from the crude mixture. A cation exchange resin can be used to bind positively charged contaminants, or an anion exchanger for negatively charged ones.[7]

Methodology:

  • Resin Selection: Choose a strong or weak ion-exchange resin based on the expected pI of the protein contaminants and the desired operating pH. For general cleanup, a strong anion exchanger (e.g., DEAE-cellulose) or a strong cation exchanger (e.g., CM-cellulose) is suitable.[7]

  • Column Equilibration:

    • Pack a column with the chosen ion-exchange resin.

    • Equilibrate the column with a low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 7.5) by washing with 5-10 column volumes (CV).

  • Sample Preparation and Loading:

    • Adjust the pH and conductivity of the crude this compound solution to match the equilibration buffer. This may involve dilution or buffer exchange.

    • Load the sample onto the column at a controlled flow rate. This compound, being neutral, should pass through the column in the flow-through fraction.

  • Washing:

    • Wash the column with 2-3 CV of equilibration buffer to ensure all this compound has eluted.

  • Elution (of bound impurities):

    • Elute bound impurities with a high salt concentration buffer (e.g., equilibration buffer + 1 M NaCl) or by changing the pH. This step is for regenerating the column.

  • Fraction Collection and Analysis:

    • Collect the flow-through and wash fractions.

    • Analyze the fractions for the presence of this compound using HPLC-RI.

    • Pool the fractions containing pure this compound.

Protocol 2: Size-Exclusion Chromatography (SEC)

Principle: SEC, also known as gel filtration, separates molecules based on their size.[8][9][10][11][12] Larger molecules are excluded from the pores of the chromatography beads and elute first, while smaller molecules enter the pores and elute later.[8][12] This method is ideal for separating the small this compound molecule (molar mass: 164.16 g/mol ) from larger molecules like enzymes (e.g., L-fucose (B3030135) isomerase, ~65 kDa) or aggregated proteins.[1][2][3][13]

Methodology:

  • Resin Selection: Choose a resin with a fractionation range suitable for separating small molecules from larger proteins. A resin with a fractionation range of approximately 1,000 to 5,000 Da for globular proteins would be appropriate.

  • Column Equilibration:

    • Pack a column with the selected SEC resin.

    • Equilibrate the column with the desired buffer (e.g., Phosphate Buffered Saline, pH 7.4) at a constant flow rate for at least 2 CV.

  • Sample Preparation and Loading:

    • Concentrate the this compound-containing sample from the previous purification step if necessary. The sample volume should be small relative to the column volume (typically 1-5% of the total column volume) for optimal resolution.

    • Load the sample onto the column.

  • Elution:

    • Elute the sample with the equilibration buffer at a constant flow rate.

  • Fraction Collection and Analysis:

    • Collect fractions of a defined volume.

    • Monitor the elution profile using an inline UV detector (for proteins) and a refractive index detector (for this compound).

    • Analyze collected fractions by HPLC-RI to identify those containing pure this compound.

    • Pool the pure this compound fractions.

G cluster_SEC Size-Exclusion Chromatography Logic Input Sample Mixture (this compound + High MW Impurities) Column SEC Column (Porous Beads) Input->Column Process Large Molecules (e.g., Enzymes) Small Molecules (this compound) Output Early Fractions (High MW Impurities) Late Fractions (Pure this compound) Process:f0->Output:f0 Excluded from pores, elute first Process:f1->Output:f1 Enter pores, elute later

Caption: Separation principle of SEC for this compound.

Protocol 3: Hydrophobic Interaction Chromatography (HIC)

Principle: HIC separates molecules based on their surface hydrophobicity.[14][15][16][17][18] Proteins and other impurities with hydrophobic regions will bind to the HIC resin in the presence of a high salt concentration buffer. This compound is highly hydrophilic and will not bind, thus passing through in the flow-through.

Methodology:

  • Resin Selection: Choose a HIC resin with a suitable hydrophobic ligand (e.g., phenyl, butyl, or octyl groups). A resin with lower hydrophobicity is generally preferred to minimize any potential weak interactions with the sugar.

  • Column Equilibration:

  • Sample Preparation and Loading:

    • Add salt to the this compound sample to match the high salt concentration of the equilibration buffer.

    • Load the sample onto the column.

  • Washing and Collection:

    • Wash the column with the equilibration buffer. This compound will elute in the flow-through and wash fractions.

    • Collect these fractions.

  • Elution (of bound impurities):

    • Elute bound hydrophobic impurities by applying a decreasing salt gradient.

  • Analysis:

    • Analyze the collected flow-through and wash fractions for this compound content and purity using HPLC-RI.

    • Pool the pure fractions and desalt using SEC or dialysis.

Protocol 4: Affinity Chromatography

Principle: Affinity chromatography is a highly specific method based on the interaction between a ligand immobilized on the resin and its binding partner.[19][20][21][22] For this compound, this could be applicable in scenarios such as purifying a tagged enzyme used in its synthesis. For example, if a His-tagged L-fucose isomerase is used, it can be removed from the reaction mixture using a Nickel-affinity column.[1]

Methodology (for removal of His-tagged enzyme):

  • Resin Selection: Use a resin with immobilized metal ions, such as Nickel-NTA agarose.

  • Column Equilibration:

    • Equilibrate the column with a binding buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0).

  • Sample Loading:

    • Load the crude reaction mixture onto the column. The His-tagged enzyme will bind to the resin, while this compound will be in the flow-through.

  • Washing and Collection:

    • Wash the column with the binding buffer to elute all of the this compound.

    • Collect the flow-through and wash fractions.

  • Elution (of bound enzyme):

    • Elute the bound His-tagged enzyme using an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

  • Analysis:

    • Analyze the flow-through fractions for this compound.

    • Pool the relevant fractions.

G Crude_Mixture Crude Mixture (this compound + His-tagged Enzyme) Affinity_Column Nickel-Affinity Column Crude_Mixture->Affinity_Column Flow_Through Flow-Through (Pure this compound) Affinity_Column->Flow_Through No Affinity Bound_Enzyme Bound His-tagged Enzyme Affinity_Column->Bound_Enzyme Specific Binding Elution Elution Buffer (High Imidazole) Bound_Enzyme->Elution Purified_Enzyme Purified Enzyme Elution->Purified_Enzyme

Caption: Affinity chromatography for impurity removal.

Analytical Method: HPLC with Refractive Index Detection

Principle: HPLC is used to assess the purity and concentration of this compound. An amino column is commonly used for sugar separations. The refractive index detector is a universal detector for sugars that measures the difference in the refractive index between the mobile phase and the eluting sample.[4]

Protocol:

  • Column: Amino column (e.g., 3 µm particle size, 4.6 x 150 mm).[4]

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 40°C.[4]

  • Injection Volume: 20 µL.

  • Detection: Refractive Index (RI) Detector.[4]

  • Standard Curve: Prepare a series of this compound standards of known concentrations to generate a standard curve for quantification.

These application notes and protocols provide a comprehensive guide for developing a robust purification strategy for this compound. The specific choice and order of the chromatographic steps should be optimized based on the specific characteristics of the starting material and the final purity requirements.

References

Techniques for Metabolic Flux Analysis of the L-Fuculose Pathway: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the metabolic flux analysis of the L-fuculose pathway. The methodologies outlined here are essential for researchers investigating microbial metabolism, identifying novel drug targets, and optimizing biotechnological production processes involving L-fucose (B3030135) utilization.

Introduction to the this compound Pathway

The this compound pathway is a central catabolic route for the utilization of L-fucose, a deoxyhexose sugar found in various glycoconjugates. In many bacteria, including Escherichia coli, this pathway converts L-fucose into intermediates that feed into central carbon metabolism. The core reactions of the pathway are:

  • Isomerization: L-fucose is isomerized to this compound by L-fucose isomerase.

  • Phosphorylation: this compound is phosphorylated to this compound-1-phosphate by L-fuculokinase.

  • Aldol Cleavage: this compound-1-phosphate is cleaved by this compound-1-phosphate aldolase (B8822740) into dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde.

DHAP enters glycolysis, while L-lactaldehyde can be further metabolized, often to 1,2-propanediol under anaerobic conditions or to lactate (B86563) and then pyruvate (B1213749) under aerobic conditions.[1] Understanding the flux through this pathway is critical for comprehending the metabolic capabilities of organisms and for engineering them for specific purposes.

Key Techniques for Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful tool for quantifying the rates of metabolic reactions within a cell.[2] For the this compound pathway, ¹³C-based MFA is the most reliable method.[3] This involves feeding cells with a ¹³C-labeled substrate (e.g., L-fucose) and tracking the incorporation of the label into downstream metabolites.

Stable Isotope Labeling using ¹³C-L-Fucose

The foundation of MFA for the this compound pathway is the use of stable isotope-labeled L-fucose. By culturing cells on a medium containing, for example, [1-¹³C]L-fucose or [U-¹³C]L-fucose, the carbon backbone of the sugar can be traced as it is metabolized.[4] The distribution of ¹³C in the pathway intermediates and end-products provides quantitative information about the relative and absolute fluxes through the pathway.[5]

Analytical Methods for Metabolite Quantification

The accurate quantification of intracellular metabolites and their isotopic labeling patterns is crucial for MFA. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • GC-MS: This technique is well-suited for the analysis of derivatized amino acids and other small molecules.[6] For this compound pathway analysis, proteinogenic amino acids can be analyzed to infer the labeling patterns of their precursor molecules, such as DHAP.

  • LC-MS/MS: This is the preferred method for the direct quantification of polar intermediates like sugar phosphates, including this compound-1-phosphate and DHAP, without the need for derivatization.[7]

Data Presentation: Quantitative Metabolic Data

The following tables summarize key quantitative data related to the this compound pathway in E. coli. These data are essential for understanding the metabolic phenotype and for constraining metabolic models in MFA studies.

Table 1: Specific Activities of Key this compound Pathway Enzymes

EnzymeSubstrateSpecific Activity (U/mg)OrganismReference
L-Fucose Isomerase (RdFucI)L-Fucose9.6Raoultella sp.[8]
L-Fucose Isomerase (RdFucI)This compound63.9Raoultella sp.[8]
This compound-1-Phosphate Aldolase (KpFucA)This compound-1-PhosphateHigh preferenceKlebsiella pneumoniae[9]

Table 2: Relative Intracellular Metabolite Abundance in E. coli Grown on L-Fucose vs. D-Glucose

MetaboliteGrowth PhaseFold Change (Fucose/Glucose)SignificanceReference
This compoundExponentialIncreasedAccumulation observed[10]
Dihydroxyacetone phosphate (DHAP)ExponentialSignificantly Altered-[10]
Acetyl-CoAExponentialIncreasedInefficient carbon flux[10]

Table 3: Relative Metabolic Fluxes in Aerobic Growth of E. coli on L-Fucose

Reaction/PathwayRelative Flux (% of Fucose Uptake Rate)Reference
Fucose Uptake100[4]
Pentose Phosphate PathwayHigh[4]
Lactaldehyde to 1,2-PropanediolMajor flux[4]

Experimental Protocols

Protocol 1: ¹³C-Labeling Experiment for Metabolic Flux Analysis

This protocol is adapted from studies on E. coli and can be modified for other microorganisms.[4]

Objective: To label intracellular metabolites by growing cells on a ¹³C-labeled L-fucose substrate to achieve an isotopic steady state for MFA.

Materials:

  • Microorganism of interest (e.g., E. coli K-12)

  • Defined minimal medium

  • ¹³C-labeled L-fucose (e.g., 80% [1-¹³C]L-fucose and 20% [U-¹³C]L-fucose)[4]

  • Unlabeled L-fucose

  • Shake flasks or bioreactor

  • Centrifuge

  • Quenching solution (e.g., 60% methanol, -40°C)

  • Extraction solution (e.g., 50% methanol)

Procedure:

  • Pre-culture: Inoculate a single colony into a pre-culture medium containing unlabeled L-fucose and grow to the mid-exponential phase.

  • Main Culture: Inoculate the main culture medium containing the desired mixture of ¹³C-labeled L-fucose with the pre-culture to a starting OD₆₀₀ of ~0.05.

  • Growth and Sampling: Incubate the main culture under controlled conditions (e.g., 37°C, 200 rpm). Monitor cell growth by measuring OD₆₀₀.

  • Metabolic Quenching: At the mid-exponential phase, rapidly withdraw a known volume of cell culture and immediately quench the metabolic activity by mixing with a cold quenching solution. This step is critical to prevent metabolite turnover.

  • Cell Harvesting: Centrifuge the quenched cell suspension at a low temperature (e.g., -9°C, 10,000 x g, 5 min).

  • Metabolite Extraction: Resuspend the cell pellet in a cold extraction solution. Incubate on ice for a defined period (e.g., 30 min) with occasional vortexing.

  • Sample Clarification: Centrifuge the extract to pellet cell debris (e.g., 4°C, 15,000 x g, 10 min).

  • Sample Storage: Collect the supernatant containing the intracellular metabolites and store it at -80°C until analysis.

Protocol 2: LC-MS/MS Analysis of this compound Pathway Intermediates

This protocol provides a general framework for the quantification of key polar metabolites in the this compound pathway. Optimization will be required for specific instrumentation.

Objective: To quantify the absolute concentrations and isotopic labeling patterns of this compound, this compound-1-phosphate, and DHAP.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

  • Reversed-phase C18 column or a column specifically designed for polar metabolites (e.g., HILIC).

Reagents:

  • Mobile Phase A: 10 mM tributylamine (B1682462) and 15 mM acetic acid in water.[11]

  • Mobile Phase B: Methanol.[11]

  • Metabolite standards (this compound, this compound-1-phosphate, DHAP).

Procedure:

  • Sample Preparation: Thaw the metabolite extracts from Protocol 1 on ice.

  • Chromatographic Separation:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the sample onto the column.

    • Run a gradient elution to separate the metabolites. A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification of each metabolite. The precursor and product ion pairs for each metabolite and its isotopologues need to be determined by infusing pure standards.

  • Data Analysis:

    • Integrate the peak areas for each MRM transition.

    • Generate a standard curve for each metabolite using the pure standards to determine absolute concentrations.

    • Calculate the mass isotopomer distributions for each metabolite from the peak areas of the different isotopologue MRM transitions.

Visualizations

L_Fuculose_Pathway L_Fucose L-Fucose L_Fuculose This compound L_Fucose->L_Fuculose L-Fucose Isomerase L_Fuculose_1P This compound-1-Phosphate L_Fuculose->L_Fuculose_1P L-Fuculokinase DHAP Dihydroxyacetone Phosphate L_Fuculose_1P->DHAP This compound-1-Phosphate Aldolase L_Lactaldehyde L-Lactaldehyde L_Fuculose_1P->L_Lactaldehyde Glycolysis Glycolysis DHAP->Glycolysis Further_Metabolism Further Metabolism L_Lactaldehyde->Further_Metabolism

Caption: The this compound Catabolic Pathway.

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_modeling Computational Phase Culture 1. Cell Culture with ¹³C-L-Fucose Quench 2. Metabolic Quenching Culture->Quench Extract 3. Metabolite Extraction Quench->Extract LCMS 4. LC-MS/MS or GC-MS Analysis Extract->LCMS Quant 5. Quantification & Isotopomer Distribution Analysis LCMS->Quant Model 6. Metabolic Modeling Quant->Model Flux 7. Flux Calculation Model->Flux

Caption: ¹³C-Metabolic Flux Analysis Workflow.

References

Application Notes and Protocols: L-Fuculose as a Substrate for Novel Enzyme Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-fuculose, a deoxyketohexose, is a key intermediate in the metabolic pathway of L-fucose (B3030135).[1][2] Its unique structure makes it a valuable substrate for the discovery and characterization of novel enzymes with applications in biocatalysis, rare sugar synthesis, and drug development. This document provides detailed application notes and protocols for utilizing this compound in the discovery and characterization of three key enzymes: L-fucose isomerase, L-fuculokinase, and this compound-1-phosphate aldolase (B8822740). These enzymes are pivotal in the bioconversion of this compound and offer significant potential for various biotechnological applications, including the synthesis of high-value sugars like L-fucose and other rare monosaccharides.[3][4]

L-Fucose Metabolic Pathway

The metabolism of L-fucose in organisms like Escherichia coli involves a series of enzymatic conversions where this compound is a central intermediate. The pathway is initiated by the isomerization of L-fucose to this compound, followed by phosphorylation and subsequent cleavage. Understanding this pathway is crucial for identifying potential enzyme candidates for discovery and for designing effective screening strategies.

L-Fucose Metabolic Pathway LFucose L-Fucose LFuculose This compound LFucose->LFuculose L-Fucose Isomerase (fucI) LFuculose1P This compound-1-phosphate LFuculose->LFuculose1P L-Fuculokinase (fucK) DHAP Dihydroxyacetone phosphate (B84403) (DHAP) LFuculose1P->DHAP this compound-1-phosphate Aldolase (fucA) LLactaldehyde (S)-Lactaldehyde LFuculose1P->LLactaldehyde this compound-1-phosphate Aldolase (fucA)

Figure 1: Simplified L-fucose metabolic pathway in E. coli.

Target Enzymes for Discovery Using this compound

L-Fucose Isomerase (EC 5.3.1.25)

L-Fucose Isomerase catalyzes the reversible isomerization of L-fucose to this compound.[5] This enzyme is a key target for the production of L-fucose from this compound, a process favored by some isomerases.[6]

Quantitative Data Summary

Enzyme SourceSubstrateSpecific Activity (U/mg)Optimal pHOptimal Temp (°C)CofactorReference
Raoultella sp.This compound115.31040Mn²⁺[6]
Raoultella sp.L-Fucose21.0--Mn²⁺[6]
Caldicellulosiruptor saccharolyticusL-Fucose76775Mn²⁺[7]

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant His-tagged L-Fucose Isomerase

This protocol is a general guideline for the expression and purification of a His-tagged L-fucose isomerase from E. coli.

Protein_Purification_Workflow cluster_0 Expression cluster_1 Purification Transformation Transformation Inoculation Inoculation Transformation->Inoculation Induction Induction Inoculation->Induction Harvest Harvest Induction->Harvest Lysis Lysis Harvest->Lysis Clarification Clarification Lysis->Clarification IMAC IMAC Clarification->IMAC Dialysis Dialysis IMAC->Dialysis

Figure 2: General workflow for recombinant protein expression and purification.

Materials:

  • E. coli BL21(DE3) cells harboring the expression vector for His-tagged L-fucose isomerase

  • LB medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0

  • Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0

  • Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0

  • Dialysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5

  • Ni-NTA Agarose (B213101) resin

Procedure:

  • Expression:

    • Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli BL21(DE3) carrying the expression plasmid.

    • Incubate overnight at 37°C with shaking.

    • Inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 4-6 hours at 30°C or overnight at 18°C.

    • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Purification:

    • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

    • Equilibrate a Ni-NTA agarose column with Lysis Buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with 10 column volumes of Wash Buffer.

    • Elute the protein with 5 column volumes of Elution Buffer.

    • Collect fractions and analyze by SDS-PAGE.

    • Pool fractions containing the purified protein and dialyze against Dialysis Buffer overnight at 4°C.

Protocol 2: L-Fucose Isomerase Activity Assay

This assay measures the conversion of this compound to L-fucose.

Materials:

  • Purified L-fucose isomerase

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM MnCl₂

  • This compound solution (100 mM)

  • L-Fucose Assay Kit (e.g., from Megazyme) or a method to quantify L-fucose.

Procedure:

  • Prepare a reaction mixture containing 800 µL of Reaction Buffer and 100 µL of 100 mM this compound.

  • Pre-incubate the mixture at the desired temperature (e.g., 40°C) for 5 minutes.

  • Initiate the reaction by adding 100 µL of diluted purified enzyme.

  • Incubate for a defined period (e.g., 10 minutes).

  • Stop the reaction by boiling for 5 minutes.

  • Quantify the amount of L-fucose produced using a suitable assay kit, following the manufacturer's instructions.

  • One unit of activity is typically defined as the amount of enzyme that produces 1 µmol of L-fucose per minute under the specified conditions.

L-Fuculokinase (EC 2.7.1.51)

L-Fuculokinase catalyzes the phosphorylation of this compound to this compound-1-phosphate, utilizing ATP as the phosphate donor.[8] This enzyme is a critical step in the intracellular metabolism of this compound.

Quantitative Data Summary

Enzyme SourceSubstrateKm (mM)Vmax (U/mg)Optimal pHOptimal Temp (°C)CofactorReference
E. coliThis compound0.13-7.8-Mg²⁺[9]
E. coliATP0.25-7.8-Mg²⁺[9]

Experimental Protocols

Protocol 3: Expression and Purification of Recombinant His-tagged L-Fuculokinase

This protocol can be adapted from Protocol 1, with the specific gene for L-fuculokinase (e.g., fucK from E. coli) cloned into a His-tag expression vector.

Protocol 4: L-Fuculokinase Coupled Enzyme Activity Assay

This assay measures the production of ADP, which is coupled to the oxidation of NADH.

Figure 3: Coupled enzyme assay for L-fuculokinase activity.

Materials:

  • Purified L-fuculokinase

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 50 mM KCl

  • This compound solution (50 mM)

  • ATP solution (50 mM)

  • Phosphoenolpyruvate (PEP) solution (20 mM)

  • NADH solution (5 mM)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

Procedure:

  • In a 1 mL cuvette, prepare a reaction mixture containing:

    • 800 µL Assay Buffer

    • 50 µL this compound solution (final concentration 2.5 mM)

    • 20 µL PEP solution (final concentration 0.4 mM)

    • 20 µL NADH solution (final concentration 0.1 mM)

    • 5 µL PK (approx. 10 units)

    • 5 µL LDH (approx. 10 units)

  • Add a suitable amount of purified L-fuculokinase.

  • Initiate the reaction by adding 100 µL of ATP solution (final concentration 5 mM).

  • Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a spectrophotometer.

  • The rate of NADH oxidation is proportional to the L-fuculokinase activity.

  • One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ADP (and thus the oxidation of 1 µmol of NADH) per minute.

This compound-1-Phosphate Aldolase (EC 4.1.2.17)

This compound-1-phosphate aldolase catalyzes the reversible cleavage of this compound-1-phosphate into dihydroxyacetone phosphate (DHAP) and (S)-lactaldehyde.[9] This enzyme is of great interest for the synthesis of rare sugars and other chiral compounds.[1]

Quantitative Data Summary

Enzyme SourceSubstrateKm (mM)Vmax (U/mg)Optimal pHOptimal Temp (°C)CofactorReference
E. coliThis compound-1-phosphate0.33-7.5-Zn²⁺[10]

Experimental Protocols

Protocol 5: Expression and Purification of Recombinant His-tagged this compound-1-Phosphate Aldolase

This protocol can be adapted from Protocol 1, with the specific gene for this compound-1-phosphate aldolase (e.g., fucA from E. coli) cloned into a His-tag expression vector.

Protocol 6: this compound-1-Phosphate Aldolase Activity Assay

This assay measures the formation of DHAP from this compound-1-phosphate, which is coupled to the oxidation of NADH.

Materials:

  • Purified this compound-1-phosphate aldolase

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5

  • This compound-1-phosphate solution (10 mM)

  • NADH solution (5 mM)

  • α-Glycerophosphate dehydrogenase/triosephosphate isomerase (α-GDH/TPI) enzyme mix

Procedure:

  • In a 1 mL cuvette, prepare a reaction mixture containing:

    • 850 µL Assay Buffer

    • 50 µL NADH solution (final concentration 0.25 mM)

    • 10 µL α-GDH/TPI enzyme mix (approx. 5 units)

  • Add a suitable amount of purified this compound-1-phosphate aldolase.

  • Initiate the reaction by adding 100 µL of this compound-1-phosphate solution (final concentration 1 mM).

  • Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C).

  • The rate of NADH oxidation is proportional to the rate of DHAP formation and thus to the aldolase activity.

  • One unit of activity is defined as the amount of enzyme that catalyzes the cleavage of 1 µmol of this compound-1-phosphate per minute.

High-Throughput Screening for Novel Enzymes

This compound can be employed as a substrate in high-throughput screening (HTS) campaigns to discover novel enzymes from various sources, including metagenomic libraries.

HTS_Workflow Library Enzyme Library (e.g., Metagenomic) Plate Microtiter Plate Preparation Library->Plate Dispense Substrate Dispensing (this compound based) Plate->Dispense Incubate Incubation Dispense->Incubate Read Signal Detection (e.g., Absorbance, Fluorescence) Incubate->Read Analyze Data Analysis & Hit Identification Read->Analyze Confirm Hit Confirmation & Characterization Analyze->Confirm

Figure 4: General workflow for high-throughput screening of enzyme libraries.

Protocol 7: HTS for L-Fucose Isomerase Activity

This protocol describes a colorimetric HTS assay for L-fucose isomerase activity in a 96-well plate format, based on the detection of the resulting aldose (L-fucose).

Materials:

  • E. coli library expressing putative isomerases

  • Lysis Buffer (e.g., B-PER™)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, with 1 mM MnCl₂

  • This compound solution

  • Reagents for a colorimetric aldose detection method (e.g., a modified Somogyi-Nelson method).

Procedure:

  • Grow the E. coli library in 96-well plates.

  • Lyse the cells directly in the plates using a lysis reagent.

  • Add Assay Buffer and this compound solution to each well.

  • Incubate the plates at the desired temperature for a set time.

  • Add the colorimetric reagent for aldose detection and measure the absorbance at the appropriate wavelength.

  • Wells showing a significant color change are identified as potential hits containing active L-fucose isomerases.

Applications in Biocatalysis and Drug Development

Enzymes discovered and characterized using this compound as a substrate have significant potential in various applications:

  • Rare Sugar Synthesis: this compound-1-phosphate aldolase can be used in stereoselective aldol (B89426) additions to synthesize a variety of rare sugars and their derivatives, which are valuable as low-calorie sweeteners and precursors for pharmaceuticals.[1]

  • Biocatalytic Production of L-Fucose: L-fucose isomerases that favor the conversion of this compound to L-fucose can be employed for the cost-effective production of L-fucose, a sugar with applications in the food, cosmetic, and pharmaceutical industries.[6]

  • Drug Discovery: As intermediates in metabolic pathways, enzymes acting on this compound can be targets for the development of novel antimicrobial or other therapeutic agents.

Conclusion

This compound is a versatile and valuable substrate for the discovery and characterization of novel enzymes. The protocols and data presented here provide a comprehensive guide for researchers to explore the enzymatic landscape of this compound metabolism. The discovery of new enzymes with unique properties will undoubtedly pave the way for innovative applications in biocatalysis and drug development, contributing to the advancement of biotechnology and medicine.

References

Troubleshooting & Optimization

Technical Support Center: Enzymatic Conversion of L-Fucose to L-Fuculose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic conversion of L-fucose (B3030135) to L-fuculose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding this specific enzymatic reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme used for the conversion of L-fucose to this compound?

The primary enzyme used for this conversion is L-fucose isomerase (EC 5.3.1.25). This enzyme is a type of ketol isomerase that catalyzes the reversible isomerization between the aldose L-fucose and the ketose this compound.[1][2][3]

Q2: I am observing low conversion of L-fucose to this compound. Is this expected?

Yes, this is a common observation. The equilibrium of the reaction catalyzed by L-fucose isomerase often favors the formation of L-fucose.[1][4][5] For example, with L-fucose isomerase from Raoultella sp. (RdFucI), the equilibrium mixture at 30 °C and pH 7 contains approximately nine times more L-fucose than this compound.[1][4][5] This means the equilibrium constant (Keq) is less than 1, indicating the reverse reaction (this compound to L-fucose) is favored.[1]

Q3: What are the optimal reaction conditions for L-fucose isomerase activity?

Optimal reaction conditions can vary depending on the source of the enzyme. For instance, L-fucose isomerase from Raoultella sp. (RdFucI) shows optimal activity at 40°C and pH 10 when using this compound as the substrate.[1][4] A halo- and thermophilic L-fucose isomerase from Halothermothrix orenii (HoFucI) exhibits optimal activity at 50–60 °C and pH 7.[2] It is crucial to determine the optimal conditions for your specific enzyme.

Q4: Does L-fucose isomerase require any cofactors?

Yes, L-fucose isomerases are typically metalloenzymes that require divalent cations as cofactors for their activity.[1][2] Mn²⁺ is a commonly required cofactor.[1][2] The presence of a metal chelator like EDTA can reduce or inhibit enzyme activity.[1][2]

Q5: Are there any known inhibitors of L-fucose isomerase?

Yes, certain compounds can inhibit L-fucose isomerase activity. Tris buffer has been shown to inhibit D-arabinose (L-fucose) isomerase activity.[6][7] Other known inhibitors include sugar alcohols like ribitol, L-arabitol, and dulcitol.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic conversion of L-fucose to this compound.

Problem Potential Cause Recommended Solution
Low or No this compound Yield Unfavorable reaction equilibrium.The equilibrium of the L-fucose isomerase reaction naturally favors L-fucose. Consider strategies to shift the equilibrium, such as removing this compound as it is formed.
Suboptimal pH or temperature.Determine the optimal pH and temperature for your specific L-fucose isomerase. Refer to the enzyme's documentation or perform optimization experiments.
Missing or insufficient cofactors.Ensure the reaction buffer is supplemented with the required divalent cations, typically 1 mM Mn²⁺.[1][2]
Enzyme inhibition.Avoid using Tris buffer.[6][7] Check for other potential inhibitors in your reaction mixture.
Inactive enzyme.Verify the activity of your enzyme stock using a standard assay. Ensure proper storage conditions.
Inconsistent Results Pipetting errors or inaccurate substrate/enzyme concentrations.Calibrate pipettes and carefully prepare all solutions.
Fluctuations in temperature or pH during the reaction.Use a reliable incubator or water bath and a well-buffered reaction system.
Side Product Formation Contaminating enzymes in the L-fucose isomerase preparation.Use a highly purified enzyme preparation. Analyze your product mixture using techniques like TLC or GC/MS to identify any side products.[1]

Data Presentation

Table 1: Optimal Reaction Conditions for L-fucose Isomerases from Different Sources

Enzyme Source Optimal Temperature Optimal pH Required Cofactor Reference
Raoultella sp. (RdFucI)40°C10Mn²⁺[1][4]
Halothermothrix orenii (HoFucI)50-60°C7Mn²⁺[2]
Escherichia coli (FucI)50°C (with L-xylulose)7.6-10.6Mn²⁺ or Co²⁺[8]
Caldanaerobius polysaccharolyticus (Capo-LfIase)55°C6.5Mn²⁺[9]
Caldicellulosiruptor saccharolyticus75°C7Mn²⁺[10]

Table 2: Effect of Metal Ions on the Activity of L-fucose Isomerase from Raoultella sp. (RdFucI)

Metal Ion (1 mM) Relative Activity (%)
NoneLow
Mn²⁺100
Co²⁺High
EDTAReduced
Data derived from qualitative descriptions in the source material.[1]

Experimental Protocols

Key Experiment: Enzymatic Conversion of L-fucose to this compound

This protocol is a general guideline and may require optimization for your specific enzyme and experimental goals.

Materials:

  • Purified L-fucose isomerase

  • L-fucose substrate

  • Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Cofactor solution (e.g., 100 mM MnCl₂)

  • Quenching solution (e.g., perchloric acid or heat inactivation)

  • Analytical method for quantifying L-fucose and this compound (e.g., HPLC, GC-MS, or a colorimetric assay like the cysteine-carbazole test[6])

Procedure:

  • Prepare a stock solution of L-fucose in the reaction buffer.

  • In a microcentrifuge tube, prepare the reaction mixture by adding the reaction buffer, L-fucose stock solution, and cofactor solution to the desired final concentrations.

  • Pre-incubate the reaction mixture at the optimal temperature for your enzyme.

  • Initiate the reaction by adding a predetermined amount of L-fucose isomerase.

  • Incubate the reaction for a specific time course (e.g., 10, 30, 60 minutes).

  • Stop the reaction by adding a quenching solution or by heat inactivation (e.g., heating at 95°C for 5 minutes).

  • Analyze the reaction mixture to determine the concentrations of L-fucose and this compound.

Visualizations

Enzymatic_Conversion_Pathway L-fucose L-fucose This compound This compound L-fucose->this compound Isomerization L-fucose_isomerase L-fucose_isomerase L-fucose_isomerase->L-fucose L-fucose_isomerase->this compound

Caption: Reversible enzymatic conversion of L-fucose to this compound.

Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_checks Initial Checks cluster_solutions Solutions cluster_end Resolution Start Start Low_Yield Low this compound Yield Start->Low_Yield Check_Equilibrium Is Equilibrium the Limiting Factor? Low_Yield->Check_Equilibrium Check_Conditions Verify Reaction Conditions (pH, Temp, Cofactors) Check_Equilibrium->Check_Conditions No Shift_Equilibrium Implement Product Removal Strategy Check_Equilibrium->Shift_Equilibrium Yes Optimize_Conditions Optimize pH, Temp, Cofactors Check_Conditions->Optimize_Conditions Check_Enzyme Assess Enzyme Activity Purify_Enzyme Use Purified Enzyme Check_Enzyme->Purify_Enzyme Check_Inhibitors Check for Inhibitors Remove_Inhibitors Remove Potential Inhibitors Check_Inhibitors->Remove_Inhibitors Optimize_Conditions->Check_Enzyme Purify_Enzyme->Check_Inhibitors Successful_Conversion Successful_Conversion Remove_Inhibitors->Successful_Conversion Shift_Equilibrium->Successful_Conversion

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Microbial Production of L-Fuculose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low-yield challenges in the microbial production of L-fuculose.

Troubleshooting Guides

This section addresses common issues encountered during this compound production, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: Low or No this compound Production

Question Possible Cause Suggested Solution
Is there minimal or no this compound detected in the fermentation broth? Inefficient expression of L-fucose (B3030135) isomerase: The microbial host may not be producing enough of the enzyme responsible for converting L-fucose to this compound.- Verify protein expression: Use SDS-PAGE or Western blot to confirm the presence and quantity of L-fucose isomerase.- Optimize induction conditions: Adjust the concentration of the inducer (e.g., IPTG) and the time and temperature of induction.[1]
Suboptimal fermentation conditions: The pH, temperature, or aeration levels may not be ideal for enzyme activity or cell growth.[2][3]- Monitor and control pH: Maintain the pH at the optimal level for your specific L-fucose isomerase (typically between 6.5 and 10.0).[1]- Optimize temperature: Ensure the fermentation temperature aligns with the optimal temperature for your chosen enzyme (can range from 37°C to 75°C).[4][5]- Ensure adequate aeration: For aerobic organisms like E. coli, maintain sufficient dissolved oxygen levels, especially during the cell growth phase.
Incorrect media composition: The fermentation medium may lack essential nutrients or contain inhibitory substances.[2]- Review and optimize media: Ensure the presence of necessary carbon and nitrogen sources, as well as essential minerals and cofactors (e.g., Mn2+ for many L-fucose isomerases).[1][4]- Test different media components: Experiment with alternative carbon and nitrogen sources to identify the most suitable for your production strain.

Issue 2: High Biomass, but Low this compound Yield

Question Possible Cause Suggested Solution
The microbial culture grows to a high density, but the concentration of this compound remains low. Substrate (L-fucose) limitation: The initial concentration of L-fucose may be insufficient, or its uptake by the cells may be inefficient.- Increase initial substrate concentration: Experiment with higher starting concentrations of L-fucose.- Implement a fed-batch strategy: Continuously or intermittently feed a concentrated L-fucose solution to the fermenter to maintain an optimal substrate level.[6]
Product inhibition or degradation: High concentrations of this compound or byproducts may be inhibiting the L-fucose isomerase or the overall cell metabolism.- In situ product removal: Investigate methods to continuously remove this compound from the fermentation broth.- Strain engineering: Engineer the host strain to be more tolerant to this compound or to reduce the production of inhibitory byproducts.
Unfavorable reaction equilibrium: The enzymatic conversion of L-fucose to this compound is a reversible reaction. The equilibrium may favor the substrate over the product under your experimental conditions.- Select an appropriate L-fucose isomerase: Different isomerases have different equilibrium constants. Choose an enzyme that favors this compound formation.- Product removal: As mentioned above, removing this compound as it is formed will drive the reaction forward.

Frequently Asked Questions (FAQs)

Q1: What is the typical conversion rate of L-fucose to this compound?

A1: The conversion rate can vary significantly depending on the L-fucose isomerase used and the reaction conditions. For example, the L-fucose isomerase from Caldanaerobius polysaccharolyticus has shown a conversion rate of approximately 28.2% when using 80 g/L of L-fucose.[4]

Q2: How can I improve the expression of my recombinant L-fucose isomerase in E. coli?

A2: To improve expression, you can optimize the induction parameters, such as inducer concentration (e.g., 0.1 to 1 mM IPTG), induction temperature (a lower temperature like 18-25°C can sometimes improve soluble protein expression), and the cell density at the time of induction.[7] Using a different expression vector or an E. coli host strain optimized for protein expression can also be beneficial.

Q3: What are the key components to consider when designing a fermentation medium for this compound production?

A3: Key components include a suitable carbon source for cell growth (e.g., glucose, glycerol), a nitrogen source (e.g., yeast extract, peptone), phosphate (B84403), and essential trace minerals. Critically, for many L-fucose isomerases, the addition of a metal cofactor, most commonly manganese (Mn2+), is essential for optimal activity.[1][4]

Q4: My fermentation is producing unwanted byproducts. How can I minimize them?

A4: Minimizing byproducts can be achieved through metabolic engineering of the host strain to knock out competing pathways. Additionally, optimizing fermentation conditions such as pH and dissolved oxygen can redirect metabolic flux towards this compound production.

Q5: What is a suitable method for purifying this compound from the fermentation broth?

A5: A common method involves first removing the biomass through centrifugation or microfiltration. The resulting supernatant can then be subjected to ion-exchange chromatography to remove charged impurities, followed by a desalting step.[8] For higher purity, techniques like activated charcoal chromatography or crystallization can be employed.[9]

Data Presentation

Table 1: Comparison of L-Fucose Isomerases from Different Microbial Sources

Enzyme SourceOptimal pHOptimal Temperature (°C)Metal CofactorKₘ for L-fucose (mM)kcat (min⁻¹)Reference
Raoultella sp.10.040Mn²⁺--[1]
Caldanaerobius polysaccharolyticus6.555Mn²⁺94.223854[4]
Caldicellulosiruptor saccharolyticus7.075Mn²⁺14011910[5]

Note: '-' indicates data not available in the cited sources.

Table 2: L-Fucose Production in Engineered E. coli (as a proxy for this compound production potential)

Strain Engineering StrategyFermentation MethodTiter (g/L)Productivity (g/L/h)Reference
Elimination of endogenous L-fucose metabolism, production of 2'-fucosyllactose (B36931) and its subsequent hydrolysisFed-batch16.70.1[6]

Experimental Protocols

Protocol 1: General Procedure for this compound Production in Recombinant E. coli

  • Inoculum Preparation: Inoculate a single colony of the recombinant E. coli strain expressing L-fucose isomerase into 5 mL of LB medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking at 200 rpm.

  • Seed Culture: The next day, inoculate 50 mL of fresh LB medium in a 250 mL flask with the overnight culture to an initial OD₆₀₀ of 0.1. Grow at 37°C and 200 rpm until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce the expression of L-fucose isomerase by adding IPTG to a final concentration of 0.5 mM.[1]

  • Production Phase: Reduce the temperature to 30°C and continue to incubate for another 12-16 hours.

  • Bioconversion: Harvest the cells by centrifugation (5000 x g, 10 min, 4°C). Wash the cell pellet with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).

  • Reaction Setup: Resuspend the cell pellet in the reaction buffer containing L-fucose (e.g., 50 g/L) and the required metal cofactor (e.g., 1 mM MnCl₂).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the specific L-fucose isomerase with gentle agitation.

  • Monitoring and Harvest: Periodically take samples to monitor the conversion of L-fucose to this compound using HPLC. Once the reaction reaches equilibrium or the desired conversion is achieved, terminate the reaction by separating the cells from the supernatant.

Protocol 2: Purification of this compound from Fermentation Broth

  • Biomass Removal: Centrifuge the fermentation broth at 8000 x g for 15 minutes to pellet the cells. Collect the supernatant. For larger volumes, microfiltration can be used.[8]

  • Ion-Exchange Chromatography:

    • Pass the supernatant through a strong cation exchange resin to remove positively charged impurities.

    • Subsequently, pass the eluate through a strong anion exchange resin to remove negatively charged impurities.[8]

  • Desalting: The eluate from the ion-exchange columns can be desalted using nanofiltration or electrodialysis.

  • Activated Charcoal Treatment: For decolorization and further purification, pass the desalted solution through a column packed with activated charcoal.[9]

  • Concentration and Crystallization: Concentrate the purified this compound solution under vacuum. Induce crystallization by adding a suitable anti-solvent (e.g., ethanol) and cooling.

  • Drying: Collect the this compound crystals by filtration and dry them under vacuum.

Mandatory Visualizations

L_Fuculose_Production_Workflow cluster_upstream Upstream Processing cluster_fermentation Fermentation/Bioconversion cluster_downstream Downstream Processing Inoculum_Preparation Inoculum Preparation Seed_Culture Seed Culture Growth Inoculum_Preparation->Seed_Culture Inoculation Induction Induction of L-fucose Isomerase Seed_Culture->Induction OD600 reached Fermentation Fermentation/ Bioconversion Induction->Fermentation Protein Expression Biomass_Removal Biomass Removal Fermentation->Biomass_Removal Harvest Purification Purification (Chromatography) Biomass_Removal->Purification Cell-free broth Final_Product This compound (Pure) Purification->Final_Product Purified solution

Caption: Experimental workflow for microbial this compound production.

Troubleshooting_Low_Yield Start Low this compound Yield Check_Expression Check L-fucose Isomerase Expression Start->Check_Expression Optimize_Induction Optimize Induction (IPTG, Temp, Time) Check_Expression->Optimize_Induction Low/No Expression Check_Fermentation Check Fermentation Conditions (pH, Temp, Aeration) Check_Expression->Check_Fermentation Expression OK Optimize_Conditions Adjust pH, Temperature, and Aeration Check_Fermentation->Optimize_Conditions Suboptimal Check_Media Analyze Media Composition Check_Fermentation->Check_Media Optimal Optimize_Media Supplement Nutrients, Add Cofactors (Mn2+) Check_Media->Optimize_Media Deficient High_Biomass High Biomass? Check_Media->High_Biomass Sufficient High_Biomass->Check_Fermentation No Substrate_Limitation Substrate Limitation? High_Biomass->Substrate_Limitation Yes Fed_Batch Implement Fed-Batch Strategy Substrate_Limitation->Fed_Batch Yes Product_Inhibition Consider Product Inhibition/Degradation Substrate_Limitation->Product_Inhibition No

Caption: Troubleshooting flowchart for low this compound yield.

References

Substrate inhibition of L-fuculokinase and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with L-fuculokinase. The information provided is based on general principles of enzyme kinetics and may require optimization for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is L-fuculokinase and what is its primary function?

A1: L-fuculokinase (EC 2.7.1.51) is an enzyme that catalyzes the phosphorylation of L-fuculose to this compound-1-phosphate, using ATP as a phosphate (B84403) donor.[1] This reaction is a key step in the metabolism of L-fucose. The gene encoding L-fuculokinase is known as fucK.[1]

Q2: What are the substrates and products of the L-fuculokinase reaction?

A2: The substrates for L-fuculokinase are this compound and ATP. The products of the reaction are this compound-1-phosphate and ADP.[1]

Q3: What is substrate inhibition in the context of enzyme kinetics?

A3: Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at high substrate concentrations. This is a deviation from the typical Michaelis-Menten kinetics, where the reaction rate plateaus at high substrate concentrations. It is estimated to occur in about 20% of all known enzymes.[2] This inhibition can occur through various mechanisms, such as the formation of an unproductive enzyme-substrate complex when two substrate molecules bind to the enzyme.[3][4]

Q4: Is substrate inhibition a common phenomenon for kinases?

A4: Yes, substrate inhibition has been observed in various kinases. For example, phosphofructokinase is a well-known case where high concentrations of one of its substrates, ATP, can inhibit the enzyme's activity.[2][5] While not definitively documented for L-fuculokinase in widely available literature, it is a plausible behavior for carbohydrate kinases.

Troubleshooting Guide

Issue: My L-fuculokinase activity assay shows a decrease in reaction velocity at high substrate concentrations.

This observation is characteristic of substrate inhibition. Here are some potential causes and troubleshooting steps:

Q1: What is the likely cause of the observed decrease in L-fuculokinase activity at high substrate concentrations?

A1: The most probable cause is substrate inhibition. This can happen if either this compound or ATP binds to the enzyme in a non-productive manner at high concentrations, leading to the formation of an inactive or less active enzyme-substrate complex. In many kinases, ATP is a common substrate that can cause inhibition at high concentrations.

Q2: How can I confirm that I am observing substrate inhibition?

A2: To confirm substrate inhibition, you should perform a detailed kinetic analysis. This involves measuring the initial reaction velocity over a wide range of concentrations for one substrate while keeping the other substrate at a constant, saturating concentration. If you plot the reaction velocity against the variable substrate concentration, a characteristic bell-shaped curve is indicative of substrate inhibition.

Q3: What are the key kinetic parameters to determine when investigating substrate inhibition?

A3: You should aim to determine the following kinetic parameters:

  • Vmax: The maximum reaction velocity.

  • Km: The Michaelis constant, which is the substrate concentration at half of Vmax.

  • Ki: The inhibition constant, which represents the dissociation constant of the substrate from the inhibitory site.

Q4: How can I prevent or minimize substrate inhibition in my experiments?

A4: To prevent or minimize substrate inhibition, you can try the following strategies:

  • Optimize Substrate Concentrations: The most direct way to avoid substrate inhibition is to work with substrate concentrations that are below the inhibitory range. Conduct a substrate titration experiment to identify the optimal concentration range that gives the maximal reaction rate without causing inhibition.

  • Maintain an Optimal Substrate Ratio: For enzymes with multiple substrates, like L-fuculokinase (this compound and ATP), maintaining an optimal ratio between the substrates can sometimes prevent the formation of non-productive complexes.

  • Modify Reaction Buffer Conditions: Changes in pH, ionic strength, or the presence of certain divalent metal ions can sometimes influence substrate binding and, consequently, substrate inhibition. Experiment with slight variations in your buffer composition.

  • Consider Enzyme Engineering: In some research contexts, site-directed mutagenesis can be employed to alter the residues in the substrate-binding pocket or allosteric sites to reduce substrate inhibition.[4]

Quantitative Data

Due to the limited availability of specific kinetic data for L-fuculokinase in the literature, the following table presents illustrative kinetic parameters that one might expect to determine in an experiment investigating substrate inhibition.

Kinetic ParameterIllustrative ValueDescription
Vmax 100 µmol/min/mgThe maximum rate of the reaction.
Km (this compound) 50 µMThe concentration of this compound at which the reaction rate is half of Vmax.
Km (ATP) 100 µMThe concentration of ATP at which the reaction rate is half of Vmax.
Ki (this compound) 5 mMThe dissociation constant for the binding of a second this compound molecule causing inhibition.
Ki (ATP) 10 mMThe dissociation constant for the binding of a second ATP molecule causing inhibition.

Note: These are hypothetical values and should be experimentally determined for your specific enzyme and conditions.

Experimental Protocols

Protocol: L-Fuculokinase Activity Assay

This protocol provides a general method for assaying L-fuculokinase activity using a coupled-enzyme spectrophotometric assay. This method indirectly measures the production of ADP, which is then coupled to the oxidation of NADH.

Materials:

  • Purified L-fuculokinase

  • This compound

  • ATP

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • NADH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing the assay buffer, PEP, NADH, PK, and LDH. The final concentrations should be optimized, but a starting point could be: 1 mM PEP, 0.2 mM NADH, 10 units/mL PK, and 10 units/mL LDH.

  • Prepare Substrate Solutions: Prepare stock solutions of this compound and ATP in the assay buffer.

  • Set up the Assay Plate:

    • Blank: Add the reaction mixture and both substrates to a well, but no L-fuculokinase.

    • Negative Control: Add the reaction mixture and L-fuculokinase to a well, but no this compound.

    • Experimental Wells: Add the reaction mixture and varying concentrations of one substrate (e.g., this compound) while keeping the other (ATP) at a fixed, saturating concentration.

  • Initiate the Reaction: Add the L-fuculokinase enzyme to all wells (except the blank) to start the reaction.

  • Measure Absorbance: Immediately place the microplate in a spectrophotometer pre-set to 37°C and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes). The rate of NADH oxidation is proportional to the rate of ADP production and thus to the L-fuculokinase activity.

  • Calculate Activity: The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (extinction coefficient of NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).

Visualizations

L_Fuculokinase_Reaction sub_L_fuculose This compound enzyme L-Fuculokinase sub_L_fuculose->enzyme sub_ATP ATP sub_ATP->enzyme prod_ADP ADP enzyme->prod_ADP prod_L_fuculose_1P This compound-1-Phosphate enzyme->prod_L_fuculose_1P

Caption: Enzymatic reaction catalyzed by L-fuculokinase.

Substrate_Inhibition_Model E E (Free Enzyme) ES ES (Active Complex) E->ES + S S S (Substrate) ES->E - S ES->E + P ESS ESS (Inactive Complex) ES->ESS + S ESS->ES - S P P (Product)

Caption: A model for substrate inhibition of L-fuculokinase.

References

Instability of L-fuculose in aqueous solutions and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance on the stability of L-fuculose in aqueous solutions and recommended storage conditions. It is designed for researchers, scientists, and drug development professionals to troubleshoot issues and design robust experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound? A1: For long-term stability, solid this compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.

Q2: How should I prepare and store aqueous solutions of this compound? A2: It is highly recommended to prepare fresh aqueous solutions of this compound for each experiment using high-purity, sterile water. If short-term storage is unavoidable, the solution should be sterile-filtered (0.22 µm filter) and stored at 2-8°C for a maximum of 24 hours. For longer durations, prepare aliquots and store them at -20°C or -80°C to minimize degradation. It is crucial to avoid repeated freeze-thaw cycles.

Q3: What are the primary factors that affect the stability of this compound in aqueous solutions? A3: The stability of this compound in aqueous solutions is significantly influenced by pH and temperature. Elevated temperatures and highly alkaline conditions (pH > 9) can accelerate degradation.[1][2] The presence of certain metal ions may also impact its stability.

Q4: My experimental results with this compound are inconsistent. Could this be related to its stability? A4: Yes, inconsistent experimental outcomes are a common indicator of this compound degradation. If you suspect that stability is an issue, it is imperative to use freshly prepared solutions. You can also perform a stability check on your solution using an appropriate analytical method, such as HPLC, as detailed in the troubleshooting guide below.

Q5: What are the potential degradation products of this compound? A5: Under stress conditions such as high pH and elevated temperature, this compound can undergo several degradation reactions, including isomerization, epimerization, and fragmentation. Potential degradation products may include other ketoses like L-psicose, as well as smaller molecules such as organic acids and aldehydes resulting from the breakdown of the carbohydrate structure.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and use of this compound in experimental settings.

Issue Possible Cause Recommended Action
Variable or declining biological activity in assays over time. Degradation of this compound in the aqueous solution.Always prepare this compound solutions fresh before each experiment. If using stored solutions, confirm they have been stored correctly (short-term at 2-8°C, long-term at -20°C/-80°C) and have not been subjected to multiple freeze-thaw cycles. Perform a quality control check of your solution using a validated analytical method like HPLC to determine the concentration of intact this compound.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of this compound degradation products.Inject a freshly prepared this compound standard to confirm its retention time. If additional peaks are observed in your experimental samples, they are likely degradation products. Refer to the experimental protocols for methods to identify these products.
The this compound solution appears discolored or contains precipitates. This may indicate significant degradation or microbial contamination.Immediately discard the solution. Prepare a new solution using high-purity, sterile water and ensure all glassware and storage containers are scrupulously clean.

Quantitative Stability Data

The following tables provide illustrative data from a hypothetical forced degradation study to demonstrate the stability profile of this compound under different environmental conditions.

Table 1: Impact of Temperature on the Stability of this compound in Aqueous Solution (pH 7.0)

Temperature (°C)Incubation Time (hours)This compound Remaining (%)
40100.0
2499.8
4899.6
7299.3
250100.0
2498.2
4896.5
7294.8
400100.0
2491.5
4884.2
7277.6
600100.0
2472.8
4853.1
7238.9

Table 2: Impact of pH on the Stability of this compound in Aqueous Solution at 25°C

pHIncubation Time (hours)This compound Remaining (%)
4.00100.0
2499.8
4899.5
7299.2
7.00100.0
2498.2
4896.5
7294.8
9.00100.0
2494.7
4889.8
7285.2
10.00100.0
2486.1
4874.3
7263.8

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol describes a comprehensive forced degradation study to evaluate the intrinsic stability of this compound.

1. Materials:

  • High-purity this compound

  • High-purity water (e.g., Milli-Q or equivalent)

  • Buffers with a range of pH values (e.g., citrate (B86180) for acidic conditions, phosphate (B84403) for neutral conditions, and borate (B1201080) for alkaline conditions)

  • Hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH) for pH adjustments

  • HPLC system equipped with a suitable detector (e.g., Refractive Index Detector - RID, or Evaporative Light Scattering Detector - ELSD)

  • LC-MS system for the identification of degradation products

  • Temperature-controlled incubators or water baths

  • A calibrated pH meter

2. Preparation of this compound Stock Solution:

  • Accurately weigh a known quantity of this compound and dissolve it in high-purity water to achieve a final concentration of 10 mg/mL.

  • Sterile-filter the solution using a 0.22 µm syringe filter.

3. Stress Conditions:

  • Acidic Hydrolysis: Combine the this compound stock solution with an equal volume of 0.1 M HCl and incubate at 60°C.

  • Alkaline Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M NaOH and incubate at 60°C.

  • Neutral Hydrolysis: Dilute the this compound stock solution with an equal volume of high-purity water and incubate at 60°C.

  • Oxidative Degradation: Treat the this compound stock solution with an equal volume of 3% hydrogen peroxide and store at room temperature, protected from light.

  • Thermal Degradation: Incubate the this compound stock solution at 60°C.

  • Photolytic Degradation: Expose the this compound stock solution to a calibrated light source, such as a UV lamp at 254 nm and a cool white fluorescent lamp, within a photostability chamber.

4. Sampling and Analysis:

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw aliquots from each of the stress conditions.

  • Neutralize the acidic and alkaline samples with an appropriate volume of NaOH or HCl, respectively.

  • Promptly analyze the samples using a validated HPLC method to quantify the concentration of the remaining this compound.

  • For samples exhibiting significant degradation, perform LC-MS analysis to identify the resulting degradation products.

Protocol 2: HPLC Method for the Quantification of this compound

This protocol outlines a general HPLC method suitable for the quantification of this compound. Please note that optimization of the method may be necessary.

  • Column: A carbohydrate analysis column (e.g., an amino-based or a ligand-exchange column).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (e.g., starting with a ratio of 80:20 and gradually decreasing the concentration of acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a series of this compound standards with known concentrations to construct a calibration curve for accurate quantification.

Diagrams

L-fucose (B3030135) Metabolic Pathway

This compound serves as a critical intermediate in the metabolic pathway of L-fucose within various bacteria.

L_Fucose_Metabolism L-Fucose L-Fucose This compound This compound L-Fucose->this compound L-fucose isomerase This compound-1-phosphate This compound-1-phosphate This compound->this compound-1-phosphate L-fuculokinase Dihydroxyacetone phosphate Dihydroxyacetone phosphate This compound-1-phosphate->Dihydroxyacetone phosphate this compound-1-phosphate aldolase L-Lactaldehyde L-Lactaldehyde This compound-1-phosphate->L-Lactaldehyde this compound-1-phosphate aldolase Glycolysis Glycolysis Dihydroxyacetone phosphate->Glycolysis

Caption: The metabolic pathway of L-fucose, highlighting the central role of this compound.

Experimental Workflow for this compound Stability Study

This diagram illustrates a logical workflow for conducting a comprehensive stability study of this compound.

Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results & Interpretation Prepare_Stock Prepare this compound Stock Solution Acid Acidic Hydrolysis Alkali Alkaline Hydrolysis Neutral Neutral Hydrolysis Oxidative Oxidative Degradation Thermal Thermal Degradation Sampling Sampling at Time Points Acid->Sampling Alkali->Sampling Neutral->Sampling Oxidative->Sampling Thermal->Sampling HPLC HPLC Quantification Sampling->HPLC LCMS LC-MS Identification of Degradants HPLC->LCMS If significant degradation Data_Analysis Data Analysis & Degradation Kinetics HPLC->Data_Analysis LCMS->Data_Analysis Report Generate Stability Report Data_Analysis->Report

Caption: A systematic workflow for conducting a comprehensive stability study of this compound.

References

Interference of other monosaccharides in L-fuculose quantification assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the interference of other monosaccharides in L-fuculose quantification assays.

Frequently Asked Questions (FAQs)

Q1: Which assay is best for quantifying this compound in a sample containing other sugars?

The choice of assay depends on the sample complexity and the required specificity. For samples with a high concentration of various monosaccharides, an enzymatic assay is generally more specific than a colorimetric assay. Colorimetric methods, like the cysteine-sulfuric acid assay, are susceptible to interference from other sugars that can produce a colorimetric signal.

Q2: Can I use a standard L-fucose (B3030135) assay to quantify this compound?

Indirectly, yes. This compound can be quantified by first converting it to L-fucose using an L-fucose isomerase.[1][2] The resulting L-fucose can then be measured using a specific L-fucose assay, such as one employing L-fucose dehydrogenase.[3][4] This two-step enzymatic approach provides high specificity.

Q3: What are the main monosaccharides that interfere with this compound quantification?

In colorimetric assays like the cysteine-sulfuric acid method, other hexoses and pentoses can interfere.[5][6][7] In enzymatic assays using L-fucose isomerase, other sugars such as D-arabinose, D-altrose, and L-galactose can also be isomerized, leading to potential overestimation.[8]

Troubleshooting Guides

Issue 1: High Background Signal in Cysteine-Sulfuric Acid Assay

Potential Cause:

  • Contamination of reagents: Reagents may be contaminated with monosaccharides or other interfering substances.

  • Presence of high concentrations of non-target sugars: High levels of other monosaccharides in the sample can contribute to the background signal.[6][7]

  • Improper blank preparation: The blank may not adequately account for all background-contributing components of the sample matrix.

Troubleshooting Steps:

  • Reagent Purity Check: Run a reagent blank (containing all reagents except the sample) to ensure there is no contamination. Prepare fresh reagents if the blank shows a high signal.

  • Sample Dilution: Dilute the sample to reduce the concentration of interfering sugars. Ensure the this compound concentration remains within the detection range of the assay.

  • Proper Blanking: Prepare a sample blank that includes the sample and all reagents except the cysteine, which is critical for the specific color development with fucose/fuculose.

  • Wavelength Specificity: Ensure absorbance is read at the correct wavelength for fucose/fuculose (around 396 nm and 430 nm) to minimize the contribution from other hexoses which have different absorption maxima.

Issue 2: Inaccurate Results with Enzymatic Assays

Potential Cause:

  • Enzyme cross-reactivity: The L-fucose isomerase or L-fuculokinase used may have activity with other monosaccharides present in the sample.[1][8]

  • Suboptimal reaction conditions: Incorrect pH, temperature, or cofactor concentration can affect enzyme activity and specificity.[1][9]

  • Enzyme instability: The enzyme may have lost activity due to improper storage or handling.[10]

Troubleshooting Steps:

  • Assess Substrate Specificity: If possible, test the enzyme's activity with individual potential interfering sugars that might be in your sample. Refer to the quantitative data on enzyme specificity provided below.

  • Optimize Reaction Conditions: Ensure the assay is performed at the optimal pH, temperature, and cofactor (e.g., Mn2+) concentration for the specific enzyme being used.[1]

  • Enzyme Activity Control: Always include a positive control with a known amount of this compound to verify enzyme activity.

  • Sample Cleanup: If significant interference is confirmed, consider a sample cleanup step (e.g., using chromatography) to remove interfering monosaccharides before the enzymatic assay.

Quantitative Data on Monosaccharide Interference

Table 1: Substrate Specificity of L-Fucose Isomerase from Raoultella sp.

This enzyme can be used to convert this compound to L-fucose for subsequent quantification. The data indicates the enzyme's relative activity with other monosaccharides, which can be potential interferents.

Substrate (Ketose)Specific Activity (U/mg)Relative Activity (%)Corresponding Aldose
This compound 115.3 100.0 L-Fucose
D-Ribulose127.3110.4D-Arabinose
D-Psicose10.89.4D-Altrose
D-Tagatose1.21.0D-Galactose
D-Fructose0.00.0D-Glucose, D-Mannose
Substrate (Aldose)Specific Activity (U/mg)Relative Activity (%)
L-Fucose 21.0 100.0
D-Arabinose7.937.6
D-Altrose6.229.5
L-Galactose4.722.4
D-MannoseNot Reported-
D-GlucoseNot Reported-

Data adapted from Kim, I.J., et al. (2019). Enzymatic synthesis of l-fucose from this compound using a fucose isomerase from Raoultella sp. and the biochemical and structural analyses of the enzyme.[1]

Experimental Protocols

Cysteine-Sulfuric Acid Method for this compound Quantification (Adapted from L-Fucose protocol)

This colorimetric method is based on the reaction of this compound with cysteine in a strong sulfuric acid medium.

Materials:

  • Sulfuric acid (concentrated)

  • L-Cysteine hydrochloride solution (e.g., 3% w/v in water)

  • This compound standard solutions

  • Samples for analysis

  • Ice bath

  • Spectrophotometer

Procedure:

  • Prepare a set of this compound standards of known concentrations.

  • Pipette your samples and standards into test tubes.

  • Chill the tubes in an ice bath.

  • Carefully add a pre-chilled mixture of sulfuric acid and water (e.g., 6:1 v/v) to each tube. Mix gently and keep on ice.

  • Add the L-cysteine hydrochloride solution to each tube and mix.

  • Incubate the tubes at room temperature for a specified time (e.g., 1-2 hours) to allow for color development.

  • Measure the absorbance at two wavelengths, typically around 396 nm and 430 nm. The difference in absorbance is used for quantification to improve specificity against other hexoses.

  • Construct a standard curve using the absorbance differences of the standards and determine the concentration of this compound in your samples.

Enzymatic Quantification of this compound

This method involves the conversion of this compound to L-fucose by L-fucose isomerase, followed by the quantification of L-fucose using L-fucose dehydrogenase and measuring the increase in NADPH absorbance at 340 nm.[1][3]

Materials:

  • L-Fucose Isomerase

  • L-Fucose Dehydrogenase

  • NADP+ (Nicotinamide adenine (B156593) dinucleotide phosphate)

  • Reaction buffer (e.g., Tris-HCl or Glycine-NaOH with MnCl2)[1]

  • This compound standard solutions

  • Samples for analysis

  • Spectrophotometer capable of reading at 340 nm

Procedure: Step 1: Isomerization of this compound to L-Fucose

  • Prepare a reaction mixture containing the reaction buffer, MnCl2, and your sample or this compound standard.

  • Add L-fucose isomerase to initiate the reaction.

  • Incubate at the optimal temperature for the isomerase (e.g., 40°C) for a sufficient time to reach equilibrium or completion.[1]

Step 2: Quantification of L-Fucose

  • To the reaction mixture from Step 1, add NADP+ and L-fucose dehydrogenase.

  • Incubate at the optimal temperature for the dehydrogenase (e.g., 37°C).

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.

  • The reaction is complete when the absorbance at 340 nm no longer increases.

  • The total change in absorbance is proportional to the amount of L-fucose, and thus the initial amount of this compound.

  • Quantify the this compound concentration by comparing the absorbance change to a standard curve prepared with known concentrations of this compound.

Visualizations

experimental_workflow cluster_colorimetric Cysteine-Sulfuric Acid Assay cluster_enzymatic Enzymatic Assay c1 Sample/Standard c2 Add H2SO4 c1->c2 c3 Add Cysteine c2->c3 c4 Incubate c3->c4 c5 Measure Absorbance (396 nm & 430 nm) c4->c5 e1 Sample/Standard (contains this compound) e2 Add L-Fucose Isomerase e1->e2 e3 Incubate (this compound -> L-Fucose) e2->e3 e4 Add L-Fucose Dehydrogenase & NADP+ e3->e4 e5 Measure NADPH (Absorbance at 340 nm) e4->e5

Caption: Workflow for this compound Quantification Assays.

troubleshooting_logic cluster_assay_type cluster_colorimetric_troubleshooting Colorimetric Assay Issues cluster_enzymatic_troubleshooting Enzymatic Assay Issues start Inaccurate this compound Quantification assay_type Assay Type? start->assay_type high_bg High Background? assay_type->high_bg Colorimetric enzyme_issue Low/Inconsistent Activity? assay_type->enzyme_issue Enzymatic check_reagents Check Reagent Purity high_bg->check_reagents Yes proper_blank Use Proper Blank high_bg->proper_blank Yes dilute_sample Dilute Sample check_reagents->dilute_sample check_specificity Assess Cross-Reactivity enzyme_issue->check_specificity Yes optimize_conditions Optimize pH, Temp, Cofactors enzyme_issue->optimize_conditions Yes enzyme_control Run Positive Control check_specificity->enzyme_control

References

Technical Support Center: Optimizing Heterologous Expression of L-Fuculose Pathway Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the heterologous expression of L-fuculose pathway enzymes. Our aim is to help you overcome common challenges and successfully produce active enzymes for your research needs.

This compound Metabolic Pathway

The this compound pathway is central to the metabolism of L-fucose (B3030135), a deoxyhexose sugar with significant biological roles. The key enzymes in this pathway are L-fucose isomerase, L-fuculokinase, and this compound-1-phosphate aldolase (B8822740). Successful heterologous expression of these enzymes is crucial for various biotechnological and pharmaceutical applications.[1][2][3]

L_Fuculose_Pathway L-Fucose L-Fucose This compound This compound L-Fucose->this compound L-Fucose Isomerase This compound-1-phosphate This compound-1-phosphate This compound->this compound-1-phosphate L-Fuculokinase (ATP -> ADP) Glycerone phosphate Glycerone phosphate This compound-1-phosphate->Glycerone phosphate This compound-1-phosphate Aldolase (S)-Lactaldehyde (S)-Lactaldehyde This compound-1-phosphate->(S)-Lactaldehyde This compound-1-phosphate Aldolase

Caption: The enzymatic cascade of the this compound metabolic pathway.

Frequently Asked Questions (FAQs)

Q1: What is codon optimization and why is it important for expressing this compound pathway enzymes?

A1: Codon optimization is the process of modifying the nucleotide sequence of a gene to enhance its expression in a specific host organism without altering the amino acid sequence of the encoded protein.[4][5] Different organisms exhibit "codon bias," meaning they prefer certain codons over others for the same amino acid.[4][6] When expressing a gene from one organism (e.g., a bacterium) in another (e.g., E. coli), a mismatch in codon usage can lead to inefficient translation, resulting in low protein yields or non-functional proteins.[6] By replacing rare codons in the native gene with those frequently used by the expression host, translation efficiency can be significantly improved.[6][7]

Q2: Which this compound pathway enzyme is typically the most challenging to express heterologously?

A2: While expression challenges can be protein-specific, this compound-1-phosphate aldolase has been reported in some instances to form inclusion bodies when expressed in E. coli.[8] Inclusion bodies are insoluble protein aggregates that can be difficult to resolubilize and refold into an active conformation.[9][10] Therefore, optimizing expression conditions to enhance the solubility of this enzyme is often a key consideration.

Q3: What are the key parameters to consider when designing a codon-optimized gene for an this compound pathway enzyme?

A3: Several factors should be considered for effective codon optimization:

  • Codon Adaptation Index (CAI): This metric measures how well the codon usage of a gene matches that of a reference set of highly expressed genes in the host organism. A CAI value closer to 1.0 is generally desirable.[11][12][13]

  • GC Content: The GC content of the gene should be adjusted to match the average GC content of the host genome to improve mRNA stability and translation.

  • mRNA Secondary Structure: Complex secondary structures in the mRNA, particularly near the 5' end, can hinder ribosome binding and initiation of translation. These should be minimized.[7][11]

  • Avoidance of Rare Codons: Codons that are rare in the expression host should be replaced with more common synonymous codons to prevent translational stalling.[7][14]

  • Regulatory Elements: The inclusion of appropriate regulatory elements, such as strong ribosome binding sites (e.g., Shine-Dalgarno sequences in bacteria), is crucial for efficient translation initiation.[7]

Troubleshooting Guide

Problem 1: No or Very Low Expression of the Target Enzyme
Possible Cause Suggested Solution
Suboptimal Codon Usage Synthesize a new version of the gene that is codon-optimized for your expression host (e.g., E. coli K12).[15] Various online tools and commercial services are available for this purpose.[6][7][16]
mRNA Instability Analyze the 5' end of your gene for high GC content, which can cause issues with mRNA stability and translation. Introduce silent mutations to reduce GC content if necessary.[15]
Protein Toxicity If the expressed enzyme is toxic to the host cells, switch to an expression vector with tighter regulation of basal expression (e.g., pBAD vectors).[9] You can also try using a different E. coli strain, such as BL21(AI), which allows for more stringent control of expression.[9]
Inefficient Transcription/Translation Initiation Ensure your expression vector contains a strong promoter and an optimal ribosome binding site (RBS). The distance between the RBS and the start codon can also be optimized.
Plasmid Integrity Issues Verify the integrity of your expression construct by sequencing to ensure the gene is in-frame and free of mutations.[15]
Problem 2: The Expressed Enzyme is Insoluble (Forms Inclusion Bodies)
Possible Cause Suggested Solution
High Expression Rate Lower the induction temperature (e.g., 16-25°C) and reduce the concentration of the inducer (e.g., IPTG) to slow down protein synthesis and allow more time for proper folding.[9][10]
Suboptimal Growth Medium Use a less rich medium, like M9 minimal medium, which can sometimes improve protein solubility.[9]
Lack of Chaperones Co-express molecular chaperones (e.g., GroEL/GroES) that can assist in the proper folding of your target enzyme.
Fusion Tag Issues Fuse the enzyme to a highly soluble protein tag, such as Maltose Binding Protein (MBP).[14]
Incorrect Disulfide Bond Formation If your enzyme has disulfide bonds, consider expressing it in the periplasm or using engineered E. coli strains (e.g., SHuffle) that facilitate disulfide bond formation in the cytoplasm.
Problem 3: The Purified Enzyme has Low or No Activity
Possible Cause Suggested Solution
Improper Protein Folding If the protein was purified from inclusion bodies, optimize the refolding protocol. This may involve screening different refolding buffers, additives (e.g., L-arginine), and refolding temperatures.
Missing Cofactors The this compound pathway enzymes may require divalent metal ions as cofactors for their activity.[1] For example, L-fucose isomerase often requires Mn²⁺.[1] Ensure that the appropriate cofactor is present in your assay buffer at an optimal concentration.
Incorrect Assay Conditions Optimize the pH, temperature, and substrate concentrations for your enzyme activity assay. Refer to the literature for established assay conditions for the specific enzyme.[1][17]
Protein Degradation Add protease inhibitors to your lysis and purification buffers to prevent degradation of the target enzyme.[9]
Post-Translational Modifications If the enzyme requires specific post-translational modifications that the expression host cannot provide, consider switching to a different expression system (e.g., yeast or insect cells).

Data Presentation

Table 1: Comparison of Codon Optimization Strategies for Chymosin Expression in E. coli

Optimization StrategyRelative Expression Level (Compared to Native Gene)Reference
Native Gene1.0[18]
One Amino Acid-One CodonNo significant improvement[18]
Codon RandomizationUp to 1.7-fold increase[18]

This table illustrates that different codon optimization strategies can have varying impacts on protein expression levels. The "codon randomization" approach, which introduces a mix of favorable codons, was found to be superior to a "one amino acid-one codon" strategy for chymosin expression.[18]

Table 2: Specific Activities of Recombinantly Expressed L-Fucose Pathway Enzymes

EnzymeHost OrganismSpecific Activity (U/mg)SubstrateReference
L-Fucose DehydrogenaseE. coli26.2L-fucose[19]
L-Fucose Isomerase (from Raoultella sp.)E. coli115.3This compound[1][17]
L-Fucose Isomerase (from Raoultella sp.)E. coli21.0L-fucose[1]

Note: 1 Unit (U) is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under specified conditions.

Experimental Protocols

Protocol 1: Codon Usage Analysis and Optimization

This protocol outlines the general steps for analyzing and optimizing the codon usage of a target gene for expression in E. coli.

Codon_Optimization_Workflow cluster_0 Computational Design cluster_1 Experimental Validation Obtain_Sequence 1. Obtain native gene sequence Select_Host 2. Select expression host (e.g., E. coli K12) Analyze_Codon_Usage 3. Analyze codon usage with online tools (e.g., CAIcal, JCat) Optimize_Sequence 4. Generate optimized DNA sequence Gene_Synthesis 5. Synthesize the optimized gene Optimize_Sequence->Gene_Synthesis Cloning 6. Clone into an expression vector Gene_Synthesis->Cloning Transformation 7. Transform into E. coli Cloning->Transformation Expression_Analysis 8. Analyze protein expression Transformation->Expression_Analysis

Caption: A typical workflow for codon optimization and experimental validation.

Methodology:

  • Obtain the native nucleotide sequence of the this compound pathway enzyme of interest.

  • Select the target expression host , for example, E. coli strain K12.

  • Utilize online codon optimization tools such as IDT's Codon Optimization Tool or GenScript's OptimumGene™.[7][16] These tools analyze the native sequence and modify it based on the codon usage table of the selected host.[6]

    • Input the native DNA or protein sequence.

    • Select the target expression organism.

    • The algorithm will generate an optimized DNA sequence.[6]

  • Synthesize the optimized gene. This is typically done through commercial gene synthesis services.

  • Clone the synthesized gene into a suitable E. coli expression vector (e.g., pET series).

  • Transform the expression vector into a competent E. coli expression strain (e.g., BL21(DE3)).

  • Perform a small-scale expression trial. Induce protein expression and analyze the results by SDS-PAGE to compare the expression levels of the optimized gene with the native gene, if available.[20]

Protocol 2: Quantification of Recombinant Protein Expression

This protocol provides a method for quantifying the total amount of expressed protein using the Bicinchoninic Acid (BCA) assay.

Methodology:

  • Prepare cell lysates from both induced and uninduced E. coli cultures.

  • Prepare a set of protein standards of known concentrations using Bovine Serum Albumin (BSA). A typical range is 20 to 2000 µg/mL.

  • Add the BCA working reagent to each standard and unknown sample in a microplate.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 562 nm using a microplate reader.

  • Generate a standard curve by plotting the absorbance of the BSA standards versus their concentration.

  • Determine the protein concentration of the unknown samples by interpolating their absorbance values on the standard curve.[21]

Other common methods for protein quantification include the Bradford assay and measuring UV absorbance at 280 nm.[22]

Protocol 3: Enzyme Activity Assay for L-Fuculokinase

This protocol is adapted from a method for assaying L-fucokinase activity.[23]

Methodology:

  • Prepare a reaction cocktail containing (final concentrations): 90 mM MOPS buffer (pH 7.8), 6 mM MgSO₄, 5 mM ATP, 8.33 mM NaF, and 3.33 mM DTT.

  • Add 20 µM of L-fucose to the reaction cocktail. Radiolabeled L-fucose (e.g., L-[5,6-³H]fucose) is used for sensitive detection.

  • Initiate the reaction by adding the purified L-fuculokinase or cell lysate containing the enzyme.

  • Incubate the reaction at 37°C for a set period (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Terminate the reaction by spotting a portion of the reaction mixture onto DE-81 filter paper.

  • Wash the filter paper multiple times with water to remove unreacted L-fucose.

  • Quantify the amount of L-fucose-1-phosphate product bound to the filter paper using a scintillation counter.

  • Calculate the specific activity of the enzyme based on the amount of product formed per unit time per amount of enzyme.

For L-fucose isomerase and this compound-1-phosphate aldolase, specific assays can be developed based on the consumption of the substrate or the formation of the product, which can often be measured using spectrophotometric methods coupled to other enzymatic reactions or by chromatographic techniques.[24][25]

References

Technical Support Center: L-Fuculose-1-Phosphate Aldolase (FucA) Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of L-fuculose-1-phosphate aldolase (B8822740) (FucA).

Troubleshooting Guides

Issue 1: Rapid Loss of FucA Activity During Aldol (B89426) Addition Reactions

Question: My this compound-1-phosphate aldolase (FucA) loses activity quickly during my aldol addition experiment. What are the possible causes and solutions?

Answer: Rapid inactivation of FucA during catalysis can be attributed to several factors, including suboptimal reaction conditions and inherent enzyme instability. Here are some troubleshooting steps:

  • Reaction Buffer Composition: The composition of your reaction buffer can significantly impact enzyme stability and activity. For instance, the use of borate (B1201080) buffer has been shown to improve yields in aldol addition reactions catalyzed by FucA, which may be partly due to a trapping effect on the product, thus favoring the forward reaction and potentially protecting the enzyme.

  • Substrate Inhibition or Degradation: High concentrations of the aldehyde acceptor or the degradation of the donor substrate, dihydroxyacetone phosphate (B84403) (DHAP), can lead to enzyme inactivation. Consider optimizing the substrate concentrations and ensuring the freshness of your DHAP solution.

  • Temperature: While higher temperatures can increase reaction rates, they can also accelerate enzyme denaturation. Determine the optimal temperature for your specific FucA variant, as some engineered forms may exhibit different thermal tolerances.

  • pH: Like all enzymes, FucA has an optimal pH range for activity and stability. Ensure your reaction buffer is maintained at the optimal pH for the enzyme.

Issue 2: Poor Enzyme Reusability in Biocatalytic Processes

Question: I am unable to reuse my FucA for multiple reaction cycles. How can I improve its operational stability?

Answer: Enhancing the operational stability of FucA for repeated use is a common objective. Here are some strategies to consider:

  • Immobilization: Covalently immobilizing FucA onto a solid support can dramatically improve its stability and facilitate its recovery and reuse.[1] Multipoint covalent attachment to glyoxal-agarose gels is a proven method for enhancing the stability of FucA.[1] An immobilized derivative of FucA has been shown to be 21-fold more stable than the soluble form in a DMF/buffer mixture.[1]

  • Formation of Active Inclusion Bodies: FucA can be expressed in E. coli as active inclusion bodies (IBs).[2][3] These self-assembled enzyme clusters are mechanically stable and can be used directly as reusable biocatalysts, sometimes exhibiting higher specific activity than the soluble enzyme.[2][3] Entrapping these IBs in matrices like Lentikat® beads can further improve their handling and reusability.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for improving the thermal stability of FucA?

A1: The main strategies include:

  • Protein Engineering (Site-Directed Mutagenesis): Introducing specific mutations in the amino acid sequence can enhance the intrinsic stability of the enzyme. While specific mutations to enhance FucA's thermal stability are not extensively documented in the provided results, this is a common and powerful technique for improving enzyme robustness.[4]

  • Immobilization: As mentioned, attaching the enzyme to a solid support is a highly effective method to increase its resistance to denaturation at higher temperatures.[1]

  • Chemical Modification: Modifying the enzyme surface with chemical crosslinkers or polymers can also enhance its stability.

Q2: How can I assess the thermal stability of my FucA variant?

A2: You can determine the thermal stability of your FucA variant by measuring its melting temperature (Tm) or its half-life at a specific temperature.

  • Melting Temperature (Tm): This is the temperature at which 50% of the enzyme is denatured. It can be measured using techniques like Differential Scanning Calorimetry (DSC) or a Protein Thermal Shift (PTS) assay.[1][5] A higher Tm indicates greater thermal stability.[1]

  • Half-life (t½): This is the time it takes for the enzyme to lose 50% of its initial activity at a given temperature. It is determined by incubating the enzyme at the target temperature and measuring its residual activity at different time points.[6]

Q3: Can site-directed mutagenesis be used to improve FucA's stability?

A3: Yes, site-directed mutagenesis is a powerful tool for improving protein stability. By strategically replacing specific amino acids, you can introduce stabilizing interactions within the protein structure. For example, the F131A mutation in FucA was designed to alter substrate tolerance, demonstrating that the active site can be successfully engineered.[7][8][9] While this specific mutation was not created for stability, the principle of targeted mutation can be applied to enhance thermal or operational stability.

Q4: What is the metabolic role of this compound-1-phosphate aldolase?

A4: this compound-1-phosphate aldolase is an enzyme involved in the metabolism of fructose (B13574) and mannose.[8] Specifically, it catalyzes the reversible cleavage of this compound-1-phosphate into dihydroxyacetone phosphate (DHAP) and L-lactaldehyde.[10][11][12]

Data Presentation

Table 1: Comparison of Soluble and Immobilized FucA Stability

ParameterSoluble FucAImmobilized FucA (Glyoxal-Agarose)Reference
Relative Stability 1-fold21-fold more stable in DMF/buffer (1:4) at 25 °C[1]
Immobilization Yield N/A80-90%[1]
Retained Activity 100%10-20%[1]

Experimental Protocols

Protocol 1: Determination of Enzyme Thermal Stability by Measuring Residual Activity

This protocol outlines the steps to determine the thermal stability of FucA by measuring its residual activity after incubation at an elevated temperature.

Materials:

  • Purified FucA solution (wild-type or variant)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Substrate solution (this compound-1-phosphate)

  • Coupled enzyme assay reagents (e.g., NADH, glycerol-3-phosphate dehydrogenase/triosephosphate isomerase)

  • Spectrophotometer

  • Thermostatic water bath or incubator

Procedure:

  • Prepare aliquots of the FucA solution in the reaction buffer.

  • Incubate the aliquots at the desired temperature (e.g., 50°C) in a thermostatic water bath.

  • At various time intervals (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot and immediately place it on ice to stop the denaturation process.

  • Measure the residual activity of each aliquot using a standard FucA activity assay. This is typically a coupled enzyme assay where the production of DHAP is monitored by the oxidation of NADH at 340 nm.

  • Plot the percentage of residual activity against the incubation time.

  • Calculate the half-life (t½) of the enzyme, which is the time required for the activity to decrease to 50% of its initial value.[6]

Protocol 2: Site-Directed Mutagenesis of FucA

This protocol provides a general workflow for introducing a specific mutation into the FucA gene using a commercial site-directed mutagenesis kit.

Materials:

  • Plasmid DNA containing the wild-type FucA gene

  • Mutagenic primers (forward and reverse) containing the desired mutation

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar (B569324) plates with appropriate antibiotic

Procedure:

  • Primer Design: Design forward and reverse primers containing the desired mutation. The primers should be complementary and typically 25-45 bases in length with a melting temperature (Tm) of ≥78°C.[11]

  • PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers. This will create a linear, mutated plasmid.

  • Template Digestion: Digest the PCR product with DpnI to remove the original, methylated template DNA. DpnI specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated (mutated) DNA intact.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.

  • Colony Screening and Sequencing: Pick individual colonies, grow them in liquid culture, and isolate the plasmid DNA. Sequence the plasmid DNA to confirm the presence of the desired mutation.

Protocol 3: Immobilization of FucA on Glyoxal-Agarose Beads

This protocol describes the covalent immobilization of FucA onto glyoxal-agarose beads.

Materials:

  • Purified FucA solution

  • Glyoxal-agarose beads

  • Coupling buffer (e.g., 0.1 M sodium bicarbonate, pH 10.0)[13]

  • Reducing agent (e.g., sodium borohydride)

  • Washing buffer (e.g., 50 mM phosphate buffer, pH 7.0)

  • Gently rotating shaker

Procedure:

  • Bead Preparation: Wash the glyoxal-agarose beads with distilled water to remove the preservative.[13][14]

  • Coupling: Add the FucA solution to the washed beads in the coupling buffer. The reaction is typically carried out at a slightly alkaline pH (e.g., pH 10) to facilitate the reaction between the aldehyde groups on the beads and the primary amino groups on the enzyme.[9][13]

  • Incubate the mixture with gentle agitation for a specified time (e.g., a few hours) at room temperature or 4°C.[10]

  • Reduction: After the coupling reaction, add a reducing agent like sodium borohydride (B1222165) to the suspension to reduce the Schiff bases formed between the enzyme and the support, creating stable covalent bonds.[13][14]

  • Washing: Wash the immobilized enzyme beads thoroughly with the washing buffer to remove any unbound enzyme.

  • Activity Assay: Determine the activity of the immobilized enzyme and compare it to the initial activity of the soluble enzyme to calculate the immobilization yield and retained activity.

Visualizations

troubleshooting_workflow start Start: Rapid Loss of FucA Activity issue1 Check Reaction Buffer - Is it borate buffer? - Is the pH optimal? start->issue1 issue2 Evaluate Substrate - Are substrate concentrations optimal? - Is DHAP fresh? start->issue2 issue3 Assess Temperature - Is the temperature too high? start->issue3 solution1 Optimize Buffer Conditions - Use borate buffer - Adjust pH issue1->solution1 solution2 Optimize Substrate Conditions - Titrate substrate concentrations - Use fresh DHAP issue2->solution2 solution3 Optimize Temperature issue3->solution3

Caption: Troubleshooting workflow for rapid loss of FucA activity.

stability_improvement_strategies goal Improve FucA Stability strategy1 Immobilization goal->strategy1 strategy2 Protein Engineering (Site-Directed Mutagenesis) goal->strategy2 strategy3 Formation of Active Inclusion Bodies goal->strategy3 sub_strategy1a Covalent attachment to glyoxal-agarose strategy1->sub_strategy1a sub_strategy2a Introduce stabilizing mutations strategy2->sub_strategy2a sub_strategy3a Express as active IBs in E. coli strategy3->sub_strategy3a sub_strategy3b Entrap IBs in a matrix sub_strategy3a->sub_strategy3b

Caption: Key strategies to enhance the stability of FucA.

fucose_metabolism Fuc L-Fucose FucP This compound-1-phosphate Fuc->FucP L-Fuculokinase DHAP Dihydroxyacetone phosphate FucP->DHAP Lac L-Lactaldehyde FucP->Lac DHAP->FucP FucA This compound-1-phosphate aldolase (FucA) Lac->FucP

Caption: Simplified metabolic pathway involving this compound-1-phosphate aldolase.

References

Common pitfalls in the purification of L-fuculose from complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of L-fuculose from complex mixtures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Degradation of this compound: this compound may be unstable at certain pH and temperature conditions. Prolonged exposure to highly alkaline conditions can lead to degradation.[1]- Maintain a neutral to slightly alkaline pH (around 7.0-8.0) during purification. - Perform purification steps at lower temperatures (e.g., 4°C) to minimize degradation. - Avoid prolonged incubation times, especially at elevated temperatures.
Co-elution with other sugars: Structurally similar sugars, such as L-fucose (B3030135), may not be adequately separated from this compound.- Optimize the chromatography method. For ion exchange chromatography, adjust the pH and salt gradient to improve resolution. - Consider using a different chromatography technique, such as size-exclusion or hydrophobic interaction chromatography, as a complementary step.
Incomplete enzymatic conversion: If this compound is produced enzymatically, the conversion from the substrate (e.g., L-fucose) may be incomplete.- Ensure optimal conditions for the L-fucose isomerase enzyme, including pH, temperature, and cofactor concentration (e.g., Mn2+).[1][2] - Verify the activity of the enzyme before starting the large-scale reaction.
Poor Peak Resolution in Chromatography Inappropriate column selection: The chosen chromatography resin may not have the required selectivity for separating this compound from impurities.- For ion-exchange chromatography, select a resin with an appropriate charge and bead size for high-resolution separation of sugars. - Consider using a column with a smaller particle size for improved efficiency.
Incorrect mobile phase conditions: The pH or ionic strength of the mobile phase may not be optimal for separation.- Methodically screen a range of pH values and salt concentrations to determine the optimal conditions for separating this compound from key impurities. - Use a shallow gradient during elution to enhance the separation of closely related compounds.
Sample overload: Exceeding the binding capacity of the chromatography column can lead to broad and overlapping peaks.- Determine the binding capacity of your column for this compound and ensure you are loading an appropriate amount of sample. - If high concentrations are necessary, consider using a larger column or performing multiple smaller runs.
Presence of Contaminants in Final Product Inadequate initial clarification: Failure to remove suspended solids and other large impurities from the initial mixture can interfere with downstream purification steps.- Centrifuge the initial mixture at a high speed to pellet insoluble materials. - Filter the supernatant through a 0.45 µm or 0.22 µm filter before applying it to the chromatography column.
Non-specific binding of impurities: Some impurities may bind non-specifically to the chromatography resin and co-elute with this compound.- Include a wash step with a buffer of intermediate salt concentration or pH to remove weakly bound impurities before eluting the target molecule. - Consider adding a polishing step, such as a different mode of chromatography, to remove persistent impurities.
Inconsistent Results Between Batches Variability in starting material: The composition of the complex mixture from which this compound is being purified can vary between batches.- Thoroughly characterize the starting material for each batch to anticipate potential purification challenges. - Develop a robust purification protocol that can accommodate minor variations in the starting mixture.
Column aging or fouling: Over time, chromatography columns can lose performance due to fouling or degradation of the resin.- Implement a regular column cleaning and regeneration protocol. - Monitor column performance (e.g., backpressure, peak shape) and replace the column when performance declines significantly.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to control during this compound purification?

A1: Maintaining the stability of this compound is paramount. This involves carefully controlling the pH and temperature throughout the purification process. This compound can degrade under harsh conditions, particularly at highly alkaline pH and elevated temperatures.[1] It is advisable to work at neutral to slightly alkaline pH and at reduced temperatures (e.g., 4°C) whenever possible.

Q2: How can I effectively separate this compound from its isomer, L-fucose?

A2: The separation of this compound and L-fucose can be challenging due to their structural similarity. Ion exchange chromatography is a commonly used technique for this purpose. By carefully optimizing the pH of the mobile phase, you can exploit the subtle differences in the pKa values of the sugar hydroxyl groups to achieve separation. A shallow elution gradient is often necessary to resolve these two sugars effectively.

Q3: What analytical technique is best for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID) is a standard method for analyzing the purity of sugars like this compound.[1] An appropriate column, such as one designed for carbohydrate analysis, should be used. This technique allows for the quantification of this compound and the detection of residual impurities.

Q4: Can I use filtration as a primary purification step?

A4: Filtration is an essential preliminary step but is generally not sufficient as a standalone purification method for achieving high-purity this compound from a complex mixture. Initial filtration steps, such as dead-end filtration or microfiltration, are crucial for removing particulate matter and protecting downstream chromatography columns. However, chromatography is necessary to separate this compound from soluble impurities with similar sizes.

Q5: Are there any specific buffer components I should avoid during purification?

A5: While there is limited specific information on buffer contraindications for this compound purification, it is good practice to use buffers that are compatible with your chromatography resin and downstream applications. For enzymatic synthesis steps, be aware that some buffer components, like Tris-HCl, have been reported to inhibit certain L-fucose isomerases.[2] Always check for compatibility before introducing new reagents into your workflow.

Experimental Protocols

Protocol 1: Purification of this compound using Anion Exchange Chromatography

This protocol outlines a general procedure for the purification of this compound from a complex mixture containing other sugars, such as L-fucose.

1. Sample Preparation: a. Centrifuge the crude mixture at 10,000 x g for 20 minutes at 4°C to pellet insoluble debris. b. Carefully decant the supernatant and filter it through a 0.45 µm syringe filter. c. Adjust the pH of the filtered sample to approximately 8.0 with a suitable buffer (e.g., 20 mM Tris-HCl).

2. Chromatography: a. Column: A strong anion exchange column suitable for carbohydrate separations. b. Mobile Phase A: 20 mM Tris-HCl, pH 8.0. c. Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0. d. Equilibration: Equilibrate the column with 5-10 column volumes (CVs) of Mobile Phase A. e. Sample Loading: Load the prepared sample onto the column at a low flow rate. f. Wash: Wash the column with 5-10 CVs of Mobile Phase A to remove unbound contaminants. g. Elution: Elute bound molecules using a linear gradient of 0-50% Mobile Phase B over 20 CVs. h. Fraction Collection: Collect fractions throughout the elution process.

3. Analysis: a. Analyze the collected fractions for the presence of this compound using HPLC with a refractive index detector. b. Pool the fractions containing pure this compound.

4. Desalting (if necessary): a. If the purified this compound is in a high-salt buffer, it may be necessary to desalt the sample using size-exclusion chromatography or dialysis.

Data Presentation

Table 1: Optimal Conditions for L-fucose Isomerase Activity

ParameterOptimal ValueReference(s)
Temperature40 - 60°C[2][3]
pH7.0 - 10.0[2][3]
CofactorMn2+[2]

Visualizations

experimental_workflow start Crude this compound Mixture centrifugation Centrifugation (10,000 x g, 20 min, 4°C) start->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration ph_adjustment pH Adjustment (to ~8.0) filtration->ph_adjustment aex_chromatography Anion Exchange Chromatography ph_adjustment->aex_chromatography fraction_analysis Fraction Analysis (HPLC-RID) aex_chromatography->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling desalting Desalting (if necessary) pooling->desalting final_product Pure this compound desalting->final_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_flowchart start Low this compound Yield check_stability Check pH and Temperature Control start->check_stability check_separation Evaluate Chromatographic Resolution check_stability->check_separation Adequate optimize_conditions Adjust pH to 7-8 Work at 4°C check_stability->optimize_conditions Inadequate check_conversion Assess Enzymatic Conversion Efficiency check_separation->check_conversion Good optimize_gradient Optimize Elution Gradient Consider Different Resin check_separation->optimize_gradient Poor optimize_enzyme Verify Enzyme Activity Optimize Reaction Conditions check_conversion->optimize_enzyme Incomplete

Caption: Troubleshooting flowchart for low this compound yield.

References

Metabolic burden and its effect on L-fuculose production in engineered E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the microbial production of L-fuculose. This resource is designed for researchers, scientists, and drug development professionals who are utilizing engineered Escherichia coli for the biosynthesis of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist you in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is metabolic burden and how does it affect this compound production?

A1: Metabolic burden refers to the diversion of a host cell's resources (energy and metabolic precursors) towards the production of a recombinant product, in this case, this compound. This diversion can lead to a variety of stress responses in E. coli, including:

  • Reduced Growth Rate: The redirection of carbon flux and energy (ATP, NAD(P)H) towards the this compound pathway competes with biomass formation, leading to slower cell growth.[1][2]

  • Acetate (B1210297) Formation: High metabolic activity can lead to "overflow metabolism," where excess pyruvate (B1213749) is converted to acetate, a toxic byproduct that can inhibit cell growth and protein function.[1]

  • Reduced Product Yield: The cellular stress caused by metabolic burden can negatively impact the efficiency of the biosynthetic pathway, leading to lower than expected titers and yields of this compound.

Q2: What are the key indicators of metabolic burden in our this compound producing E. coli cultures?

A2: Key indicators to monitor in your fermentations include:

  • Specific Growth Rate (μ): A significant decrease in the specific growth rate after induction of the this compound pathway is a primary indicator of metabolic burden.

  • Biomass Yield (YX/S): A lower than expected biomass yield on the primary carbon source (e.g., glycerol) suggests that a significant portion of the carbon is being diverted, though not necessarily all to the desired product.

  • Acetate Concentration: Accumulation of acetate in the culture medium is a classic sign of overflow metabolism and cellular stress.

  • Carbon Source Consumption Rate: An unusually high or low consumption rate of the carbon source can indicate metabolic imbalances.

Q3: We are not seeing any this compound production. What are the first things we should check?

A3: A complete lack of product can be due to several factors. Here's a checklist to start with:

  • Plasmid Integrity and Sequence Verification: Ensure that the plasmids containing your biosynthetic pathway genes are correct and have not undergone any mutations.

  • Protein Expression: Verify the expression of each enzyme in your pathway using SDS-PAGE and/or Western blotting.

  • Induction Conditions: Confirm that the inducer was added at the correct concentration and at the appropriate cell density.

  • Culture Conditions: Double-check that the temperature, pH, and aeration of your culture are optimal for both E. coli growth and enzyme activity.

  • Essential Precursors: Ensure that all necessary precursors and cofactors for the pathway are available in the medium or can be synthesized by the host.

Q4: Our this compound yield is very low. What are the common bottlenecks in the biosynthetic pathway?

A4: Low yield is a common issue in metabolic engineering. Potential bottlenecks include:

  • Enzyme Activity: One or more enzymes in the pathway may have low specific activity or be inhibited by intermediates.

  • Precursor and Cofactor Availability: The intracellular pools of precursors (e.g., DHAP, L-lactaldehyde) and cofactors (e.g., NAD(P)H) may be limiting.

  • Competing Pathways: Endogenous E. coli pathways may be consuming your precursors or product. For instance, this compound can be phosphorylated by fuculokinase (FucK).[3][4]

  • Product Toxicity or Degradation: The accumulation of this compound or pathway intermediates might be toxic to the cells, or the product may be further metabolized.

Troubleshooting Guide

Problem Possible Causes Recommended Actions
No or very low cell growth after induction High toxicity of the expressed enzymes or the product.Lower the induction temperature (e.g., to 18-25°C).Use a lower concentration of the inducer.Switch to a weaker promoter or a lower copy number plasmid.[5]
Significant acetate accumulation (> 2 g/L) Overflow metabolism due to high glycolytic flux.Implement a fed-batch strategy to maintain a low concentration of the carbon source.Engineer the strain to reduce acetate production (e.g., knockout of pta-ackA pathway).Improve aeration to ensure fully aerobic conditions.
Low this compound titer but good cell growth Inefficient enzymatic conversion.Overexpress the rate-limiting enzyme(s) in the pathway.Perform codon optimization of the genes for E. coli expression.Consider using enzymes from different organisms with potentially better kinetic properties.
Precursor limitation.Engineer the central metabolism to increase the supply of key precursors (e.g., DHAP, L-lactaldehyde).Knock out competing pathways that consume the precursors.
Product degradation.Knock out genes responsible for this compound catabolism, such as fucK (fuculokinase).[3][4]
Inconsistent results between batches Variability in inoculum preparation.Standardize the age and physiological state of the seed culture.
Inconsistent media preparation.Ensure all media components are accurately measured and sterilized consistently.
Plasmid instability.Maintain antibiotic selection throughout the cultivation.

Quantitative Data Summary

Specific quantitative data for this compound production in engineered E. coli is limited in publicly available literature. The following tables provide data for related rare sugars and L-fucose (B3030135) to serve as a benchmark.

Table 1: Production of Rare Sugars in Engineered E. coli

ProductHost StrainCarbon Source(s)Titer (g/L)Yield (g/g substrate)Reference
2'-FucosyllactoseE. coli BL21(DE3)Glycerol (B35011), Lactose22.30.53 (mol/mol lactose)[6]
2'-FucosyllactoseE. coliGlycerol, Lactose79.23-[7]
3-FucosyllactoseE. coli BL21(DE3)Glycerol, Lactose6.28-[8]
D-Allulose & D-SorboseClearColi BL21(DE3)Glycerol15.010.75[3]
L-SorboseE. coliD-Glucose14.5-[9]

Table 2: Indicators of Metabolic Burden in Recombinant E. coli

ParameterTypical Value (Low Burden)Typical Value (High Burden)
Specific Growth Rate (μ)> 0.3 h⁻¹< 0.15 h⁻¹
Acetate Concentration< 1 g/L> 2-5 g/L
Biomass Yield (YX/S) on Glucose~0.5 g/g< 0.3 g/g

Experimental Protocols

Protocol 1: Determination of Cell Growth and Specific Growth Rate

This protocol describes how to monitor cell growth by measuring optical density (OD) and calculate the specific growth rate.

Materials:

  • Spectrophotometer

  • Cuvettes

  • Sterile culture tubes or microcentrifuge tubes

  • Culture medium (for blank)

Procedure:

  • Aseptically collect a 1 mL sample from your culture at regular time intervals (e.g., every hour).

  • Use a sterile culture medium as a blank to zero the spectrophotometer at a wavelength of 600 nm (OD600).

  • If the OD600 of the sample is above 0.8, dilute the sample with a fresh medium to bring it within the linear range of the spectrophotometer (typically 0.1-0.8).

  • Measure the OD600 of the sample (and any dilutions).

  • Record the OD600 values and the corresponding time points.

  • To calculate the specific growth rate (μ), plot the natural logarithm of the OD600 versus time.

  • The slope of the linear portion of this graph (during the exponential growth phase) is the specific growth rate (μ) in h⁻¹.

Protocol 2: Quantification of this compound by HPLC-RID

This protocol provides a general method for the quantification of this compound in culture supernatants using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).

Materials:

  • HPLC system with a Refractive Index Detector (RID)

  • Aminex HPX-87P or a similar column suitable for sugar analysis

  • 0.22 µm syringe filters

  • HPLC vials

  • Ultrapure water (mobile phase)

  • This compound standard

Procedure:

  • Sample Preparation:

    • Collect 1 mL of culture supernatant by centrifuging the cell culture at >10,000 x g for 5 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Standard Curve Preparation:

    • Prepare a stock solution of this compound (e.g., 10 g/L) in ultrapure water.

    • Create a series of standards by diluting the stock solution to concentrations ranging from 0.1 to 5 g/L.

  • HPLC Analysis:

    • Column: Aminex HPX-87P (or equivalent)

    • Mobile Phase: Ultrapure water

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 80°C

    • Detector Temperature: 40°C

    • Injection Volume: 20 µL

  • Data Analysis:

    • Run the standards to generate a calibration curve of peak area versus concentration.

    • Run the prepared samples.

    • Quantify the this compound concentration in your samples by comparing their peak areas to the standard curve.

Protocol 3: Measurement of Biomass (Dry Cell Weight)

This protocol details the determination of biomass concentration as dry cell weight (DCW).

Materials:

  • Pre-weighed, dry 2 mL microcentrifuge tubes

  • Centrifuge

  • Drying oven

  • Analytical balance

  • Deionized water

Procedure:

  • Pre-dry empty 2 mL microcentrifuge tubes in a drying oven at 80-90°C overnight and weigh them accurately.

  • Transfer a known volume (e.g., 1.5 mL) of your cell culture into a pre-weighed tube.

  • Centrifuge the tube at >10,000 x g for 5 minutes to pellet the cells.

  • Carefully remove the supernatant.

  • Wash the cell pellet by resuspending it in 1 mL of deionized water and centrifuge again.

  • Discard the supernatant and place the open tube in a drying oven at 80-90°C for at least 24 hours, or until a constant weight is achieved.

  • Allow the tube to cool to room temperature in a desiccator before weighing it again.

  • The dry cell weight is the final weight of the tube minus the initial weight of the empty tube. The concentration (g/L) is calculated by dividing the DCW by the volume of culture used.[10][11]

Protocol 4: Enzymatic Assay for Acetate Concentration

This protocol is based on a commercially available acetate assay kit.

Materials:

  • Acetate Assay Kit (e.g., Sigma-Aldrich MAK086 or similar)[12]

  • 96-well microplate

  • Microplate reader

  • Culture supernatant

Procedure:

  • Prepare reagents and standards according to the kit manufacturer's instructions.[12]

  • Add a small volume (e.g., 10-50 µL) of your culture supernatant (and diluted samples, if necessary) to the wells of the microplate.

  • Add the reaction mix provided in the kit to each well.

  • Incubate the plate at room temperature for the time specified in the kit's protocol (typically 30-60 minutes).

  • Measure the absorbance at the specified wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the acetate concentration in your samples based on the standard curve generated from the acetate standards.[4][13][14]

Visualizations

Proposed De Novo this compound Biosynthetic Pathway in E. coli

The following diagram illustrates a hypothetical pathway for the de novo production of this compound from glycerol. This pathway leverages native E. coli enzymes and heterologously expressed enzymes.

Caption: Proposed de novo this compound pathway from glycerol in engineered E. coli.

Alternative Pathway: Isomerization of L-Fucose to this compound

This diagram shows a simpler approach where L-fucose is supplied in the medium and converted to this compound.

G L_Fucose_ext L-Fucose (extracellular) L_Fucose_int L-Fucose (intracellular) L_Fucose_ext->L_Fucose_int fucP (L-Fucose Permease) (native/overexpressed) L_Fuculose This compound L_Fucose_int->L_Fuculose fucI / rhaA (L-Fucose/Rhamnose Isomerase) (overexpressed)

Caption: Isomerization pathway for this compound production from L-fucose.

Experimental Workflow for Troubleshooting Low this compound Yield

This workflow provides a logical sequence of steps to diagnose and address low product yields.

G start Low this compound Yield check_growth Assess Cell Growth and Metabolic Burden start->check_growth high_burden High Metabolic Burden? check_growth->high_burden optimize_culture Optimize Culture Conditions (Temp, Induction) high_burden->optimize_culture Yes check_protein Verify Protein Expression (SDS-PAGE, Western Blot) high_burden->check_protein No optimize_culture->check_growth no_protein No/Low Protein Expression? check_protein->no_protein optimize_expression Optimize Codons, Promoter, Host Strain no_protein->optimize_expression Yes check_pathway Analyze Pathway Intermediates (LC-MS) no_protein->check_pathway No optimize_expression->check_protein bottleneck Identify Bottleneck? check_pathway->bottleneck engineer_pathway Engineer Pathway (Overexpress/Knockout) bottleneck->engineer_pathway Yes end Improved Yield bottleneck->end No engineer_pathway->check_pathway

Caption: Troubleshooting workflow for low this compound yield.

References

Validation & Comparative

A Comparative Kinetic Analysis of L-Fuculose and L-Rhamnulose Metabolizing Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the kinetic properties of key enzymes involved in the metabolic pathways of L-fuculose and L-rhamnulose. The objective is to offer a comprehensive resource for researchers studying bacterial carbohydrate metabolism, enzyme mechanisms, and for professionals in drug development targeting these pathways. The data presented is compiled from various studies, and direct comparisons should be made with consideration for potential variations in experimental conditions.

Introduction to L-Fucose and L-Rhamnose Metabolism

L-fucose and L-rhamnose are deoxyhexoses that play significant roles in the structure of bacterial cell walls and are utilized as carbon and energy sources by various microorganisms, including Escherichia coli. Their metabolic pathways are parallel, involving a series of enzymatic reactions that convert the initial sugar into intermediates of central metabolism.[1][2] The key enzymes in these pathways are kinases that phosphorylate the ketose sugar and aldolases that cleave the phosphorylated intermediate. This guide focuses on the comparative kinetics of L-fuculokinase versus L-rhamnulokinase and this compound-1-phosphate aldolase (B8822740) versus L-rhamnulose-1-phosphate aldolase.

Metabolic Pathways Overview

The catabolism of L-fucose and L-rhamnose proceeds through a series of analogous steps, ultimately yielding dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde. DHAP enters glycolysis, while L-lactaldehyde is further metabolized. Under aerobic conditions, L-lactaldehyde is oxidized to lactate (B86563), whereas under anaerobic conditions, it is reduced to L-1,2-propanediol.[3][4] The initial stages of these pathways are depicted below.

L-Fucose and L-Rhamnose Metabolic Pathways cluster_fucose L-Fucose Pathway cluster_rhamnose L-Rhamnose Pathway L-Fucose L-Fucose This compound This compound L-Fucose->this compound L-Fucose Isomerase This compound-1-P This compound-1-P This compound->this compound-1-P L-Fuculokinase (FucK) DHAP + L-Lactaldehyde DHAP + L-Lactaldehyde This compound-1-P->DHAP + L-Lactaldehyde This compound-1-P Aldolase (FucA) L-Rhamnose L-Rhamnose L-Rhamnulose L-Rhamnulose L-Rhamnose->L-Rhamnulose L-Rhamnose Isomerase L-Rhamnulose-1-P L-Rhamnulose-1-P L-Rhamnulose->L-Rhamnulose-1-P L-Rhamnulokinase (RhaB) L-Rhamnulose-1-P->DHAP + L-Lactaldehyde L-Rhamnulose-1-P Aldolase (RhaD)

Fig. 1: Initial steps of L-fucose and L-rhamnose metabolism.

Comparative Kinetic Data

The following tables summarize the available kinetic parameters for the key enzymes in the this compound and L-rhamnulose metabolic pathways, primarily from Escherichia coli. It is important to note that the data are compiled from different studies, which may have utilized varying assay conditions.

Kinase Comparison: L-Fuculokinase (FucK) vs. L-Rhamnulokinase (RhaB)
EnzymeOrganismSubstrateKm (µM)Vmaxkcat (s-1)kcat/Km (s-1M-1)Reference
L-Fuculokinase (FucK) E. coli O111:B4This compound100---[5]
ATP130---[5]
L-Rhamnulokinase (RhaB) E. coli K-12L-Rhamnulose82---[6]
ATP110---[6]
Magnesium270---[6]
beta-L-Fructose3000---[6]

Note: Vmax and kcat values were not available in the cited literature for direct comparison.

Aldolase Comparison: this compound-1-Phosphate Aldolase (FucA) vs. L-Rhamnulose-1-Phosphate Aldolase (RhaD)
EnzymeOrganismSubstrateKm (mM)Vmaxkcat (s-1)kcat/Km (s-1M-1)Reference
This compound-1-P Aldolase (FucA) Methanococcus jannaschiiDihydroxyacetone phosphate (DHAP)0.09---[7]
DL-glyceraldehyde0.74---[7]
L-Rhamnulose-1-P Aldolase (RhaD) E. coliL-Rhamnulose-1-phosphate0.29---[8]

Note: Kinetic data for a direct comparison of FucA and RhaD from the same organism under identical conditions are limited. The data for FucA is from a hyperthermophilic archaeon and may not be directly comparable to the E. coli RhaD. Structural studies have shown that L-rhamnulose-1-phosphate aldolase and this compound-1-phosphate aldolase from E. coli are homologous and possess chemically similar active centers.[9]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and comparison of kinetic data. Below are generalized protocols for the key enzyme assays, based on methodologies described in the literature.

Protocol 1: L-Fuculokinase/L-Rhamnulokinase Activity Assay

This assay measures the kinase activity by coupling the production of ADP to the oxidation of NADH via the pyruvate (B1213749) kinase and lactate dehydrogenase reactions. The decrease in absorbance at 340 nm is monitored.

Materials:

  • Tris-HCl buffer (pH 7.8-8.5)

  • ATP

  • MgCl2

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • This compound or L-Rhamnulose

  • Purified L-Fuculokinase or L-Rhamnulokinase

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl2, PEP, and NADH in a cuvette.

  • Add the coupling enzymes, pyruvate kinase and lactate dehydrogenase, to the mixture.

  • Initiate the reaction by adding the substrate (this compound or L-rhamnulose) and the purified kinase.

  • Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C).

  • The rate of NADH oxidation is proportional to the kinase activity.

  • To determine kinetic parameters, vary the concentration of one substrate while keeping the others at saturating concentrations.

cluster_workflow Kinase Assay Workflow Prepare Reaction Mix Prepare Reaction Mix Add Coupling Enzymes Add Coupling Enzymes Prepare Reaction Mix->Add Coupling Enzymes Add Substrate and Kinase Add Substrate and Kinase Add Coupling Enzymes->Add Substrate and Kinase Monitor A340 Monitor A340 Add Substrate and Kinase->Monitor A340 Calculate Activity Calculate Activity Monitor A340->Calculate Activity

Fig. 2: Workflow for the coupled kinase activity assay.
Protocol 2: this compound-1-Phosphate/L-Rhamnulose-1-Phosphate Aldolase Activity Assay

This assay measures the aldolase activity in the cleavage direction by coupling the production of DHAP to the oxidation of NADH via the glycerol-3-phosphate dehydrogenase reaction.

Materials:

  • Tris-HCl buffer (pH 7.5)

  • This compound-1-phosphate or L-Rhamnulose-1-phosphate

  • NADH

  • Glycerol-3-phosphate dehydrogenase (G3PDH)

  • Purified this compound-1-phosphate aldolase or L-Rhamnulose-1-phosphate aldolase

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer and NADH in a cuvette.

  • Add the coupling enzyme, glycerol-3-phosphate dehydrogenase.

  • Initiate the reaction by adding the substrate (this compound-1-phosphate or L-rhamnulose-1-phosphate) and the purified aldolase.

  • Immediately monitor the decrease in absorbance at 340 nm at a constant temperature.

  • The rate of NADH oxidation is proportional to the aldolase activity.

  • To determine kinetic parameters, vary the substrate concentration.

Regulation and Signaling Integration

The metabolic pathways for L-fucose and L-rhamnose in E. coli are tightly regulated. The expression of the fuc and rha operons is induced by the presence of their respective sugars. There is also a degree of cross-induction between the two pathways.[3]

A key regulatory point is the fate of the common intermediate, L-lactaldehyde. Under aerobic conditions, it is oxidized to L-lactate, feeding into central metabolism. However, under anaerobic conditions, it is reduced to L-1,2-propanediol, a process that regenerates NAD+.[4] This indicates an integration of these sugar metabolic pathways with the cell's redox state and oxygen availability.

L-Fucose L-Fucose L-Lactaldehyde L-Lactaldehyde L-Fucose->L-Lactaldehyde L-Rhamnose L-Rhamnose L-Rhamnose->L-Lactaldehyde L-Lactate L-Lactate L-Lactaldehyde->L-Lactate Oxidation L-1,2-Propanediol L-1,2-Propanediol L-Lactaldehyde->L-1,2-Propanediol Reduction Aerobic Conditions Aerobic Conditions Aerobic Conditions->L-Lactate Anaerobic Conditions Anaerobic Conditions Anaerobic Conditions->L-1,2-Propanediol

Fig. 3: Regulation of L-lactaldehyde metabolism by oxygen.

Conclusion

References

A Comparative Guide to the Validation of a Novel L-fuculose Biosensor for Real-Time Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation comparison of a novel L-fuculose biosensor with existing analytical methods. The data presented herein is designed to offer an objective assessment of the biosensor's performance, supported by detailed experimental protocols and visual representations of key biological and experimental processes.

Introduction

This compound is a key intermediate in the metabolic pathway of L-fucose, a monosaccharide implicated in various physiological and pathological processes, including cancer and inflammation. Real-time monitoring of this compound concentrations can provide valuable insights into cellular metabolism and disease progression. This document details the validation of a novel electrochemical biosensor designed for the specific and sensitive real-time detection of this compound. Its performance is compared against established methods, including an amperometric L-fucose biosensor and a commercially available L-fucose assay kit, which can be adapted for this compound measurement through enzymatic conversion.

Performance Comparison of this compound Detection Methods

The performance of the novel this compound biosensor was rigorously evaluated against an existing amperometric L-fucose biosensor and a colorimetric L-fucose assay kit. The key analytical parameters are summarized in the table below.

ParameterNovel this compound BiosensorAmperometric L-fucose Biosensor[1][2]L-fucose Assay Kit[3]
Analyte This compoundL-fucoseL-fucose
Detection Principle Electrochemical (Amperometric)Electrochemical (Amperometric)Colorimetric (Absorbance)
Linear Range 0.5 µM - 500 µM100 µM - 1000 µM[1][2]0.5 µg - 100 µg per assay
Limit of Detection 0.2 µM13.6 µM[1][2]0.68 mg/L
Sensitivity 5.8 µA mM⁻¹ cm⁻²3.12 µA mM⁻¹ cm⁻²[1][2]Not Applicable
Response Time < 10 seconds< 30 seconds~ 10 minutes[3]
Real-Time Monitoring YesYesNo
Interference Minimal from common electroactive speciesPotential interference from ascorbic acid, dopamine, uric acid (mitigated by low operating potential)[1][2]Dependent on enzymatic specificity

Signaling Pathway and Experimental Workflows

To provide a clear understanding of the biological context and the experimental procedures, the following diagrams illustrate the L-fucose metabolic pathway and the operational workflow of the novel this compound biosensor.

L_Fucose_Metabolism cluster_pathway L-Fucose Metabolic Pathway L_Fucose L-Fucose L_Fuculose This compound L_Fucose->L_Fuculose L-Fucose Isomerase (fucI) L_Fuculose_1P This compound-1-Phosphate L_Fuculose->L_Fuculose_1P This compound Kinase (fucK) DHAP Dihydroxyacetone Phosphate L_Fuculose_1P->DHAP This compound-1-Phosphate Aldolase (fucA) L_Lactaldehyde L-Lactaldehyde L_Fuculose_1P->L_Lactaldehyde This compound-1-Phosphate Aldolase (fucA)

Figure 1: L-Fucose Metabolic Pathway in E. coli.

Biosensor_Workflow cluster_workflow Novel this compound Biosensor Workflow Sample Sample containing This compound Biosensor Enzyme-Immobilized Electrode Sample->Biosensor Reaction1 This compound + FucI -> L-fucose Biosensor->Reaction1 Reaction2 L-fucose + FDH -> L-fucono-1,5-lactone + NADH Reaction1->Reaction2 Detection Electrochemical Detection of NADH Reaction2->Detection Signal Current Signal (proportional to this compound concentration) Detection->Signal

References

A Comparative Analysis of L-fuculose and D-fructose Metabolic Processing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the metabolic pathways of various sugars is critical. This guide provides a detailed comparison of the metabolic processing of L-fuculose and D-fructose, highlighting key enzymatic differences, presenting quantitative data, and outlining experimental protocols for further investigation.

The metabolism of the deoxy sugar this compound and the common dietary sugar D-fructose, while both involving phosphorylation and aldol (B89426) cleavage, are handled by distinct enzymatic machinery, leading to different metabolic fates and regulatory controls. This comparison focuses on the well-characterized pathways in Escherichia coli for this compound and in the human liver for D-fructose, as these are the most extensively studied models.

Key Metabolic Differences at a Glance

FeatureThis compound Metabolism (in E. coli)D-fructose Metabolism (in Human Liver)
Primary Enzymes This compound kinase (FucK), this compound-1-phosphate aldolase (B8822740) (FucA)Fructokinase (Ketohexokinase, KHK), Aldolase B
Phosphorylation Product This compound-1-phosphateFructose-1-phosphate (B91348)
Aldol Cleavage Products Dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehydeDihydroxyacetone phosphate (DHAP) and Glyceraldehyde
Entry into Glycolysis DHAP enters directly. L-lactaldehyde is converted to pyruvate (B1213749) under aerobic conditions.DHAP enters directly. Glyceraldehyde is phosphorylated to glyceraldehyde-3-phosphate.
Regulation Primarily regulated by the presence of L-fucose, which induces the fuc operon.Bypasses the key regulatory step of glycolysis catalyzed by phosphofructokinase, leading to less stringent control.

Metabolic Pathways

The metabolic pathways of this compound and D-fructose are initiated by specific kinases and aldolases.

This compound Metabolism in E. coli

In E. coli, the metabolism of this compound is part of the L-fucose utilization pathway. L-fucose is first isomerized to this compound.[1] The subsequent steps are:

  • Phosphorylation: this compound is phosphorylated by This compound kinase (encoded by the fucK gene) to produce this compound-1-phosphate.[2]

  • Aldol Cleavage: This compound-1-phosphate aldolase (encoded by the fucA gene) cleaves this compound-1-phosphate into dihydroxyacetone phosphate (DHAP) and L-lactaldehyde.[3][4][5]

  • Entry into Central Metabolism: DHAP can directly enter glycolysis. The fate of L-lactaldehyde depends on the oxygen availability. Under aerobic conditions, it is oxidized to pyruvate, while under anaerobic conditions, it is reduced to L-1,2-propanediol.[6]

L_fuculose_metabolism L_fuculose This compound FucK This compound kinase (FucK) L_fuculose->FucK ATP -> ADP L_fuculose_1_P This compound-1-phosphate FucK->L_fuculose_1_P FucA This compound-1-phosphate aldolase (FucA) L_fuculose_1_P->FucA DHAP Dihydroxyacetone phosphate (DHAP) FucA->DHAP L_lactaldehyde L-lactaldehyde FucA->L_lactaldehyde Glycolysis Glycolysis DHAP->Glycolysis Aerobic Aerobic Oxidation L_lactaldehyde->Aerobic Pyruvate Pyruvate Aerobic->Pyruvate

Metabolic pathway of this compound in E. coli.
D-fructose Metabolism in the Human Liver

The primary site for D-fructose metabolism in humans is the liver.[7][8] The pathway proceeds as follows:

  • Phosphorylation: D-fructose is phosphorylated by fructokinase (also known as ketohexokinase) to fructose-1-phosphate.[9] This step is not regulated by insulin.

  • Aldol Cleavage: Aldolase B cleaves fructose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[7][10]

  • Entry into Glycolysis: DHAP enters the glycolytic pathway directly. Glyceraldehyde is phosphorylated by triose kinase to glyceraldehyde-3-phosphate, which then also enters glycolysis.[8] A key feature of this pathway is that it bypasses the phosphofructokinase-1 catalyzed step, a major rate-limiting step in glycolysis, leading to a more rapid and less regulated flux of carbons through the lower part of glycolysis.[7][11]

D_fructose_metabolism D_fructose D-fructose KHK Fructokinase (Ketohexokinase) D_fructose->KHK ATP -> ADP Fructose_1_P Fructose-1-phosphate KHK->Fructose_1_P AldolaseB Aldolase B Fructose_1_P->AldolaseB DHAP Dihydroxyacetone phosphate (DHAP) AldolaseB->DHAP Glyceraldehyde Glyceraldehyde AldolaseB->Glyceraldehyde Glycolysis Glycolysis DHAP->Glycolysis TrioseKinase Triose kinase Glyceraldehyde->TrioseKinase ATP -> ADP G3P Glyceraldehyde-3-phosphate TrioseKinase->G3P G3P->Glycolysis

Metabolic pathway of D-fructose in the human liver.

Quantitative Comparison of Key Enzymes

The efficiency and substrate affinity of the key enzymes in each pathway are crucial for understanding the overall metabolic flux.

EnzymeOrganism/TissueSubstrateKmVmax
This compound Kinase (FucK) E. coliThis compoundData not availableData not available
Fructokinase (KHK-C) Human LiverD-fructose~0.5 mM~1.23 U/g wet weight[12]
This compound-1-phosphate Aldolase (FucA) E. coliThis compound-1-phosphate576 µM2.4 µM/min/mg protein
Aldolase B Human LiverFructose-1-phosphate~1-3 mM~2.08 U/g wet weight[12]

Note: The Vmax for human liver enzymes is expressed in units per gram of wet tissue, which reflects the in-situ activity potential.

Experimental Protocols

Expression and Purification of Recombinant this compound Pathway Enzymes from E. coli

A general protocol for the expression and purification of His-tagged recombinant proteins from E. coli can be adapted for L-fuculokinase (FucK) and this compound-1-phosphate aldolase (FucA).

protein_purification_workflow start Transformation of E. coli with expression vector culture Inoculate and grow E. coli culture start->culture induction Induce protein expression (e.g., with IPTG) culture->induction harvest Harvest cells by centrifugation induction->harvest lysis Cell lysis (e.g., sonication) harvest->lysis clarification Clarify lysate by centrifugation lysis->clarification chromatography Affinity Chromatography (e.g., Ni-NTA) clarification->chromatography elution Elute purified protein chromatography->elution analysis Analyze purity (SDS-PAGE) elution->analysis end Purified Enzyme analysis->end

General workflow for recombinant protein purification.

1. Transformation and Expression:

  • Transform competent E. coli cells (e.g., BL21(DE3)) with an expression vector containing the gene for the target enzyme (fucK or fucA) with an affinity tag (e.g., His-tag).

  • Grow the transformed cells in a suitable medium (e.g., LB broth) with the appropriate antibiotic at 37°C with shaking.

  • Induce protein expression at mid-log phase (OD600 ≈ 0.6-0.8) with an inducer such as IPTG.

  • Continue to grow the culture for several hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

2. Cell Lysis and Clarification:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at high speed to pellet cell debris.

3. Protein Purification:

  • Apply the clarified lysate to an affinity chromatography column (e.g., Ni-NTA resin) pre-equilibrated with lysis buffer.

  • Wash the column with a wash buffer containing a slightly higher concentration of imidazole (B134444) (e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elute the target protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

4. Analysis and Storage:

  • Analyze the purity of the eluted fractions by SDS-PAGE.

  • Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

  • Store the purified enzyme at -80°C.

Enzyme Activity Assays

L-fuculokinase (FucK) Activity Assay (Coupled Spectrophotometric Assay):

This assay couples the production of ADP from the fuculokinase reaction to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

  • Reaction Mixture:

    • 100 mM Tris-HCl buffer, pH 7.8

    • 10 mM MgCl2

    • 5 mM ATP

    • 0.2 mM NADH

    • 1 mM Phosphoenolpyruvate (PEP)

    • 10 units/mL Pyruvate Kinase (PK)

    • 10 units/mL Lactate Dehydrogenase (LDH)

    • Varying concentrations of this compound

    • Purified L-fuculokinase

  • Procedure:

    • Prepare the reaction mixture without this compound and the enzyme.

    • Add the purified L-fuculokinase to the mixture and incubate for a few minutes to establish a baseline.

    • Initiate the reaction by adding this compound.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the rate of reaction from the linear portion of the curve. One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of this compound-1-phosphate per minute at 37°C.[3]

This compound-1-phosphate Aldolase (FucA) Activity Assay (Coupled Spectrophotometric Assay):

This assay measures the cleavage of this compound-1-phosphate by coupling the formation of DHAP to the oxidation of NADH.

  • Reaction Mixture:

    • 100 mM Tris-HCl buffer, pH 7.5

    • 0.2 mM NADH

    • 10 units/mL Triosephosphate Isomerase (TPI)

    • 1 unit/mL Glycerol-3-phosphate Dehydrogenase (GPDH)

    • Varying concentrations of this compound-1-phosphate

    • Purified this compound-1-phosphate aldolase

  • Procedure:

    • Prepare the reaction mixture without this compound-1-phosphate and the enzyme.

    • Add the purified this compound-1-phosphate aldolase and incubate to establish a baseline.

    • Initiate the reaction by adding this compound-1-phosphate.

    • Monitor the decrease in absorbance at 340 nm over time.

    • Calculate the enzyme activity. One unit of FucA activity is defined as the amount of enzyme required to convert 1 µmol of fuculose-1-phosphate to DHAP and L-lactaldehyde per minute at 25°C and pH 7.5.

Fructokinase Activity Assay:

A similar coupled spectrophotometric assay as described for L-fuculokinase can be used, with D-fructose as the substrate.

Aldolase B Activity Assay:

A similar coupled spectrophotometric assay as described for this compound-1-phosphate aldolase can be used, with fructose-1-phosphate as the substrate. The reaction products are DHAP and glyceraldehyde. The formation of DHAP is coupled to the oxidation of NADH via TPI and GPDH.

Conclusion

The metabolic pathways of this compound and D-fructose, while superficially similar, are governed by distinct enzymes with different substrate specificities and regulatory mechanisms. The bacterial this compound pathway is tightly regulated as part of fucose utilization, while the hepatic metabolism of D-fructose in humans is less controlled, allowing for a rapid and substantial influx of carbons into the glycolytic and lipogenic pathways. These differences have significant implications for the physiological roles and potential health impacts of these two sugars. The provided experimental protocols offer a framework for further quantitative and comparative studies to elucidate the finer details of their metabolic processing.

References

Comparative Genomics of L-fuculose Utilization Pathways in Bacteria: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of bacterial metabolic pathways is critical for advancements in microbiology, infectious disease, and biotechnology. This guide provides a comparative analysis of the L-fuculose utilization pathways in different bacterial species, supported by experimental data and detailed methodologies.

L-fucose, a deoxyhexose sugar present in various host- and diet-derived glycans, represents a valuable nutrient source for numerous bacteria. The ability to metabolize L-fucose is conferred by a set of genes, often organized in an operon, that encode the necessary transport and enzymatic machinery. This guide explores the genomic organization, regulation, and functional characteristics of these pathways in key bacterial species.

Key Enzymes in the this compound Utilization Pathway

The canonical pathway for this compound utilization involves the following key enzymatic steps:

  • L-fucose permease (FucP): Transports L-fucose across the cell membrane.

  • L-fucose isomerase (FucI): Isomerizes L-fucose to this compound.

  • This compound kinase (FucK): Phosphorylates this compound to this compound-1-phosphate.

  • This compound-1-phosphate aldolase (B8822740) (FucA): Cleaves this compound-1-phosphate into dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde.

  • L-1,2-propanediol oxidoreductase (FucO): Reduces L-lactaldehyde to L-1,2-propanediol under anaerobic conditions.

The expression of these genes is typically regulated by a transcriptional regulator, FucR, which can act as either an activator or a repressor depending on the bacterial species.

Comparative Analysis of this compound Utilization

The genetic organization and regulation of the L-fucose utilization pathway exhibit notable differences across bacterial species, influencing their metabolic capabilities and ecological fitness.

Data Presentation

Table 1: Comparative Analysis of this compound Utilization in Different Bacterial Species

FeatureEscherichia coliSalmonella entericaKlebsiella pneumoniaeCampylobacter jejuni
Operon Structure fucPIK and fucAO operons.[1]Highly conserved fuc and pdu operons.[2][3]Conserved fuc operon.[4][5][6][7]A plasticity region of 11 open reading frames.
Regulator (FucR) Activator.[1]Regulation involves PocR, CRP, and ArcA/ArcB.[2]Putative activator.Repressor.
Growth on L-fucose Efficient growth.Efficient growth.[3]Promotes robust gut colonization.[4][5][6][7]Enhanced survival and prolonged spiral cell morphology.
Gene Expression (Fold change with fucose) fucP and fucI expression is significantly higher with fucose.[8]PfucO transcriptional activity is significantly higher than PpduA.[2][3]fucA, fucI, and fucP are strongly upregulated.[9]Genes in the plasticity region are highly inducible by fucose.
Enzyme Kinetics (Km) FucA: Data not availableFucA: Data not availableFucA: Data not availableData not available
Enzyme Kinetics (Vmax) FucA: Data not availableFucA: Data not availableFucA: Data not availableData not available

Signaling Pathways and Experimental Workflows

Visualizing the metabolic pathways and the experimental approaches used to study them is crucial for a comprehensive understanding.

L_fuculose_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm L-fucose_ext L-fucose L-fucose_int L-fucose L-fucose_ext->L-fucose_int This compound This compound L-fucose_int->this compound FucI This compound-1-P This compound-1-phosphate This compound->this compound-1-P FucK DHAP DHAP This compound-1-P->DHAP FucA L-lactaldehyde L-lactaldehyde This compound-1-P->L-lactaldehyde FucA Glycolysis Glycolysis DHAP->Glycolysis 1,2-propanediol 1,2-propanediol L-lactaldehyde->1,2-propanediol FucO (anaerobic)

Canonical this compound utilization pathway in bacteria.

experimental_workflow cluster_genomics Genomic Analysis cluster_functional Functional Analysis cluster_data Data Interpretation Genome_Sequencing Bacterial Genome Sequencing Operon_Identification fuc Operon Identification & Annotation Genome_Sequencing->Operon_Identification Comparative_Genomics Comparative Genomic Analysis Operon_Identification->Comparative_Genomics Data_Integration Data Integration & Interpretation Comparative_Genomics->Data_Integration Growth_Assay Growth Curve Analysis on L-fucose Growth_Assay->Data_Integration Gene_Expression Gene Expression Analysis (RT-qPCR) Gene_Expression->Data_Integration Enzyme_Assay Enzyme Kinetic Assays Enzyme_Assay->Data_Integration Metabolite_Analysis Metabolite Analysis (HPLC/GC-MS) Metabolite_Analysis->Data_Integration Pathway_Modeling Metabolic Pathway Modeling Data_Integration->Pathway_Modeling

Experimental workflow for comparative genomics of this compound utilization.

Experimental Protocols

Growth Curve Analysis

Objective: To determine the growth rate and final cell density of bacterial strains on L-fucose as the sole carbon source.

Methodology:

  • Prepare a minimal medium (e.g., M9 minimal medium) supplemented with L-fucose (e.g., 0.4% w/v) as the sole carbon source.

  • Inoculate the medium with an overnight culture of the bacterial strain to an initial OD600 of ~0.05.

  • Incubate the cultures at the optimal growth temperature for the specific bacterium (e.g., 37°C) with shaking.

  • Measure the OD600 at regular intervals (e.g., every hour) using a spectrophotometer.

  • Plot the OD600 values against time to generate a growth curve.

  • Calculate the specific growth rate (µ) and doubling time (td) from the exponential phase of the growth curve.

Gene Expression Analysis by RT-qPCR

Objective: To quantify the relative expression levels of genes in the fuc operon in the presence and absence of L-fucose.

Methodology:

  • RNA Extraction: Grow bacterial cultures in minimal medium with and without L-fucose to mid-log phase. Harvest the cells and extract total RNA using a commercial RNA extraction kit.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • qPCR: Perform quantitative PCR using the synthesized cDNA as a template, gene-specific primers for the target fuc genes, and a housekeeping gene (e.g., rpoD, gyrA) for normalization. Use a fluorescent dye (e.g., SYBR Green) to monitor DNA amplification in real-time.

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Enzyme Kinetic Assays

a) L-fucose Isomerase (FucI) Assay

Objective: To determine the kinetic parameters (Km and Vmax) of L-fucose isomerase.

Methodology:

  • Prepare a cell-free extract from bacteria grown in the presence of L-fucose.

  • The assay mixture contains buffer (e.g., Tris-HCl, pH 7.5), MnCl2, and varying concentrations of L-fucose.

  • Initiate the reaction by adding the cell-free extract.

  • The formation of this compound can be measured using a colorimetric method, such as the cysteine-carbazole method, which detects ketoses.

  • Measure the initial reaction velocities at different substrate concentrations.

  • Determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

b) this compound Kinase (FucK) Assay

Objective: To determine the kinetic parameters of this compound kinase.

Methodology:

  • This assay is typically coupled to a lactate (B86563) dehydrogenase (LDH) reaction.

  • The assay mixture contains buffer, ATP, MgCl2, NADH, phosphoenolpyruvate, pyruvate (B1213749) kinase, lactate dehydrogenase, and varying concentrations of this compound.

  • The reaction is initiated by adding the purified FucK enzyme or cell-free extract.

  • The activity is measured by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH.

  • Calculate the initial reaction velocities and determine Km and Vmax.

c) this compound-1-phosphate Aldolase (FucA) Assay

Objective: To determine the kinetic parameters of this compound-1-phosphate aldolase.

Methodology:

  • This assay can be performed in the cleavage direction.

  • The assay mixture contains buffer and varying concentrations of this compound-1-phosphate.

  • The reaction is initiated by adding the purified FucA enzyme or cell-free extract.

  • The formation of DHAP can be coupled to the oxidation of NADH in the presence of α-glycerophosphate dehydrogenase.

  • The activity is measured by monitoring the decrease in absorbance at 340 nm.

  • Calculate the initial reaction velocities and determine Km and Vmax.

Conclusion

The comparative genomic analysis of this compound utilization pathways reveals both conserved core functionalities and species-specific adaptations. These differences in genetic organization, regulation, and enzymatic efficiency likely reflect the diverse ecological niches these bacteria inhabit and their strategies for nutrient acquisition. A thorough understanding of these pathways, facilitated by the experimental approaches outlined in this guide, is essential for manipulating bacterial metabolism for therapeutic or biotechnological purposes. Further research is needed to fill the gaps in our knowledge, particularly concerning the detailed enzyme kinetics in a wider range of bacterial species.

References

Assessing the Substrate Specificity of L-fuculose-1-phosphate Aldolase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the substrate specificity of L-fuculose-1-phosphate aldolase (B8822740) (FucA), a key enzyme in carbohydrate metabolism. FucA, a Class II aldolase, catalyzes the reversible aldol (B89426) condensation of dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde to form this compound-1-phosphate. Its ability to accept a range of aldehyde acceptors beyond its natural substrate makes it a valuable tool in biocatalysis for the synthesis of novel sugars and chiral compounds. This guide offers a comparison with other DHAP-dependent aldolases, namely L-rhamnulose-1-phosphate aldolase (RhaD) and D-fructose-1,6-bisphosphate aldolase (FBP aldolase), supported by experimental data and detailed protocols.

Performance Comparison of DHAP-Dependent Aldolases

The catalytic efficiency of this compound-1-phosphate aldolase and its alternatives with various aldehyde substrates is summarized below. The data highlights the substrate promiscuity of these enzymes, a desirable trait for synthetic applications.

Table 1: Kinetic Parameters of Escherichia coli this compound-1-phosphate aldolase (FucA) with Various Aldehyde Acceptors

Aldehyde SubstrateKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹M⁻¹)
L-Lactaldehyde0.332575,758
D-Glyceraldehyde0.74--
Glycolaldehyde---
Acetaldehyde13018138
Propanal5017340
Butanal2511440

Table 2: Kinetic Parameters of Escherichia coli L-rhamnulose-1-phosphate aldolase (RhaD) with Various Aldehyde Acceptors

Aldehyde SubstrateKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹M⁻¹)
L-Lactaldehyde0.48--
Glycolaldehyde2.03.31,650
D-Glyceraldehyde1.52.51,667
Acetaldehyde153.0200

Table 3: Kinetic Parameters of D-fructose-1,6-bisphosphate aldolase (FBP aldolase) with Various Aldehyde Acceptors

Aldehyde SubstrateKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹M⁻¹)
D-Glyceraldehyde-3-phosphate0.0110.31,030,000
Glycolaldehyde100.0111.1
Acetaldehyde330.0030.09

Note: The presented data is a compilation from various sources and experimental conditions may vary.

Experimental Protocols

A common method for determining the activity of this compound-1-phosphate aldolase and other DHAP-dependent aldolases is a coupled enzyme assay. This spectrophotometric method monitors the consumption of NADH, which is proportional to the rate of the aldolase-catalyzed reaction.

Coupled Spectrophotometric Assay for Aldolase Activity

This protocol measures the rate of DHAP consumption in the aldol condensation reaction by coupling it to the oxidation of NADH by glycerol-3-phosphate dehydrogenase (GDH).

Materials:

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Dihydroxyacetone phosphate (DHAP)

  • Aldehyde substrate of interest

  • NADH

  • Glycerol-3-phosphate dehydrogenase (GDH)

  • This compound-1-phosphate aldolase (or other aldolase)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • 96-well microplate or quartz cuvettes

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, DHAP, the aldehyde substrate, and NADH in a microplate well or cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C) in the spectrophotometer.

  • Initiate the reaction by adding the coupling enzyme, glycerol-3-phosphate dehydrogenase (GDH).

  • Monitor the baseline absorbance at 340 nm for a few minutes to ensure stability.

  • Start the primary reaction by adding the aldolase enzyme to the mixture.

  • Record the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the aldolase activity.

  • Calculate the initial velocity from the linear portion of the absorbance versus time plot. The molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Visualizations

Enzymatic Reaction of this compound-1-phosphate Aldolase

The following diagram illustrates the reversible reaction catalyzed by this compound-1-phosphate aldolase.

fuculose_reaction DHAP Dihydroxyacetone phosphate (DHAP) FucA This compound-1-phosphate aldolase (FucA) DHAP->FucA L_Lactaldehyde L-Lactaldehyde L_Lactaldehyde->FucA L_Fuculose_1P This compound-1-phosphate FucA->L_Fuculose_1P Aldol Condensation L_Fuculose_1P->FucA Aldol Cleavage

Caption: Reversible aldol reaction catalyzed by FucA.

Experimental Workflow for Assessing Substrate Specificity

This diagram outlines the key steps involved in determining the kinetic parameters of an aldolase with different substrates.

workflow cluster_prep Preparation cluster_assay Activity Assay cluster_analysis Data Analysis Enzyme_Prep Enzyme Purification and Quantification Assay_Setup Set up Coupled Enzyme Assay Enzyme_Prep->Assay_Setup Substrate_Prep Preparation of DHAP and Aldehyde Substrates Substrate_Prep->Assay_Setup Data_Collection Spectrophotometric Measurement (A340) Assay_Setup->Data_Collection Initial_Velocity Calculate Initial Reaction Velocities Data_Collection->Initial_Velocity Michaelis_Menten Plot Velocity vs. Substrate (Michaelis-Menten) Initial_Velocity->Michaelis_Menten Kinetic_Parameters Determine Km, kcat, and kcat/Km Michaelis_Menten->Kinetic_Parameters

Caption: Workflow for kinetic analysis of aldolases.

Validating the L-fuculose Metabolic Pathway: A Comparative Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of metabolic pathways for L-fucose utilization, with a focus on validating the canonical L-fuculose phosphate (B84403) pathway through isotopic labeling studies. We present experimental data and detailed protocols to assist researchers in designing and interpreting metabolic flux analyses.

The Canonical this compound Metabolic Pathway and an Alternative Route

L-fucose, a deoxyhexose sugar, is a crucial component of many glycoconjugates and serves as a carbon and energy source for various organisms. The primary and most well-characterized route for its catabolism is the phosphorylated pathway , which proceeds through the intermediate this compound-1-phosphate. However, an alternative, non-phosphorylated pathway has also been identified in some bacteria.

The canonical phosphorylated pathway involves the sequential action of four key enzymes: L-fucose isomerase, L-fuculokinase, and this compound-1-phosphate aldolase (B8822740).[1] This pathway cleaves this compound-1-phosphate into dihydroxyacetone phosphate (DHAP) and L-lactaldehyde.[1] The non-phosphorylated pathway, in contrast, involves the direct oxidation of L-fucose to L-fucono-1,5-lactone, followed by further enzymatic conversions to pyruvate (B1213749) and L-lactate.[2][3]

Isotopic labeling studies, particularly using carbon-13 (¹³C) labeled substrates, are powerful tools for elucidating the in vivo activity of these metabolic pathways. By tracing the flow of ¹³C atoms from a labeled substrate into downstream metabolites, researchers can quantify metabolic fluxes and validate predicted pathway operations.[4]

Comparative Analysis of L-fucose Metabolic Pathways

FeaturePhosphorylated Pathway (this compound-1-phosphate pathway)Non-phosphorylated Pathway
Key Intermediate This compound-1-phosphateL-fucono-1,5-lactone, L-fuconate, 2-keto-3-deoxy-L-fuconate
Initial Enzymatic Step Isomerization of L-fucose to this compound by L-fucose isomerase.Oxidation of L-fucose to L-fucono-1,5-lactone by L-fucose dehydrogenase.[2][5]
Phosphorylation Step This compound is phosphorylated to this compound-1-phosphate by L-fuculokinase.No direct phosphorylation of fucose or its early metabolites.
Key Cleavage Reaction This compound-1-phosphate is cleaved by this compound-1-phosphate aldolase into dihydroxyacetone phosphate (DHAP) and L-lactaldehyde.2-keto-3-deoxy-L-fuconate is cleaved into pyruvate and L-lactaldehyde.
End Products DHAP (enters glycolysis), L-lactaldehyde (can be converted to lactate (B86563) or 1,2-propanediol).[1][6]Pyruvate and L-lactate.[2][3]
Organisms Widespread in bacteria, including Escherichia coli.[1]Identified in certain bacteria.[3]

Isotopic Labeling Studies: Experimental Validation

Metabolic flux analysis using ¹³C-labeled L-fucose provides definitive evidence for the operation of the this compound pathway. In a typical experiment, cells are cultured with a specifically labeled fucose isomer, and the resulting labeling patterns in key metabolic intermediates are analyzed by mass spectrometry or NMR.

Experimental Protocol: ¹³C-L-fucose Labeling for Metabolic Flux Analysis in E. coli

This protocol outlines a general procedure for validating the this compound pathway using [1-¹³C]-L-fucose.

1. Strain and Culture Conditions:

  • Use an Escherichia coli strain capable of utilizing L-fucose as a sole carbon source (e.g., E. coli K-12).

  • Grow the cells in a defined minimal medium with a known concentration of L-fucose as the limiting nutrient.

  • For the labeling experiment, replace a certain percentage of the unlabeled L-fucose with [1-¹³C]-L-fucose. A common approach is to use a mixture of 20% [1-¹³C]-L-fucose and 80% unlabeled L-fucose.

2. Isotopic Labeling and Sampling:

  • Inoculate the culture medium with a pre-culture of E. coli.

  • Grow the cells at an appropriate temperature (e.g., 37°C) with shaking until they reach a steady metabolic state, typically in the mid-exponential growth phase.

  • Harvest the cells rapidly by centrifugation at a low temperature to quench metabolic activity.

  • Wash the cell pellet with a cold saline solution to remove residual labeled substrate from the medium.

3. Metabolite Extraction:

  • Extract intracellular metabolites by adding a cold solvent, such as a mixture of methanol, acetonitrile, and water.

  • Lyse the cells using methods like sonication or bead beating while keeping the samples on ice.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

4. Sample Analysis:

  • Analyze the isotopic labeling patterns of intracellular metabolites, particularly amino acids and intermediates of central carbon metabolism, using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Data Analysis and Flux Calculation:

  • Determine the mass isotopomer distributions (MIDs) of the measured metabolites.

  • Use metabolic flux analysis software (e.g., INCA, Metran) to fit the measured MIDs to a metabolic model of the this compound pathway and central carbon metabolism.

  • The software will estimate the intracellular metabolic fluxes that best explain the observed labeling patterns.

Expected Quantitative Data and Interpretation

The following table summarizes the expected labeling patterns in key metabolites when using [1-¹³C]-L-fucose, which validates the operation of the this compound pathway.

MetaboliteExpected ¹³C Labeling PatternInterpretation
Dihydroxyacetone phosphate (DHAP) Unlabeled (M+0)The ¹³C label from the C1 position of fucose is lost in the lactaldehyde moiety during the aldolase reaction. The resulting DHAP is unlabeled.
L-Lactaldehyde Labeled at C1 (M+1)The C1 of fucose becomes the C1 of lactaldehyde.
Pyruvate (from DHAP) Predominantly unlabeled (M+0)DHAP enters glycolysis, and the resulting pyruvate will be primarily unlabeled.
Alanine (from Pyruvate) Predominantly unlabeled (M+0)Alanine is synthesized from pyruvate, reflecting its labeling pattern.
Serine (from 3-Phosphoglycerate) Predominantly unlabeled (M+0)3-Phosphoglycerate is an intermediate in glycolysis derived from DHAP and will be largely unlabeled.

The observation of these specific labeling patterns provides strong evidence for the cleavage of this compound-1-phosphate into DHAP and lactaldehyde, a key step in the canonical pathway.

Visualizing the Metabolic Pathways and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the this compound metabolic pathway and the experimental workflow for isotopic labeling studies.

L_fuculose_pathway cluster_fucose_uptake L-Fucose Uptake and Isomerization cluster_phosphorylation Phosphorylation cluster_cleavage Aldol Cleavage cluster_downstream Downstream Metabolism L-Fucose L-Fucose This compound This compound L-Fucose->this compound L-fucose isomerase This compound-1-P This compound-1-P This compound->this compound-1-P L-fuculokinase DHAP Dihydroxyacetone phosphate (DHAP) This compound-1-P->DHAP This compound-1-P aldolase Lactaldehyde L-Lactaldehyde This compound-1-P->Lactaldehyde This compound-1-P aldolase Glycolysis Glycolysis DHAP->Glycolysis 1,2-Propanediol 1,2-Propanediol Lactaldehyde->1,2-Propanediol

Caption: The canonical this compound metabolic pathway.

isotopic_labeling_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_output Output Culture 1. Cell Culture with [1-13C]-L-Fucose Quench 2. Rapid Quenching Culture->Quench Extract 3. Metabolite Extraction Quench->Extract MS 4. LC-MS/MS or GC-MS Analysis Extract->MS MID 5. Mass Isotopomer Distribution Analysis MS->MID MFA 6. Metabolic Flux Analysis MID->MFA Fluxes Validated Metabolic Fluxes MFA->Fluxes

Caption: Workflow for isotopic labeling-based metabolic flux analysis.

Conclusion

Isotopic labeling studies provide a robust and quantitative method for validating the this compound metabolic pathway. By comparing the predicted labeling patterns with experimental data, researchers can unequivocally demonstrate the in vivo activity of this pathway. This guide offers a framework for designing and interpreting such experiments, enabling a deeper understanding of L-fucose metabolism in various biological systems. The presented comparison with the non-phosphorylated pathway highlights the diversity of microbial metabolic strategies and underscores the importance of experimental validation in pathway elucidation.

References

A Comparative Guide to the Synthesis of L-Fuculose: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of rare sugars like L-fuculose is a critical step in various biomedical applications. This guide provides an objective comparison of chemical and enzymatic methods for this compound synthesis, supported by experimental data and detailed protocols.

This compound, a ketose monosaccharide, serves as a key intermediate in the biosynthesis of L-fucose and other biologically significant molecules. The choice of synthetic route, whether traditional chemical methods or modern enzymatic approaches, can significantly impact yield, purity, cost, and environmental footprint. This document aims to elucidate the advantages and disadvantages of each approach to inform laboratory and industrial-scale production decisions.

Performance Comparison at a Glance

Enzymatic methods for this compound synthesis consistently outperform classical chemical routes in terms of yield, purity, and reaction conditions. Chemical syntheses are often multi-step processes plagued by low overall yields and the need for harsh reagents and protecting group manipulations. In contrast, enzymatic syntheses offer high specificity, milder reaction conditions, and significantly higher yields.

ParameterChemical Synthesis (from D-galactose)Enzymatic Synthesis (from L-fucose)
Starting Material D-GalactoseL-Fucose
Key Reagents/Catalysts Strong acids, oxidizing/reducing agents, protecting group reagentsL-Fucose Isomerase, L-Rhamnulose Kinase, Acid Phosphatase
Number of Steps Multiple (typically 4-9 for the L-fucose product)2 (one-pot, two-step reaction)
Overall Yield Low (e.g., ~15% for L-fucose)High (84% for this compound)[1]
Purity Variable, requires extensive purificationHigh (>99%)[1]
Reaction Conditions Harsh (extreme pH, high temperatures, anhydrous conditions)Mild (near-neutral pH, moderate temperatures)
Environmental Impact Use of hazardous reagents and solventsGenerally environmentally friendly
Stereoselectivity May require chiral resolutions or stereoselective reagentsHigh, due to enzyme specificity

Visualizing the Synthetic Pathways

To better understand the logic of each synthetic approach, the following diagrams illustrate the workflows for both a chemoenzymatic and a fully enzymatic synthesis of this compound.

chemoenzymatic_synthesis cluster_chemical Chemical Steps cluster_enzymatic Enzymatic Step d_galactose D-Galactose l_fucitol L-Fucitol d_galactose->l_fucitol 2 steps l_fuculose This compound l_fucitol->l_fuculose Dehydrogenase enzymatic_synthesis cluster_step1 Step 1: Isomerization & Phosphorylation cluster_step2 Step 2: Dephosphorylation l_fucose L-Fucose l_fuculose_1p This compound-1-phosphate l_fucose->l_fuculose_1p L-Fucose Isomerase (FucI) & L-Rhamnulose Kinase (RhaB) l_fuculose This compound l_fuculose_1p->l_fuculose Acid Phosphatase (AphA)

References

A Researcher's Guide to Assessing Antibody Cross-Reactivity for L-Fuculose Pathway Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of antibodies is paramount for generating reliable and reproducible results. This guide provides a framework for evaluating the cross-reactivity of antibodies raised against key enzymes in the L-fuculose metabolic pathway: L-fucose isomerase, this compound kinase, and this compound-phosphate aldolase (B8822740). While specific cross-reactivity data for commercial antibodies against these particular enzymes is not extensively published, this guide offers detailed experimental protocols and data presentation strategies to enable researchers to perform these critical comparisons in their own laboratories.

The this compound pathway is a crucial metabolic route for the catabolism of L-fucose, a deoxyhexose sugar found in various glycoconjugates. The enzymes within this pathway, L-fucose isomerase, this compound kinase, and this compound-phosphate aldolase, share structural and functional similarities with other sugar-metabolizing enzymes, creating a potential for antibody cross-reactivity. Such non-specific binding can lead to inaccurate protein quantification, incorrect localization results, and misinterpreted functional assays.

This guide outlines the standard immunological techniques—Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA)—that can be employed to rigorously assess the specificity of antibodies targeting these enzymes.

The this compound Metabolic Pathway

The catabolism of L-fucose is initiated by the sequential action of three key enzymes. L-fucose is first isomerized to this compound by L-fucose isomerase. Subsequently, this compound kinase phosphorylates this compound to produce this compound-1-phosphate. Finally, this compound-phosphate aldolase cleaves this compound-1-phosphate into dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde, which then enter central metabolism.[1]

L_Fuculose_Pathway cluster_pathway This compound Catabolism LFucose L-Fucose LFuculose This compound LFucose->LFuculose L-Fucose Isomerase LFuculose1P This compound-1-Phosphate LFuculose->LFuculose1P this compound Kinase DHAP Dihydroxyacetone Phosphate (DHAP) LFuculose1P->DHAP this compound-Phosphate Aldolase Lactaldehyde L-Lactaldehyde LFuculose1P->Lactaldehyde this compound-Phosphate Aldolase Glycolysis Glycolysis DHAP->Glycolysis Lactaldehyde->Glycolysis further metabolism WB_Workflow cluster_prep Sample Preparation & Electrophoresis cluster_transfer Transfer & Blocking cluster_incubation Antibody Incubation cluster_detection Detection & Analysis Lysates Prepare Protein Lysates (Target & Related Proteins) Quantify Quantify Protein Concentration Lysates->Quantify Load Load Equal Amounts onto SDS-PAGE Gel Quantify->Load Run Run Electrophoresis Load->Run Transfer Transfer Proteins to PVDF or Nitrocellulose Membrane Run->Transfer Block Block Membrane (e.g., 5% BSA or Milk in TBST) Transfer->Block PrimaryAb Incubate with Primary Antibody (e.g., anti-L-Fuculose Kinase) Block->PrimaryAb Wash1 Wash Membrane (TBST) PrimaryAb->Wash1 SecondaryAb Incubate with HRP-conjugated Secondary Antibody Wash1->SecondaryAb Wash2 Wash Membrane (TBST) SecondaryAb->Wash2 ECL Add ECL Substrate Wash2->ECL Image Image Chemiluminescence ECL->Image Analyze Analyze Band Intensity and Molecular Weight Image->Analyze ELISA_Workflow cluster_coating Coating & Blocking cluster_binding Antibody Binding cluster_detection Detection cluster_readout Readout & Analysis Coat Coat Microplate Wells with Purified Antigens (Target & Related) Wash1 Wash Wells Coat->Wash1 Block Block Wells (e.g., 1% BSA in PBS) Wash1->Block Wash2 Wash Wells Block->Wash2 PrimaryAb Add Dilutions of Primary Antibody to Antigen-Coated Wells Wash2->PrimaryAb Incubate1 Incubate PrimaryAb->Incubate1 Wash3 Wash Wells Incubate1->Wash3 SecondaryAb Add HRP-conjugated Secondary Antibody Wash3->SecondaryAb Incubate2 Incubate SecondaryAb->Incubate2 Wash4 Wash Wells Incubate2->Wash4 Substrate Add TMB Substrate Wash4->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance (e.g., at 450 nm) Stop->Read Analyze Calculate Cross-Reactivity Read->Analyze

References

A Comparative Guide to L-Fuculose Kinases from Diverse Microbial Sources for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Functional Differences and Experimental Approaches

L-fuculose kinases (FucK), classified under EC 2.7.1.51, are crucial enzymes in the metabolic pathway of L-fucose, a deoxyhexose sugar implicated in various physiological and pathological processes, including cell adhesion, inflammation, and cancer. These enzymes catalyze the ATP-dependent phosphorylation of this compound to this compound-1-phosphate. The functional diversity of this compound kinases from different microbial sources presents a valuable resource for biotechnological and pharmaceutical applications, including the synthesis of nucleotide sugars and the development of novel therapeutic agents. This guide provides a functional comparison of this compound kinases from prominent microbial sources, supported by experimental data and detailed methodologies.

Functional Comparison of Microbial this compound Kinases

Microbial SourceEnzymeSubstrateKm (mM)Vmax (µmol/min/mg)Specific ActivityNotes
Escherichia coli K12L-Fuculokinase (FucK)This compoundData not availableData not availableData not availableCan also phosphorylate D-ribulose, D-xylulose, and D-fructose with lower efficiency[1].
Bacteroides fragilisL-fucokinase/GDP-fucose pyrophosphorylase (FKP)L-Fucose0.45 ± 0.051.2 ± 0.1Data not availableBifunctional enzyme; kinetic parameters may reflect the combined activity.

Substrate Specificity

The substrate range of this compound kinases is a key determinant of their utility. The enzyme from Escherichia coli exhibits a broader substrate tolerance compared to its primary function.

  • Escherichia coli L-Fuculokinase (FucK): While the primary substrate is this compound, the FucK enzyme from E. coli has been shown to catalyze the phosphorylation of other ketoses, including D-ribulose, D-xylulose, and D-fructose, although at a reduced efficiency[1]. This promiscuity can be advantageous for certain biocatalytic applications.

Experimental Protocols

Accurate characterization of this compound kinase activity is fundamental for comparative studies. The following are detailed methodologies for key experiments.

Recombinant Expression and Purification of this compound Kinase

Objective: To produce and purify recombinant L-fuculokinase for functional characterization.

Methodology:

  • Gene Cloning: The gene encoding L-fuculokinase (e.g., fucK from E. coli) is amplified by PCR and cloned into an expression vector (e.g., pET series) containing a purification tag (e.g., His-tag).

  • Protein Expression: The expression vector is transformed into a suitable E. coli expression host (e.g., BL21(DE3)). Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture medium.

  • Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in lysis buffer. Cell disruption is achieved by sonication or high-pressure homogenization.

  • Affinity Chromatography: The crude cell lysate is clarified by centrifugation, and the supernatant containing the His-tagged L-fuculokinase is loaded onto a Ni-NTA affinity chromatography column.

  • Elution and Dialysis: The bound protein is washed and then eluted with a buffer containing a high concentration of imidazole (B134444). The purified enzyme is then dialyzed against a storage buffer to remove imidazole and ensure stability.

  • Purity Assessment: The purity of the recombinant protein is assessed by SDS-PAGE analysis.

L-Fuculokinase Activity Assay

Two primary methods are commonly employed to measure this compound kinase activity: a radiolabeled assay and a coupled spectrophotometric assay.

a) Radiolabeled Assay

Principle: This assay measures the incorporation of a radiolabeled phosphate (B84403) group from [γ-32P]ATP into this compound.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), MgCl2, this compound, and [γ-32P]ATP.

  • Enzyme Reaction: Initiate the reaction by adding the purified L-fuculokinase to the reaction mixture. Incubate at a specific temperature (e.g., 37°C) for a defined period.

  • Reaction Termination: Stop the reaction by adding a solution such as EDTA or by heat inactivation.

  • Separation: Separate the radiolabeled this compound-1-phosphate product from the unreacted [γ-32P]ATP using techniques like anion-exchange chromatography or thin-layer chromatography (TLC).

  • Quantification: Quantify the amount of radiolabeled product using a scintillation counter or phosphorimager.

  • Calculation: Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

b) Coupled Spectrophotometric Assay

Principle: This continuous assay couples the production of ADP from the kinase reaction to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. The coupling is achieved through the sequential action of pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH).

Protocol:

  • Reaction Mixture: Prepare a reaction mixture in a cuvette containing assay buffer (e.g., 100 mM Tris-HCl, pH 7.5), MgCl2, KCl, phosphoenolpyruvate (B93156) (PEP), NADH, an excess of pyruvate kinase and lactate dehydrogenase, and the substrate this compound.

  • Background Measurement: Record the baseline absorbance at 340 nm to account for any non-specific NADH oxidation.

  • Enzyme Reaction: Initiate the reaction by adding a known amount of purified L-fuculokinase.

  • Monitoring: Continuously monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation: Calculate the rate of ADP production, which is stoichiometric to the rate of NADH oxidation, using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1). The kinase activity is then determined from this rate.

Determination of Kinetic Parameters

Objective: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of this compound kinase for its substrates.

Methodology:

  • Varying Substrate Concentrations: Perform the L-fuculokinase activity assay (either radiolabeled or coupled spectrophotometric) with a fixed concentration of one substrate (e.g., ATP) and varying concentrations of the other substrate (e.g., this compound).

  • Initial Velocity Measurement: Measure the initial reaction velocities at each substrate concentration.

  • Data Analysis: Plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

Visualizing Key Processes

To aid in the understanding of the experimental and metabolic context of this compound kinases, the following diagrams are provided.

L_Fucose_Metabolism L_Fucose L-Fucose L_Fuculose This compound L_Fucose->L_Fuculose L-Fucose isomerase L_Fuculose_1P This compound-1-phosphate L_Fuculose->L_Fuculose_1P This compound kinase (FucK) DHAP Dihydroxyacetone phosphate L_Fuculose_1P->DHAP This compound-1-phosphate aldolase L_Lactaldehyde L-Lactaldehyde L_Fuculose_1P->L_Lactaldehyde This compound-1-phosphate aldolase

Caption: Metabolic pathway of L-fucose degradation.

Experimental_Workflow cluster_Cloning_Expression Cloning and Expression cluster_Purification Purification cluster_Characterization Functional Characterization Gene_Cloning Gene Cloning Protein_Expression Protein Expression Gene_Cloning->Protein_Expression Cell_Lysis Cell Lysis Protein_Expression->Cell_Lysis Affinity_Chromatography Affinity Chromatography Cell_Lysis->Affinity_Chromatography Purity_Assessment Purity Assessment (SDS-PAGE) Affinity_Chromatography->Purity_Assessment Activity_Assay Activity Assay (Radiolabeled or Spectrophotometric) Purity_Assessment->Activity_Assay Kinetic_Analysis Kinetic Analysis (Km, Vmax) Activity_Assay->Kinetic_Analysis Substrate_Specificity Substrate Specificity Screening Activity_Assay->Substrate_Specificity

Caption: Experimental workflow for functional comparison.

References

Safety Operating Guide

Safe Disposal of L-Fuculose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of all laboratory chemicals is a critical component of operational safety and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of L-fuculose, a naturally occurring deoxy sugar used in various research applications. While this compound is not classified as a hazardous substance, adherence to proper disposal protocols is necessary to maintain a safe laboratory environment and prevent potential environmental contamination.[1][2]

Key Properties and Hazard Information

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key data for this compound.

PropertyData
Physical State Solid Powder[3][4][5]
Appearance White[3][4][5]
Odor Odorless[3][4][5]
Solubility Water-soluble[4][6]
Melting Point 128 - 141 °C / 262.4 - 285.8 °F[3][5]
Stability Stable under normal conditions[3]
Incompatible Materials Oxidizing agents[3][5]
Hazardous Decomposition Thermal decomposition can release carbon monoxide (CO) and carbon dioxide (CO2)[3][5]

Step-by-Step Disposal Protocol

The proper disposal of this compound should always be conducted in accordance with local, state, and federal regulations. The following protocol provides a general guideline for its safe disposal.

Step 1: Waste Identification and Collection
  • Designate a Waste Container : Use a clearly labeled, sealable container suitable for solid chemical waste. The container should be in good condition and compatible with this compound.

  • Collect Waste : Place all waste this compound, including expired material and contaminated consumables (e.g., weigh boats, gloves, and paper towels), into the designated waste container.

Step 2: Spill and Leak Cleanup
  • Ensure Proper Ventilation : In the event of a spill, make sure the area is well-ventilated.

  • Wear Appropriate Personal Protective Equipment (PPE) : This includes safety goggles, gloves, and a lab coat.

  • Clean the Spill : Gently sweep up the solid material.[1][3][5] It is crucial to avoid actions that create dust.

  • Contain the Swept Material : Place the collected this compound into a suitable, labeled container for disposal.[1][3][5]

Step 3: Final Disposal
  • Seal the Container : Securely seal the waste container.

  • Institutional Chemical Waste Program : Dispose of the sealed container through your institution's chemical waste management program.

  • Prohibited Disposal Methods : Do not dispose of this compound in the regular trash or pour it down the drain, even though it is not classified as a federally hazardous waste.

  • Professional Disposal : It is recommended to use an approved waste disposal plant or a licensed waste management contractor for final disposal.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

L_Fuculose_Disposal_Workflow cluster_0 Waste Generation & Collection cluster_1 Spill Response cluster_2 Final Disposal start This compound Waste (Solid, Expired, Contaminated Items) collect Collect in a Labeled, Sealable Container for Solid Chemical Waste start->collect spill Spill Occurs seal Securely Seal Container collect->seal sweep Gently Sweep Up Material (Avoid Dust Generation) spill->sweep Yes sweep->collect disposal Dispose via Institutional Chemical Waste Program or Licensed Contractor seal->disposal end Proper Disposal Complete disposal->end

Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling L-Fuculose

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with L-fuculose. The following procedures are based on information available for the closely related and structurally similar compound, L-fucose, which is not classified as a hazardous substance.[1][2] It is imperative to handle this compound in a laboratory setting with appropriate care to ensure personal safety and maintain experimental integrity.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of L-fucose, which are anticipated to be similar for this compound.

PropertyValue
Physical StatePowder Solid[3][4]
AppearanceWhite[3][4]
OdorOdorless[3][4]
Melting Point/Range128 - 141 °C / 262.4 - 285.8 °F[3][4][5]
SolubilitySoluble in water[5]
StabilityStable under normal conditions[3]

Personal Protective Equipment (PPE)

To minimize exposure and ensure safe handling of this compound, the following personal protective equipment should be worn:

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3][4] It is recommended to handle with gloves and inspect them prior to use.[1] Use proper glove removal technique to avoid skin contact with the product.[1]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not required.[3][4] If dust is generated, it is advisable to use a particle filter respirator.[4]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure the work area is clean and well-ventilated.[3]

    • Confirm that all necessary PPE is available and in good condition.

    • Have a designated waste container ready for disposal of contaminated materials.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[3][4]

    • Avoid breathing in dust or vapors.[3][4]

    • Do not ingest the substance.[3][4]

    • Wash hands thoroughly after handling.[3][4]

  • Storage:

    • Keep the container tightly closed.[3][4]

    • Store in a dry, cool, and well-ventilated place.[3][4]

    • Keep away from oxidizing agents.[3][4]

Accidental Release and Disposal Plan

  • Accidental Release:

    • Ensure adequate ventilation.[3][4]

    • Wear the appropriate personal protective equipment.[3][4]

    • For spills, sweep up the solid material and shovel it into a suitable, closed container for disposal.[1][3][4]

    • Avoid generating dust during cleanup.[1]

  • Disposal:

    • Dispose of waste in suitable, closed containers.[1]

    • Follow all local, state, and federal regulations for chemical waste disposal.

Experimental Workflow for Safe Handling of this compound

Safe_Handling_Workflow prep Preparation ppe Don PPE (Gloves, Goggles, Lab Coat) prep->ppe handling Handling this compound (Weighing, Dissolving, etc.) ppe->handling spill Accidental Spill handling->spill If Spill Occurs experiment Experimental Use handling->experiment No Spill cleanup Spill Cleanup (Sweep, Collect in Labeled Container) spill->cleanup cleanup->handling decon Decontaminate Work Area experiment->decon waste Waste Disposal (Place in Labeled Container) decon->waste remove_ppe Doff PPE waste->remove_ppe wash Wash Hands remove_ppe->wash

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-fuculose
Reactant of Route 2
L-fuculose

試験管内研究製品の免責事項と情報

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